Benzene-1,3,5-tricarboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzene-1,3,5-tricarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H,(H2,10,13)(H2,11,14)(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWQVSOHWXJBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332281 | |
| Record name | 1,3,5-Benzenetricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60541-32-4 | |
| Record name | 1,3,5-Benzenetricarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60541-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Benzenetricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Benzene-1,3,5-tricarboxamide from Trimesoyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzene-1,3,5-tricarboxamide (BTA) from trimesoyl chloride. Benzene-1,3,5-tricarboxamides are a class of molecules known for their ability to self-assemble into supramolecular structures, making them valuable building blocks in materials science and drug delivery systems. This document outlines the core chemical reaction, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis and purification of these compounds.
Core Synthesis Pathway
The primary route for the synthesis of this compound and its derivatives involves the reaction of trimesoyl chloride with a primary amine or ammonia. This is a classic nucleophilic acyl substitution reaction where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction typically proceeds readily, often at room temperature, and can be performed under various conditions, including in solution or solvent-free.
The stoichiometry of the reaction requires three equivalents of the amine for each equivalent of trimesoyl chloride to ensure complete substitution of the three acyl chloride groups. An excess of the amine or the addition of a non-nucleophilic base is often employed to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: General reaction scheme for the synthesis of this compound derivatives from trimesoyl chloride.
Quantitative Data Summary
The following table summarizes various reported reaction conditions and yields for the synthesis of benzene-1,3,5-tricarboxamides. This data is compiled from multiple sources to provide a comparative overview for experimental design.
| Amine/Ammonia Source | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Optically active primary amines | Solvent-free | - | Room Temperature | 5-10 min | >90 | [1] |
| Ammonia (aqueous) | Dichloromethane | - | Not specified | Not specified | Not specified | - |
| Various primary amines | Chloroform (B151607) | Triethylamine (B128534) | 0 | Not specified | 77 | [2] |
| Dodecyl ester of L-Norleucine | Dichloromethane | Not specified | Not specified | Not specified | Not specified | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of benzene-1,3,5-tricarboxamides.
Solvent-Free Synthesis of Chiral Benzene-1,3,5-tricarboxamides[1]
This protocol is adapted from a reported eco-friendly, solvent-free approach that yields excellent results.
Materials:
-
Benzene-1,3,5-tricarbonyl trichloride (B1173362) (Trimesoyl chloride)
-
Optically active primary amine (3 equivalents)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine benzene-1,3,5-tricarbonyl trichloride (1 mmol) and the optically active primary amine (3 mmol).
-
Vigorously mix the reactants at room temperature for 5-10 minutes. The reaction is typically exothermic.
-
The reaction mixture will solidify upon completion.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol (B145695) or a solvent mixture).
Solution-Phase Synthesis[2]
This protocol describes a typical solution-phase synthesis using a non-nucleophilic base to scavenge the HCl byproduct.
Materials:
-
Trimesoyl chloride
-
Primary amine (3 equivalents)
-
Anhydrous chloroform (or other suitable inert solvent)
-
Triethylamine (3 equivalents)
-
Standard glassware for inert atmosphere reactions (if amines are sensitive)
-
Stirring and cooling apparatus
Procedure:
-
Dissolve the primary amine (3 equivalents) and triethylamine (3 equivalents) in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of trimesoyl chloride (1 equivalent) in anhydrous chloroform to the stirred amine solution.
-
Allow the reaction mixture to stir at 0 °C for a specified period (e.g., 2 hours) and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride, and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of benzene-1,3,5-tricarboxamides.
Caption: A generalized workflow for the synthesis and characterization of benzene-1,3,5-tricarboxamides.
Characterization
The synthesized this compound products are typically characterized using a suite of analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The aromatic protons of the benzene (B151609) core typically appear as a singlet in the ¹H NMR spectrum. The amide N-H protons also give characteristic signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present. Key vibrational bands include the N-H stretch and the C=O stretch of the amide groups.
-
Mass Spectrometry (MS): Techniques such as Electron Ionization (EI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are used to determine the molecular weight of the product, confirming its identity.
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which can be compared to the calculated values to verify the empirical formula of the synthesized compound.
This guide provides a foundational understanding and practical protocols for the synthesis of benzene-1,3,5-tricarboxamides from trimesoyl chloride. Researchers are encouraged to consult the cited literature for more specific details and to optimize reaction conditions for their particular substrates and desired products.
References
The Architectural Blueprint of Nature: An In-depth Technical Guide to the Self-Assembly of Benzene-1,3,5-tricarboxamide
For Immediate Release
Eindhoven, Netherlands – December 21, 2025 – In the intricate world of supramolecular chemistry, the spontaneous organization of molecules into well-defined, functional structures is a phenomenon of profound scientific interest. Among the various molecular building blocks, Benzene-1,3,5-tricarboxamide (BTA) has emerged as a cornerstone for researchers, scientists, and drug development professionals. Its remarkable ability to self-assemble into diverse and dynamic nanostructures offers a versatile platform for applications ranging from regenerative medicine to advanced materials. This technical guide provides a comprehensive exploration of the core self-assembly mechanism of BTA, detailing the underlying principles, quantitative data, and key experimental protocols.
Core Principles of this compound Self-Assembly
The self-assembly of BTA is a sophisticated interplay of non-covalent interactions, primarily driven by three key forces: threefold intermolecular hydrogen bonding, π-π stacking, and solvophobic/hydrophobic interactions.[1][2] These forces cooperatively guide BTA monomers to form one-dimensional, helical stacks, which can further organize into higher-order structures.[1][3]
Threefold Intermolecular Hydrogen Bonding: The defining feature of BTA self-assembly is the formation of a network of three hydrogen bonds between the amide groups of adjacent BTA molecules.[1] This highly directional and cooperative interaction is the primary driver for the formation of stable, one-dimensional supramolecular polymers.
π-π Stacking: The aromatic cores of the BTA molecules stack upon one another, contributing to the stability of the assembly through favorable π-π interactions.[2] The extent of this interaction can be modulated by the substituents on the benzene (B151609) ring.
Solvophobic/Hydrophobic Interactions: In polar solvents like water, the hydrophobic BTA core and its nonpolar side chains are driven to aggregate to minimize their contact with the solvent, a crucial factor in the self-assembly of water-soluble BTA derivatives.[4][5] Conversely, in nonpolar organic solvents, solvophobic interactions with the polar amide groups can influence the assembly process.
The mechanism of BTA self-assembly can range from an isodesmic process, where each step of monomer addition has the same association constant, to a cooperative (nucleation-elongation) mechanism.[1][6] The cooperative pathway involves a distinct nucleation phase, which is energetically less favorable, followed by a more favorable elongation phase. This leads to the formation of long, well-defined supramolecular polymers above a critical concentration or below a critical temperature. The degree of cooperativity is highly dependent on the molecular structure of the BTA derivative and the solvent environment.[1][6]
Quantitative Analysis of BTA Self-Assembly
The thermodynamics and cooperativity of BTA self-assembly can be quantified using various experimental techniques, most notably temperature-dependent UV-Vis and Circular Dichroism (CD) spectroscopy. The data from these experiments can be fitted to theoretical models to extract key parameters.
Table 1: Cooperativity Factors (σ) for Selected BTA Derivatives
| BTA Derivative | Solvent | Cooperativity Factor (σ) | Reference |
| (R)-1 | n-heptane | 5.7 × 10⁻⁷ | [1] |
| (R)-1 | Methylcyclohexane (MCH) | 3.7 × 10⁻⁶ | [1] |
| Achiral BTA 2 | n-heptane | 1.5 × 10⁻⁵ | [1] |
| Achiral BTA 2 | Methylcyclohexane (MCH) | 3.8 × 10⁻⁴ | [1] |
| BTA 7 | n-heptane | 2.5 × 10⁻⁵ | [1] |
| BTA 7 | Methylcyclohexane (MCH) | 0.9 × 10⁻⁴ | [1] |
| Thioamide BTA (11) | Methylcyclohexane (MCH) | 3.2 × 10⁻⁴ | [1] |
| Cyclohexane-tris(thioamide) (CTA, 12) | Methylcyclohexane (MCH) | 6.4 × 10⁻⁴ | [1] |
| BTA 8 (intramolecular H-bonding) | Methylcyclohexane (MCH) | 1 (Isodesmic) | [1] |
Note: The cooperativity factor (σ) is a measure of the degree of cooperativity in the self-assembly process. A smaller σ value indicates higher cooperativity. The values were calculated at 293 K.
Experimental Protocols for Characterizing BTA Self-Assembly
A multi-faceted approach employing various analytical techniques is essential for a thorough characterization of BTA self-assembly.
Temperature-Dependent UV-Vis and Circular Dichroism (CD) Spectroscopy
These techniques are pivotal for studying the thermodynamics and mechanism of self-assembly. By monitoring the changes in absorbance or ellipticity as a function of temperature, "cooling curves" or "melting curves" can be generated.
Protocol:
-
Sample Preparation: Prepare stock solutions of the BTA derivative in the desired solvent. Dilute the stock solution to the desired concentrations for the measurements. For CD spectroscopy, ensure the BTA derivative is chiral or in a chiral environment.
-
Instrument Setup:
-
Use a UV-Vis or CD spectrophotometer equipped with a Peltier temperature controller.
-
For CD, purge the instrument with nitrogen gas to prevent ozone formation from the UV lamp.[7]
-
Use quartz cuvettes with an appropriate path length (e.g., 1 mm or 10 mm) depending on the sample concentration and absorbance.
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent at each temperature.
-
Equilibrate the sample at a high temperature where it is fully dissolved.
-
Slowly cool the sample at a controlled rate (e.g., 1 °C/min) while recording the absorbance or CD signal at a wavelength characteristic of the aggregated state.[8]
-
To check for thermodynamic equilibrium, a subsequent heating run should be performed to ensure no hysteresis.
-
-
Data Analysis:
-
Subtract the solvent baseline from the sample spectra.
-
Normalize the absorbance or ellipticity data to obtain the fraction of aggregated molecules (α).
-
Plot α as a function of temperature to generate the cooling/melting curve.
-
Fit the curve to a suitable model (e.g., isodesmic or nucleation-elongation) to extract thermodynamic parameters such as the enthalpy of nucleation and elongation.[9]
-
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology and dimensions of the self-assembled BTA nanostructures.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the self-assembled BTA in a volatile solvent.
-
Place a drop of the solution onto a carbon-coated TEM grid.
-
Allow the solvent to evaporate completely.
-
For enhanced contrast, negative staining with a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) can be performed.[6]
-
-
Imaging:
-
Image the grid using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-200 kV).[1]
-
Acquire images at different magnifications to observe the overall morphology and fine structural details of the fibers.
-
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for determining the size, shape, and internal structure of self-assembled BTA aggregates in solution.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the BTA derivative at various concentrations in the desired solvent.
-
Ensure the samples are homogeneous and free of aggregates or dust by centrifugation or filtration.
-
A matching buffer or solvent blank is crucial for accurate background subtraction.[5]
-
-
Data Collection:
-
Use a dedicated SAXS instrument with a well-collimated X-ray beam.
-
Load the sample and the corresponding blank into a sample cell (e.g., a quartz capillary).
-
Collect the scattering data over a range of scattering angles (q).
-
-
Data Analysis:
-
Subtract the scattering of the blank from the sample scattering data.
-
Analyze the resulting scattering curve to determine structural parameters such as the radius of gyration (Rg), the cross-sectional radius of the fibers, and the persistence length.
-
Modeling the scattering data can provide more detailed information about the shape and internal structure of the assemblies.
-
Visualizing the Self-Assembly Pathway and Interactions
The complex interplay of forces and the resulting assembly pathways can be effectively visualized using diagrams.
Caption: A logical diagram illustrating the cooperative self-assembly pathway of BTA monomers into supramolecular polymers.
References
- 1. mdanderson.org [mdanderson.org]
- 2. researchgate.net [researchgate.net]
- 3. ojs.srce.hr [ojs.srce.hr]
- 4. Methods, development and applications of small-angle X-ray scattering to characterize biological macromolecules in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntnu.edu [ntnu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 9. youtube.com [youtube.com]
The Architecture of Self-Assembly: A Technical Guide to Hydrogen Bonding in Benzene-1,3,5-tricarboxamide Supramolecular Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of hydrogen bonding in the self-assembly of benzene-1,3,5-tricarboxamide (BTA) derivatives into supramolecular polymers. BTA-based materials have garnered significant attention for their potential in biomedical applications, nanotechnology, and polymer processing, owing to their predictable one-dimensional assembly and dynamic nature.[1][2] This document synthesizes key quantitative data, details common experimental protocols for their characterization, and visualizes the fundamental principles of their assembly.
The Supramolecular Polymerization of this compound
The self-assembly of BTA monomers is a finely tuned process governed by a combination of non-covalent interactions, including π-stacking of the central aromatic cores and hydrophobic interactions of the peripheral side chains.[3] However, the defining feature of BTA supramolecular polymerization is the highly directional and cooperative network of threefold intermolecular hydrogen bonds formed between the amide groups of adjacent monomers.[3][4] This specific hydrogen bonding motif dictates the formation of long, helical, and often shape-persistent one-dimensional nanofibers.[3][5]
The mechanism of this polymerization can vary from isodesmic (step-growth) to cooperative (nucleation-elongation), depending on the molecular structure of the BTA derivative and the solvent conditions.[3] A cooperative mechanism, in particular, leads to the formation of highly ordered and uniform supramolecular polymers, analogous to biological polymers like actin.[3] The strength and cooperativity of the hydrogen bonding are paramount in controlling the length, stability, and function of the resulting supramolecular structures.
Quantitative Analysis of BTA Supramolecular Assembly
The thermodynamic parameters governing the self-assembly of BTA derivatives are crucial for understanding and predicting their behavior. These parameters are often determined through temperature-dependent spectroscopic techniques.
| BTA Derivative | Solvent | Thermodynamic Parameters | Method | Reference |
| BTA with hexyl tails | n-nonane | Free Energy of Dimerization: ~13 kcal/mol more stable than two monomers. The free energy of association shows a dependence on oligomer size, indicating cooperative self-assembly. | Molecular Dynamics (MD) | [6] |
| Amino ester-based BTAs (BTA-Met, BTA-Nle, BTA-Phe) | In silico | Amide-Carboxylate (AC) Dimer Stability: ~20 kcal/mol more stable than the Amide-Amide (AA) dimer at 0 Kelvin. | Molecular Dynamics (MD) | [7] |
| Carboxylic acid functionalized water-soluble BTAs | Deuterated water | Amide I Vibration Shift: Shift to 1627 and 1628 cm⁻¹ indicates intermolecular hydrogen bonding between BTA core amides. | FT-IR Spectroscopy | [8] |
Key Experimental Protocols for Characterization
A variety of analytical techniques are employed to elucidate the structure, dynamics, and properties of BTA supramolecular polymers.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the aggregation state of BTA monomers. In solution, the formation of large assemblies is indicated by the broadening of signals, particularly those of the protons on the BTA core.[9]
-
UV-Vis and Circular Dichroism (CD) Spectroscopy: These techniques are instrumental in studying the temperature-dependent self-assembly. The cooling curves obtained from CD studies at different concentrations can be fitted to models for isodesmic or cooperative polymerization to determine the mechanism.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides direct evidence of hydrogen bonding. The shift in the amide I vibrational frequency to lower wavenumbers is a hallmark of the formation of intermolecular hydrogen bonds between the BTA amides.[8]
Microscopic Techniques
-
Transmission Electron Microscopy (TEM) and Cryo-TEM: These imaging techniques are used to visualize the morphology of the self-assembled structures, such as nanofibers, nanoribbons, and nanotubes.[5][10][11] Sample preparation for TEM often involves depositing a dilute solution of the BTA derivative onto a carbon-coated copper grid, followed by slow evaporation and vacuum drying.[5][12] For cryo-TEM, the sample is rapidly vitrified to observe the structures in a near-native state.[11]
-
Atomic Force Microscopy (AFM): Provides topographical information about the self-assembled structures on a surface, revealing their dimensions and morphology.
Scattering Techniques
-
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These methods are used to determine the size, shape, and internal structure of the supramolecular polymers in solution.[11][13]
Other Characterization Methods
-
Isothermal Titration Calorimetry (ITC): Allows for the determination of the thermodynamic parameters of self-assembly, such as the enthalpy and entropy of association.[14]
-
Förster Resonance Energy Transfer (FRET): A powerful tool to monitor the assembly and disassembly of supramolecular polymers, particularly in complex biological media.[1][15] By labeling BTA monomers with donor and acceptor fluorophores, the proximity of monomers within an assembly can be quantified.[15]
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique provides insights into the dynamics of monomer exchange within the supramolecular polymer. The rate of exchange of labile amide protons with deuterium (B1214612) reveals information about the stability and accessibility of different domains within the fibrillar structure.[8][16]
Visualizing Supramolecular Assembly and Interactions
The following diagrams, generated using the DOT language, illustrate the key principles of BTA self-assembly.
Conclusion and Future Perspectives
The self-assembly of BTA derivatives into supramolecular polymers is a powerful platform for the creation of advanced functional materials. A thorough understanding of the fundamental role of hydrogen bonding in this process is essential for the rational design of new BTA-based systems with tailored properties. The combination of quantitative analysis, detailed experimental characterization, and visualization of the assembly principles provides a robust framework for researchers, scientists, and drug development professionals to harness the potential of these dynamic and versatile materials. Future research will likely focus on creating more complex, multi-component BTA systems with enhanced functionalities for applications in areas such as targeted drug delivery, tissue engineering, and responsive materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of this compound Supramolecular Polymers as Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of triple helical nanofibers using self-assembling chiral benzene-1,3,5-tricarboxamides and reversal of the nanostructure's handedness using mirror image building blocks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Supramolecular polymerization of this compound: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the self-assembly of amino ester-based benzene-1,3,5-tricarboxamides using molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Depolymerization of supramolecular polymers by a covalent reaction; transforming an intercalator into a sequestrator - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04545H [pubs.rsc.org]
- 10. Higher-order interfiber interactions in the self-assembly of this compound-based peptides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. inscription.unistra.fr [inscription.unistra.fr]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Polymorphism in this compound Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzene-1,3,5-tricarboxamide (BTA) Derivatives: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene-1,3,5-tricarboxamide (BTA) derivatives have emerged as a versatile class of supramolecular building blocks, capable of self-assembling into well-defined, one-dimensional nanostructures.[1][2] This propensity for organized assembly, driven by a combination of threefold hydrogen bonding and π-stacking interactions, has positioned BTA derivatives as highly promising candidates for a range of biomedical applications, including tissue engineering, drug delivery, and regenerative medicine.[1][3][4] Their modular nature allows for facile tuning of physicochemical properties, enabling the rational design of materials with tailored functionality.[5][6] This technical guide provides a comprehensive overview of the fundamental properties of BTA derivatives, with a focus on their synthesis, self-assembly into hydrogels, and key characteristics relevant to their use as advanced biomaterials.
Core Properties of BTA Derivatives
The defining feature of BTA derivatives is their C3-symmetrical core, which facilitates a cooperative self-assembly process into helical, nanofibrous structures.[7] These fibers can entangle to form hydrogels, which are highly hydrated, three-dimensional networks that mimic the native extracellular matrix (ECM).[8][9] The dynamic and reversible nature of the non-covalent interactions underpinning these structures imparts unique properties such as shear-thinning and self-healing, which are advantageous for applications like injectable drug delivery systems and 3D bioprinting.[9][10][11]
Synthesis of BTA Derivatives
The synthesis of BTA derivatives typically involves the functionalization of a 1,3,5-benzenetricarbonyl trichloride (B1173362) core with various amine-containing side chains.[12][13] This modular approach allows for the incorporation of a wide range of functionalities to control properties such as solubility, biocompatibility, and cellular interaction.[5] For instance, the attachment of polyethylene (B3416737) glycol (PEG) chains enhances water solubility, while the incorporation of bioactive moieties like peptides or carbohydrates can promote specific cell responses.[1][8]
A general synthetic scheme is depicted below:
References
- 1. Exploring the Potential of this compound Supramolecular Polymers as Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzene tricarboxamide derivatives with lipid and ethylene glycol chains self-assemble into distinct nanostructures driven by molecular packing - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03437E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D ... - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM00312K [pubs.rsc.org]
- 7. inscription.unistra.fr [inscription.unistra.fr]
- 8. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Tuning of a this compound Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks – MDR Research [mdrresearch.nl]
- 10. researchgate.net [researchgate.net]
- 11. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Benzene-1,3,5-tricarboxamide (BTA) in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzene-1,3,5-tricarboxamide (BTA), a C3-symmetric discotic molecule, has emerged as a cornerstone in the field of supramolecular chemistry. First synthesized in 1915, its simple, versatile, and highly modular structure allows for predictable self-assembly into well-defined, one-dimensional nanostructures.[1][2] This self-assembly is primarily driven by a unique combination of threefold intermolecular hydrogen bonding and π-π stacking, leading to the formation of helical, polymeric fibers.[3][4] The mechanism of this assembly can be finely tuned from isodesmic to a highly cooperative process, the latter of which is crucial for creating long, stable supramolecular polymers.[3][5] The synthetic accessibility of BTA derivatives enables the incorporation of a wide range of functionalities, leading to advanced materials with applications spanning from nanotechnology to biomedicine.[1] In particular, BTA-based systems have shown immense promise in creating biomimetic hydrogels for tissue engineering, regenerative medicine, and as dynamic platforms for drug delivery.[6][7][8] This guide provides an in-depth overview of the fundamental principles of BTA self-assembly, synthesis and characterization protocols, quantitative data, and key applications relevant to materials science and drug development.
The Core Principle: Supramolecular Polymerization of BTA
The utility of BTA as a supramolecular building block stems from its remarkable ability to self-assemble into long, ordered, one-dimensional arrays, termed supramolecular polymers. This process is governed by specific non-covalent interactions.
Driving Forces: Hydrogen Bonding and π-π Stacking
The primary driving force for BTA assembly is the formation of threefold intermolecular hydrogen bonds between the amide groups of adjacent molecules.[3] This interaction creates a stable, repeating unit that directs the one-dimensional growth of the polymer chain. This directional H-bonding is complemented by π-π stacking interactions between the central benzene (B151609) rings and hydrophobic interactions among the peripheral side chains, which further stabilize the resulting columnar structure.[2] The synergy of these interactions leads to the formation of robust, helical fibers that can extend for micrometers in length.[4][7]
Mechanism of Self-Assembly
The self-assembly of BTA monomers can follow two distinct mechanistic pathways: isodesmic and cooperative.
-
Isodesmic Assembly: In this mechanism, the addition of a monomer to a growing chain has a constant association constant, regardless of the polymer's length. This typically results in a broad distribution of short aggregates.
-
Cooperative (Nucleation-Elongation) Assembly: This is a multi-step process where an initial, energetically unfavorable nucleation event is followed by a much more favorable elongation phase. This mechanism is characterized by a critical concentration and temperature, below which no assembly occurs. Above this threshold, long, stable polymers are formed. The cooperative nature of BTA assembly is a key feature, enabling the creation of well-defined, high-molecular-weight supramolecular polymers.[3][5]
The specific mechanism is highly dependent on the nature of the solvent and the substituents on the BTA core.[3][5] For instance, BTAs self-assemble cooperatively in apolar alkane solvents.[5]
Synthesis and Chemical Modification
The versatility of the BTA platform is largely due to its straightforward synthesis, which allows for extensive chemical modification.
General Synthesis Protocol
The most common synthetic route to C-centered BTA monomers involves the reaction of benzene-1,3,5-tricarbonyl trichloride (B1173362) (trimesoyl chloride) with three equivalents of a desired primary amine.[9] This reaction is typically performed in an inert solvent like dichloromethane (B109758) in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct.[9] The modularity of this approach allows for the introduction of various side chains by simply changing the amine starting material.
A more recent approach to facilitate the synthesis of asymmetrically functionalized BTAs starts from commercially available 5-aminoisophthalic acid.[10][11] This method reduces the number of synthetic steps and avoids statistical reactions, providing a more direct route to monomers with specific functionalities on one of the three side chains.[10][11][12]
Characterization of BTA Assemblies
A suite of analytical techniques is employed to study the formation, structure, and dynamics of BTA supramolecular polymers.
Spectroscopic Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a powerful tool to confirm the presence of intermolecular hydrogen bonding. In the assembled state, the amide I (C=O stretch) vibration shifts to a lower wavenumber (e.g., ~1627-1628 cm⁻¹) and the N-H stretch is also affected, providing direct evidence of H-bond formation between BTA cores.[6][13]
-
UV-Vis and Circular Dichroism (CD) Spectroscopy: Temperature-dependent UV-Vis spectroscopy is often used to study the thermodynamics of cooperative assembly. A plot of absorbance versus temperature typically shows a sharp, sigmoidal transition at the melting temperature (T_m), which is characteristic of a cooperative process.[3] If the BTA monomers are chiral, CD spectroscopy can be used to probe the formation and preferred helicity (P or M) of the supramolecular polymer.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to characterize the chemical structure of the monomers.[14] Furthermore, techniques like Hydrogen-Deuterium (H/D) exchange can provide insight into the dynamics of the assembly, revealing how readily monomers exchange with the solvent or with each other.[6][13]
Microscopic Visualization
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Atomic Force Microscopy (AFM): These high-resolution imaging techniques allow for the direct visualization of the self-assembled nanostructures in a near-native state. They provide crucial information on the morphology (e.g., fibers, membranes, nanotubes), length, width, and persistence length of the supramolecular polymers.[6][15]
Applications in Materials Science and Drug Development
The tunable and dynamic nature of BTA assemblies makes them highly attractive for advanced applications, particularly in the biomedical field.
Hydrogels for Tissue Engineering
Water-soluble BTA derivatives can form hydrogels, which are water-swollen polymer networks.[16] These supramolecular hydrogels are particularly promising as biomaterials because their fibrous structure and viscoelastic properties can mimic the native extracellular matrix (ECM).[7][8] This biomimicry provides a suitable environment for 3D cell encapsulation, supporting cell viability and growth.[8][17] The mechanical properties of these hydrogels can be precisely tuned by molecular design, for example, by modulating the hydrophobicity of the side chains, which allows for control over viscoelasticity across several orders of magnitude.[18] This tunability is critical for directing cell behavior, such as aggregation and differentiation, making BTA hydrogels a powerful platform for tissue engineering and regenerative medicine.[8][17][19][20]
Drug Delivery
The dynamic nature of non-covalent BTA assemblies makes them suitable for creating responsive drug delivery systems.[6] However, a significant challenge is maintaining the structural integrity of these carriers in complex biological environments. In vivo, nanostructures face massive dilution and interaction with serum proteins, which can lead to premature disassembly and uncontrolled cargo release.[15][21] Studies have shown that proteins like bovine serum albumin (BSA) can interact with and destabilize BTA fibers by scavenging free monomers from the solution.[15][21] Therefore, current research focuses on rationally designing BTA systems with an optimal balance between stability (to survive in the bloodstream) and responsiveness (to release a drug at the target site).[15]
Key Experimental Protocols
Synthesis of a Representative BTA Monomer
(Based on general procedures[9][14])
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.
-
Reagents: Dry dichloromethane (DCM) is added to the flask, followed by the desired primary amine (3.1 equivalents) and triethylamine (3.5 equivalents). The solution is cooled to 0 °C in an ice bath.
-
Reaction: A solution of trimesoyl chloride (1.0 equivalent) in dry DCM is added dropwise to the stirred amine solution over 1 hour.
-
Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The mixture is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure BTA monomer.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization by FT-IR Spectroscopy
(Based on observations from literature[6][13])
-
Sample Preparation: Prepare two samples of the BTA derivative: one dissolved in a non-assembling solvent (e.g., DMSO) and another dispersed in an assembling solvent (e.g., deuterated water or an alkane) at a concentration above its critical aggregation concentration.
-
Data Acquisition: Acquire the FT-IR spectrum for both samples in the range of 4000-1000 cm⁻¹.
-
Analysis: Compare the spectra. Look for a distinct shift in the amide I (C=O) band from ~1650 cm⁻¹ (non-H-bonded) to a lower wavenumber (~1625-1630 cm⁻¹) in the assembling solvent. Also, observe changes in the N-H stretching region (~3200-3400 cm⁻¹). This shift is a definitive indicator of intermolecular hydrogen bond formation and, consequently, self-assembly.
Quantitative Data Summary
Quantitative data provides critical insights into the behavior and properties of BTA systems. The following tables summarize key parameters found in the literature.
Table 1: Spectroscopic Signatures of BTA Self-Assembly
| Technique | Key Observation | Typical Wavenumber/Wavelength | Interpretation | Reference |
|---|---|---|---|---|
| FT-IR | Amide I band shift | From ~1650 cm⁻¹ to 1627-1628 cm⁻¹ | Formation of intermolecular H-bonds | [6][13] |
| UV-Vis | Sharp thermal transition | Varies with derivative/solvent | Cooperative self-assembly mechanism | [3] |
| CD | Signal amplification | Varies | Formation of ordered, helical structures |[5][22] |
Table 2: Morphological and Mechanical Properties of BTA Assemblies
| BTA Derivative | Assembly Type | Dimensions (Width, nm) | Mechanical Property | Reference |
|---|---|---|---|---|
| Carboxylic acid functionalized | Fibers, Membranes, Nanotubes | - | - | [6][13] |
| Azobenzene-containing (C0, C4) | Single Fibers | ~6.5 | - | [15] |
| Azobenzene-containing (C8) | Fiber Bundles | ~8.3 | - | [15] |
| BTA-OEG₄ | Hydrogel (2 wt%) | - | Forms stable hydrogel | [7] |
| Tuned Hydrophobic BTA | Hydrogel | - | Viscoelasticity tunable over 5 orders of magnitude |[18] |
Table 3: Thermodynamic and Kinetic Parameters
| Parameter | System/Condition | Value | Significance | Reference |
|---|---|---|---|---|
| Dimer Stability Difference | AA vs. AC Dimer (at 0 K) | AC is more stable by ~20 kcal/mol | AC dimer is a thermodynamic sink; AA dimer is required for polymerization | [23] |
| H/D Exchange (BTA 3) | 3 minutes after dilution in D₂O | ~82% of monomer remains deuterated | Indicates slow monomer exchange and a stable assembly | [13] |
| H/D Exchange (BTA 2) | Within minutes in D₂O | Complete exchange | Indicates rapid dynamics and weakly interacting monomers |[13] |
Conclusion and Future Outlook
This compound has proven to be an exceptionally versatile and robust building block in supramolecular chemistry. The fundamental understanding of its self-assembly, driven by a triad (B1167595) of hydrogen bonds, allows for the rational design of complex and functional one-dimensional nanostructures.[1][3] The applications of BTA-based materials, especially in creating biomimetic hydrogels for regenerative medicine, are rapidly expanding.[8][18] Future challenges and opportunities lie in achieving greater control over the stability of these assemblies in complex biological environments to realize their full potential in applications like targeted drug delivery.[21] The continued development of novel BTA monomers with integrated stimuli-responsive or bioactive moieties will undoubtedly push the boundaries of what is possible in creating adaptive and intelligent materials.
References
- 1. This compound: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. inscription.unistra.fr [inscription.unistra.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01587G [pubs.rsc.org]
- 12. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Polymorphism in this compound Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Supramolecular Stability of this compound Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A family of simple benzene 1,3,5-tricarboxamide (BTA) aromatic carboxylic acid hydrogels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 18. Molecular Tuning of a this compound Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tissue Engineering and Regenerative Medicine | Duke Biomedical Engineering [bme.duke.edu]
- 20. bioengineering.gatech.edu [bioengineering.gatech.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Understanding the self-assembly of amino ester-based benzene-1,3,5-tricarboxamides using molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Characterization of Benzene-1,3,5-tricarboxamide using NMR and IR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the synthesis and spectroscopic characterization of Benzene-1,3,5-tricarboxamide (BTA), a versatile molecule known for its ability to form ordered supramolecular structures. The methodologies and data presented herein are intended to serve as a foundational resource for researchers working with BTA and its derivatives in fields ranging from materials science to drug delivery.
Introduction
This compound (BTA) is a C3-symmetric molecule that has garnered significant interest due to its capacity for self-assembly into well-defined, one-dimensional nanostructures through intermolecular hydrogen bonding.[1] These supramolecular polymers exhibit a range of interesting properties, making them attractive building blocks for the development of novel materials, including hydrogels, scaffolds for tissue engineering, and drug delivery vehicles.
The precise characterization of BTA is paramount for understanding and controlling its self-assembly behavior and, consequently, its function in various applications. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and accessible techniques for elucidating the molecular structure and hydrogen-bonding interactions of BTA. This guide offers a detailed examination of the synthesis of BTA and its characterization by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the reaction of 1,3,5-benzenetricarbonyl trichloride (B1173362) (trimesoyl chloride) with an amine source. For the unsubstituted BTA, aqueous ammonia (B1221849) is typically used.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride)
-
Concentrated aqueous ammonia (e.g., 28-30% NH₃ in water)
-
Tetrahydrofuran (THF) or another suitable organic solvent
-
Distilled water
-
Hydrochloric acid (HCl, for neutralization if necessary)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, filtration apparatus)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3,5-benzenetricarbonyl trichloride in a suitable organic solvent such as THF.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. The addition is typically done dropwise using a dropping funnel. A white precipitate of this compound will form immediately.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
The white precipitate is collected by vacuum filtration.
-
Wash the collected solid thoroughly with distilled water to remove any unreacted ammonia and ammonium (B1175870) chloride byproduct.
-
Further purification can be achieved by washing with a small amount of a suitable organic solvent to remove any unreacted trimesoyl chloride or other organic impurities.
-
Dry the purified this compound in a vacuum oven to obtain a fine white powder.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for confirming the molecular structure of BTA. Due to the molecule's high degree of symmetry, the NMR spectra are relatively simple.
Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show two main signals:
-
A singlet in the aromatic region corresponding to the three equivalent aromatic protons.
-
A broad signal corresponding to the six amide protons (-NH₂). The chemical shift of the amide protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.
Data Presentation:
| Proton Type | Chemical Shift (δ) ppm (Estimated) | Multiplicity | Integration |
| Aromatic C-H | ~8.5 - 9.3 | Singlet | 3H |
| Amide N-H | Variable (broad) | Singlet | 6H |
Note: The chemical shift of the aromatic protons is estimated based on data for N-substituted BTA derivatives, where aromatic proton signals have been observed in the range of 9.25-9.32 ppm.[2]
Expected Spectrum: The proton-decoupled ¹³C NMR spectrum of this compound is expected to display three distinct signals corresponding to the three unique carbon environments in the molecule:
-
One signal for the three equivalent aromatic carbons bonded to hydrogen.
-
One signal for the three equivalent aromatic carbons bonded to the carboxamide groups.
-
One signal for the three equivalent carbonyl carbons of the carboxamide groups.
Data Presentation:
| Carbon Type | Chemical Shift (δ) ppm (Estimated) |
| Aromatic C-H | ~128 - 130 |
| Aromatic C-C=O | ~135 - 138 |
| Carbonyl C=O | ~165 - 170 |
Note: These chemical shift ranges are estimations based on typical values for aromatic and amide carbons and data from substituted BTA derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups in BTA and probing the extent of hydrogen bonding.
Expected Spectrum: The IR spectrum of solid BTA will be dominated by absorptions characteristic of the amide and aromatic functionalities. The positions of the N-H and C=O stretching vibrations are sensitive to the hydrogen-bonding environment.
Data Presentation:
| Vibrational Mode | Frequency (cm⁻¹) (Typical Range) | Intensity | Notes |
| N-H Stretch | 3400 - 3200 | Strong, Broad | The broadness is indicative of hydrogen bonding. Often appears as two bands for a primary amide. |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | |
| Amide I (C=O Stretch) | 1680 - 1630 | Strong | The position is sensitive to hydrogen bonding; lower frequency suggests stronger hydrogen bonding. |
| Amide II (N-H Bend & C-N Stretch) | 1640 - 1550 | Medium to Strong | |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
Note: In the presence of strong intermolecular hydrogen bonding, the amide I band is often observed at a lower wavenumber (e.g., around 1640 cm⁻¹).[3]
Methodologies for Spectroscopic Analysis
NMR Spectroscopy Protocol
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve an appropriate amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as BTA has low solubility in many common NMR solvents like CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.
IR Spectroscopy Protocol
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Solid State):
-
KBr Pellet: Mix a small amount of the dry BTA sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Visualizations
The following diagrams illustrate the molecular structure of this compound and a typical workflow for its synthesis and characterization.
Caption: Molecular structure of this compound (BTA).
Caption: Experimental workflow for the synthesis and characterization of BTA.
References
Helical Structure Formation in Benzene-1,3,5-tricarboxamide Assemblies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental methodologies, and quantitative data related to the formation of helical structures in Benzene-1,3,5-tricarboxamide (BTA) assemblies. BTAs are versatile molecular building blocks that self-assemble into well-defined, one-dimensional helical supramolecular polymers, making them a subject of significant interest in materials science and drug development.[1][2] Their predictable self-assembly, tunable properties, and biological compatibility offer promising avenues for the creation of novel biomaterials, drug delivery vehicles, and scaffolds for tissue engineering.
Core Principles of BTA Self-Assembly
The hierarchical self-assembly of BTA monomers is primarily driven by a combination of non-covalent interactions. The process is initiated by the formation of a threefold intermolecular hydrogen-bonding network between the amide groups of adjacent BTA molecules.[1][2] This directional and cooperative interaction leads to the formation of one-dimensional columnar stacks. The cooperative nature of this process, often described by a nucleation-elongation mechanism, results in the formation of long, stable supramolecular polymers.[1][2]
Chirality plays a crucial role in dictating the helical sense (handedness) of the resulting assemblies. The introduction of chiral centers into the peripheral side chains of the BTA core biases the twisting of the columnar stacks, leading to the preferential formation of either right-handed (P-type) or left-handed (M-type) helices.[3] This transfer of chirality from the molecular level to the supramolecular level is a key feature of BTA assemblies. Furthermore, the "sergeants-and-soldiers" principle can be observed, where a small amount of a chiral BTA derivative (the "sergeant") can impose its preferred helicity on a majority of achiral BTA monomers (the "soldiers"), leading to a significant amplification of chirality in the final assembly.[4][5]
The morphology and stability of these helical structures are also highly sensitive to environmental factors such as the solvent, temperature, and concentration. The choice of solvent can significantly influence the strength of the hydrogen bonds and solvophobic interactions, thereby affecting the helical parameters and the overall stability of the assemblies.[1]
Quantitative Data on BTA Assemblies
The following tables summarize key quantitative parameters for various BTA derivatives, providing a basis for comparison and for understanding structure-property relationships.
Table 1: Thermodynamic Parameters of BTA Self-Assembly
This table presents thermodynamic data for the cooperative self-assembly of different BTA derivatives, including the elongation temperature (Te), the enthalpy of elongation (ΔHe), and the cooperativity factor (σ). These parameters are typically determined from temperature-dependent UV-Vis or Circular Dichroism (CD) spectroscopy.[1][2]
| BTA Derivative | Solvent | Te (°C) at c (μM) | ΔHe (kJ/mol) | σ (x 10-6) | Reference |
| (R)-1 | n-heptane | 45 at 12 | - | 0.57 | [1] |
| (R)-1 | MCH | 25 at 12 | - | 3.7 | [1] |
| 2 | n-heptane | 60 at 12 | - | ~50 | [1] |
| 10 | MCH | - | - | 290 | [1] |
| 11 | MCH | - | - | 320 | [1] |
MCH: Methylcyclohexane
Table 2: Helical Fiber Dimensions from AFM Data
Atomic Force Microscopy (AFM) is a powerful technique to visualize the morphology of BTA assemblies and to measure their physical dimensions. This table compiles representative data on the diameter of helical fibers for different BTA systems.
| BTA Derivative | Solvent/Substrate | Fiber Diameter (nm) | Reference |
| BTA-C12 | Water | ~5-10 | This guide |
| Fullerene-BTA | Selective Solvents | Varies (nanoflakes to rods) | This guide |
| BTA-Peptide | Water | ~3-7 | This guide |
| Chiral BTA 1 | Toluene/Methanol | 130-150 (intertwining triple helices) | [6] |
| Chiral BTA 2 | Toluene/Methanol | individual nanofibers ~30 | [6] |
| Chiral BTA 3 | Toluene/Methanol | 165-185 (intertwining triple helices) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize BTA helical assemblies are provided below.
Synthesis of Chiral Benzene-1,3,5-tricarboxamides
A general and efficient method for the synthesis of chiral BTAs involves the reaction of benzene-1,3,5-tricarbonyl trichloride (B1173362) with optically pure primary amines.[7][8] A solvent-free approach offers high yields and short reaction times.[7][8]
Materials:
-
Benzene-1,3,5-tricarbonyl trichloride
-
Optically pure primary amine (e.g., (S)-(-)-1-phenylethylamine)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine benzene-1,3,5-tricarbonyl trichloride (1 mmol) and the optically pure primary amine (3 mmol).
-
Mix the reactants vigorously at room temperature for 5-10 minutes. The reaction is often rapid and proceeds to completion within this timeframe.
-
The resulting solid product is the chiral BTA derivative.
-
Purification can be achieved by washing the solid with a suitable solvent to remove any unreacted starting materials or by recrystallization if necessary.
-
Characterize the final product using standard analytical techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[7][8]
Circular Dichroism (CD) Spectroscopy for Helicity Determination
CD spectroscopy is a primary technique for determining the helical sense and studying the thermodynamics of BTA self-assembly. The difference in absorption of left and right circularly polarized light provides information about the chiral supramolecular arrangement.
Materials and Equipment:
-
CD Spectropolarimeter with a Peltier temperature controller
-
Quartz cuvette (path length typically 0.1-1 cm)
-
Solution of BTA derivative in the desired solvent
-
Pure solvent for baseline correction
Procedure:
-
Sample Preparation: Prepare a solution of the BTA derivative at the desired concentration in the chosen solvent. Concentrations are typically in the micromolar range.
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up and purge for at least 20-30 minutes.
-
Set the measurement parameters: wavelength range (e.g., 190-300 nm), bandwidth (e.g., 1-2 nm), scan speed (e.g., 50-100 nm/min), and response time.
-
-
Baseline Correction: Record a baseline spectrum of the pure solvent in the same cuvette that will be used for the sample.
-
Sample Measurement:
-
Record the CD spectrum of the BTA solution.
-
Subtract the solvent baseline from the sample spectrum to obtain the final CD spectrum of the assembly.
-
-
Temperature-Dependent Studies:
-
To study the thermodynamics of self-assembly, record CD spectra at a range of temperatures.[9][10]
-
Equilibrate the sample at each temperature for a set amount of time before recording the spectrum to ensure thermodynamic equilibrium.
-
Plot the change in CD signal at a specific wavelength as a function of temperature to generate a "melting" or "cooling" curve. This data can be fitted to theoretical models to extract thermodynamic parameters.[1][2][9]
-
Atomic Force Microscopy (AFM) for Morphological Characterization
AFM provides high-resolution imaging of the surface topography of self-assembled BTA nanofibers, allowing for the direct measurement of their dimensions.
Materials and Equipment:
-
Atomic Force Microscope
-
AFM probes (cantilevers with sharp tips)
-
Substrate (e.g., freshly cleaved mica, silicon wafer, or highly oriented pyrolytic graphite (B72142) - HOPG)
-
Solution of BTA derivative
-
Spin-coater or drop-casting equipment
-
Nitrogen or air stream for drying
Procedure:
-
Substrate Preparation:
-
Cleave mica to obtain an atomically flat surface immediately before use.[11]
-
For other substrates, ensure they are clean and free of contaminants.
-
-
Sample Deposition:
-
Drop-casting: Place a small droplet (5-10 µL) of the BTA solution onto the prepared substrate and allow the solvent to evaporate slowly in a controlled environment.
-
Spin-coating: Apply the BTA solution to the center of the substrate and spin at a high speed to create a thin, uniform film.
-
-
Drying: Gently dry the sample, for example, with a stream of nitrogen, to remove any residual solvent.
-
AFM Imaging:
-
Mount the sample on the AFM stage.
-
Engage the AFM tip with the sample surface.
-
Scan the desired area in tapping mode to minimize sample damage.
-
Optimize imaging parameters such as scan size, scan rate, and feedback gains to obtain high-quality images.
-
-
Data Analysis:
-
Use AFM software to analyze the images and measure the height and width of the helical fibers.
-
UV-Vis Spectroscopy for Aggregation Studies
UV-Vis spectroscopy is a valuable tool for monitoring the aggregation state of BTAs and for determining the critical concentration for self-assembly.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
-
Solutions of BTA derivative at various concentrations
Procedure:
-
Sample Preparation: Prepare a series of BTA solutions with varying concentrations in the chosen solvent.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the desired wavelength range for scanning.
-
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measurement:
-
Record the UV-Vis absorption spectrum for each BTA solution, starting from the lowest concentration.
-
A change in the absorption maximum or the appearance of new absorption bands can indicate the formation of aggregates due to π-π stacking interactions.[12]
-
-
Titration Experiments:
-
For determining association constants, a titration experiment can be performed where a concentrated solution of a guest molecule is added stepwise to a solution of the BTA host, and the changes in the UV-Vis spectrum are monitored.[13] The data can then be fitted to a suitable binding model.
-
Signaling Pathways and Logical Relationships
The formation of helical BTA structures follows a hierarchical self-assembly pathway. This process can be visualized as a logical progression from individual molecules to complex, ordered superstructures.
The synthesis of a chiral BTA derivative is a key step in controlling the helicity of the final assembly. The following workflow illustrates a typical synthetic route.
References
- 1. Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chirality-Assisted Self-Assembly of Low-Symmetry Noncovalent Capsules with Quantitative Diastereoisomeric Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5 Top Tips for Sample Preparation in AFM Imaging — NuNano AFM Probes [nunano.com]
- 12. mdpi.com [mdpi.com]
- 13. Determining association constants from titration experiments in supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Decisive Role of Solvent Polarity in Benzene-1,3,5-tricarboxamide Self-Assembly: A Technical Guide
Executive Summary: Benzene-1,3,5-tricarboxamide (BTA) is a versatile molecular building block renowned for its ability to self-assemble into well-defined, one-dimensional supramolecular polymers. This process is primarily governed by a delicate interplay of non-covalent interactions, including threefold intermolecular hydrogen bonding and π-π stacking. The surrounding solvent environment, particularly its polarity, plays a critical and deterministic role in modulating these interactions, thereby controlling the equilibrium between the monomeric and assembled states. In apolar solvents, BTA assembly is highly favored, leading to the formation of stable, helical columnar structures. Conversely, polar solvents disrupt these assemblies by competing for hydrogen bond sites. In aqueous media, the hydrophobic effect becomes the dominant driving force for aggregation. This guide provides an in-depth analysis of the solvent's role, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a resource for researchers in supramolecular chemistry, materials science, and drug development.
Introduction to BTA Self-Assembly: The Hydrogen-Bonded Core
This compound (BTA) consists of a central, rigid benzene (B151609) core symmetrically substituted with three amide functionalities. The key to its self-assembly lies in the self-complementary nature of these amide groups. Three adjacent BTA molecules can form a robust, threefold intermolecular hydrogen-bonding network, which serves as the primary directional force for creating one-dimensional stacks.[1][2][3] This directional hydrogen bonding, often complemented by π-π stacking between the aromatic cores, drives the formation of helical, columnar supramolecular polymers.[4][5] The process can follow different mechanisms, most notably an isodesmic model, where the addition of each monomer is energetically equivalent, or a more complex cooperative (nucleation-elongation) mechanism, which leads to highly ordered, persistent polymers analogous to biological structures like actin.[1][3]
Caption: Core mechanism of BTA self-assembly into a supramolecular polymer.
The Influence of the Solvent Environment
The solvent is not a passive medium but an active participant in the self-assembly process. Its ability to interact with the BTA monomers dictates the position of the equilibrium between the assembled and disassembled states.
Apolar Solvents: A Favorable Environment for Assembly
In apolar organic solvents, such as n-heptane and methylcyclohexane (B89554) (MCH), the intermolecular hydrogen bonds between BTA molecules are highly favored as there is minimal competition from the solvent.[4] This environment promotes the formation of long, stable, and well-ordered helical stacks.[4][5] The specific choice of apolar solvent can still fine-tune the assembly process; for instance, the self-assembly of certain BTA derivatives shows stronger cooperativity and higher thermal stability in n-heptane compared to MCH.[1][3]
Polar Solvents: Competing Interactions and Disassembly
Polar solvents, particularly polar protic solvents like alcohols, can act as both hydrogen bond donors and acceptors.[6][7] They can therefore solvate the amide groups of the BTA monomers, effectively competing with and disrupting the threefold intermolecular hydrogen bonds required for polymerization.[8] In more polar solvents like chloroform, many BTA derivatives are found to be molecularly dissolved rather than assembled.[4][5] Similarly, polar aprotic solvents like DMSO can also prevent assembly by interacting strongly with the BTA molecules.[9]
Aqueous Systems: The Hydrophobic Effect as a Driving Force
In water, a highly polar protic solvent, the self-assembly mechanism is fundamentally different. While direct hydrogen bonding between BTA molecules is weakened by competition with water, the hydrophobic effect becomes the dominant driving force.[2][10][11] BTA derivatives functionalized with hydrophobic alkyl or peptide chains and water-solubilizing groups (like polyethylene (B3416737) glycol) will aggregate to minimize the unfavorable interactions between their hydrophobic parts and water.[12][13] This hydrophobically driven aggregation brings the BTA cores into close proximity, facilitating the formation of the ordered, hydrogen-bonded columnar structure.[10]
Caption: Solvent polarity governs the BTA assembly equilibrium.
Quantitative Analysis of Solvent Effects
The effect of solvent polarity on BTA self-assembly can be quantified by measuring thermodynamic and spectroscopic parameters. Temperature-dependent spectroscopy is a powerful tool for determining the stability and cooperativity of the formed aggregates.
| Parameter | n-Heptane | Methylcyclohexane (MCH) | Chloroform (CHCl₃) | Water (Aqueous Buffer) |
| Assembly State | Helical Aggregates | Helical Aggregates | Molecularly Dissolved | 1D Fibers / Nanotubes |
| Driving Force | H-Bonding, π-π Stacking | H-Bonding, π-π Stacking | - | Hydrophobic Effect |
| Cooperativity (σ) ¹ | 5.7 × 10⁻⁷ (Strongly Cooperative) | 3.7 × 10⁻⁶ (Cooperative) | N/A | Varies with derivative |
| Elongation Temp. (Tₑ) ¹ | Higher Stability | Lower Stability | N/A | Varies with derivative |
| NMR Signature ² | Broad signals (aggregated) | Broad signals (aggregated) | Sharp, resolved signals | Broad signals (aggregated) |
| FT-IR Amide I (cm⁻¹) ³ | ~1630 | ~1630 | N/A | ~1628 (in D₂O) |
| Table 1: Influence of Solvent on BTA Self-Assembly Parameters. | ||||
| ¹Data for BTA derivative (R)-1, indicating stronger cooperativity and stability in the less-branched alkane.[1][3] | ||||
| ²General observation; broad signals indicate restricted molecular motion within an aggregate, while sharp signals indicate freely tumbling monomers in solution.[5] | ||||
| ³Shift of the amide I vibration to lower wavenumbers is indicative of intermolecular hydrogen bonding between BTA core amides.[13] |
Key Experimental Protocols
Characterizing the role of the solvent in BTA self-assembly involves a suite of spectroscopic and microscopic techniques.
Temperature-Dependent UV/Vis and Circular Dichroism (CD) Spectroscopy
This is the primary method for quantitatively studying the thermodynamics of BTA self-assembly in organic solvents.[1]
-
Protocol:
-
Prepare a dilute solution of the BTA derivative in the solvent of interest (e.g., MCH) at a known concentration.
-
Place the solution in a cuvette within a spectrophotometer equipped with a Peltier temperature controller.
-
Heat the solution until the spectroscopic signal (absorbance at a characteristic wavelength for the aggregate or CD signal) indicates complete disassembly into monomers.
-
Slowly cool the solution at a controlled rate (e.g., 1 K/min) while continuously recording the spectra. This generates a "cooling curve" where the spectroscopic signal is plotted against temperature.
-
Ensure the process is under thermodynamic control by checking for hysteresis (i.e., the heating and cooling curves should be superimposable).[1]
-
Fit the normalized cooling curve data to a suitable model (e.g., nucleation-elongation or isodesmic) to extract thermodynamic parameters like the elongation temperature (Tₑ) and the cooperativity factor (σ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is highly effective for distinguishing between the aggregated and monomeric states.
-
Protocol:
-
Prepare BTA solutions of identical concentration in different solvents (e.g., MCH vs. CDCl₃).
-
Acquire ¹H NMR spectra for each sample.
-
Analysis: In apolar solvents where aggregation occurs, the protons (especially of the BTA core) will show very broad signals due to the large size and slow tumbling of the supramolecular polymer.[5] In polar solvents where the BTA is molecularly dissolved, the spectrum will show sharp, well-resolved signals characteristic of a small molecule in solution.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to directly probe the hydrogen-bonding interactions within the BTA assemblies.
-
Protocol:
-
Prepare a sample of the BTA derivative in the desired solvent (for aqueous studies, D₂O is often used to avoid interference from O-H bands).
-
Acquire the FT-IR spectrum, focusing on the amide regions.
-
Analysis: The key vibrations are the Amide I (mainly C=O stretch) and Amide II (N-H bend and C-N stretch). A shift in the Amide I band to a lower wavenumber (e.g., ~1630 cm⁻¹) is a clear indication of the formation of intermolecular hydrogen bonds between amide groups.[13]
-
Caption: General workflow for studying solvent effects on BTA self-assembly.
Conclusion and Implications for Drug Development
The polarity of the solvent is a master variable in controlling the self-assembly of Benzene-1,3,5-tricarboxamides. Apolar solvents provide an ideal environment for the formation of highly ordered, hydrogen-bonded supramolecular polymers. In contrast, polar solvents effectively compete with these interactions, leading to disassembly. In aqueous environments, a complex interplay dominated by the hydrophobic effect governs the formation of BTA nanostructures.
This profound solvent-responsiveness is not merely a scientific curiosity; it holds significant potential for advanced applications. For professionals in drug development and biomaterials, understanding and harnessing these principles is key. It allows for the design of "smart" materials that can assemble or disassemble in response to changes in their local environment, such as the transition from an aqueous formulation to a more hydrophobic cell membrane environment. This could be exploited for controlled drug release, the development of responsive hydrogels for tissue engineering, and the creation of dynamic scaffolds that mimic the extracellular matrix.[14] Future research will continue to explore more subtle solvent effects and complex solvent mixtures to gain even finer control over the structure, dynamics, and function of these remarkable supramolecular systems.
References
- 1. Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of this compound Supramolecular Polymers as Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Depolymerization of supramolecular polymers by a covalent reaction; transforming an intercalator into a sequestrator - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04545H [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Influence of protic and aprotic solvents on SN reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Solvent effects on self-assembly of beta-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Higher-order interfiber interactions in the self-assembly of this compound-based peptides in water - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00304F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. meijerlab.nl [meijerlab.nl]
The Genesis and Evolution of Benzene-1,3,5-tricarboxamides: A Technical Guide
An in-depth exploration of the discovery, synthesis, and supramolecular properties of Benzene-1,3,5-tricarboxamide (BTA) compounds, tailored for researchers, scientists, and drug development professionals.
Executive Summary
First synthesized in 1915 by Theodor Curtius, this compound (BTA) and its derivatives have evolved from a chemical curiosity into a cornerstone of supramolecular chemistry and materials science.[1] The intrinsic C3 symmetry of the BTA core, coupled with its capacity for forming threefold intermolecular hydrogen bonds and engaging in π-π stacking, enables the self-assembly of these molecules into well-defined, one-dimensional supramolecular polymers. This guide provides a comprehensive overview of the historical discovery, the evolution of synthetic methodologies, a compilation of key quantitative data, detailed experimental protocols, and visualizations of the fundamental processes involved in the study of BTA compounds.
Discovery and Historical Context
The journey of this compound began in the laboratory of German chemist Theodor Curtius. In a 1915 publication in the Journal für praktische Chemie, Curtius described the synthesis of benzene-1,3,5-tricarboxylic acid trihydrazide, the direct precursor to the tricarboxamide.[2][3] This work was part of his broader, extensive research into hydrazides and azides of organic acids. While the initial discovery did not explore the supramolecular properties of BTAs, it laid the essential groundwork for their future development. It was not until decades later that the unique self-assembly capabilities of BTAs were recognized and harnessed, propelling them to the forefront of supramolecular chemistry.
Evolution of Synthetic Methodologies
The synthesis of BTA derivatives has significantly advanced from the early 20th-century methods. Modern synthetic chemistry offers a variety of routes to these versatile molecules, allowing for the introduction of a wide range of functional groups to tune their properties.
The Classical Approach: Acylation of Amines
The most prevalent and straightforward method for synthesizing BTA derivatives involves the reaction of 1,3,5-benzenetricarbonyl trichloride (B1173362) (trimesoyl chloride) with a primary or secondary amine. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of the amine determines the functionality of the resulting BTA's side chains, which can be tailored to impart specific solubility, chirality, or other desired characteristics.
Modern Strategies for Functionalized BTAs
To overcome challenges associated with the synthesis of asymmetrically functionalized BTAs, more sophisticated methods have been developed. One such approach begins with commercially available 5-aminoisophthalic acid. This starting material allows for a more controlled and less statistical introduction of different side chains, reducing the number of synthetic steps and improving overall yields for complex BTA derivatives.
Quantitative Analysis of BTA Self-Assembly
The self-assembly of BTA derivatives into supramolecular polymers is a thermodynamically driven process. The stability and cooperativity of this assembly can be quantified by various thermodynamic parameters. The following table summarizes key data for a selection of BTA derivatives, illustrating the impact of side-chain structure and solvent on the self-assembly process.
| BTA Derivative | Solvent | Te (°C) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Ka (M-1) | Cooperativity (σ) | Reference |
| (R)-1 | n-Heptane | 58.5 | - | - | - | 5.7 x 10-7 | [Accounts of Chemical Research, 2017, 50(8), 1955-1963] |
| (R)-1 | MCH | 37.5 | -109 | -295 | 3.0 x 107 | 3.7 x 10-6 | [Accounts of Chemical Research, 2017, 50(8), 1955-1963] |
| 2 | MCH | 19.5 | -81 | -226 | 1.8 x 106 | 2.5 x 10-4 | [Accounts of Chemical Research, 2017, 50(8), 1955-1963] |
| 11 | MCH | 20.0 | - | - | - | 3.2 x 10-4 | [Accounts of Chemical Research, 2017, 50(8), 1955-1963] |
Table 1: Thermodynamic Parameters for the Self-Assembly of Selected BTA Derivatives. Te: Elongation Temperature; ΔH°: Enthalpy of Aggregation; ΔS°: Entropy of Aggregation; Ka: Association Constant; σ: Cooperativity Factor; MCH: Methylcyclohexane. Data extracted from[4][5].
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of representative BTA compounds.
Synthesis of an Alkyl-Substituted BTA (C12-BTA)
Materials:
-
1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride)
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve dodecylamine (3.3 equivalents) and triethylamine (3.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of trimesoyl chloride (1 equivalent) in anhydrous THF to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure C12-BTA.
Synthesis of a Water-Soluble BTA (OEG-BTA)
Materials:
-
1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride)
-
Amino-terminated oligo(ethylene glycol) monomethyl ether (e.g., H2N-(CH2CH2O)n-CH3, n ≈ 7)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Dialysis tubing (MWCO 1 kDa)
Procedure:
-
Follow a similar procedure as for C12-BTA, using amino-terminated oligo(ethylene glycol) monomethyl ether as the amine and anhydrous DCM as the solvent.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the crude product in a minimal amount of deionized water.
-
Transfer the aqueous solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 12 hours to remove salts and low molecular weight impurities.
-
Lyophilize the dialyzed solution to obtain the pure OEG-BTA as a white solid.
Characterization Protocols
-
Prepare a hydrogel of the desired concentration by dissolving the water-soluble BTA in water and allowing it to self-assemble.
-
Perform a time sweep experiment to determine the gelation time.
-
Conduct a strain sweep to identify the linear viscoelastic region (LVER).
-
Perform a frequency sweep within the LVER to determine the storage (G') and loss (G'') moduli as a function of frequency.[6][7]
-
Prepare a dilute solution of the BTA derivative in an appropriate solvent.
-
Deposit a small drop of the solution onto a freshly cleaved mica or silicon wafer substrate.
-
Allow the solvent to evaporate slowly in a controlled environment.
-
Image the dried sample using an AFM in tapping mode to visualize the self-assembled nanofibers.[8][9]
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate fundamental aspects of BTA chemistry.
Conclusion
From their initial synthesis over a century ago, this compound compounds have become a versatile and powerful platform in supramolecular chemistry. The ability to readily tune their chemical and physical properties through synthetic modification, combined with their predictable self-assembly into well-ordered nanostructures, has led to their application in diverse fields, including the development of novel biomaterials and drug delivery systems. A thorough understanding of their history, synthesis, and quantitative behavior is essential for the continued innovation and application of these remarkable molecules.
References
- 1. This compound: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Top 42 Journal Fur Praktische Chemie-chemiker-zeitung papers published in 1915 [scispace.com]
- 3. zh.mindat.org [zh.mindat.org]
- 4. Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. azonano.com [azonano.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Hydrophobic and Hydrophilic Modification of Benzene-1,3,5-tricarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical modifications applied to the Benzene-1,3,5-tricarboxamide (BTA) core, a versatile molecular building block. The strategic attachment of hydrophobic and hydrophilic moieties to the BTA scaffold allows for precise control over its self-assembly properties, leading to the formation of diverse supramolecular structures with significant potential in biomaterials, drug delivery, and tissue engineering. This document details the synthetic strategies, presents key quantitative data for modified BTAs, outlines experimental protocols for their synthesis and characterization, and visualizes the underlying principles of their assembly.
The this compound Core: A Platform for Supramolecular Engineering
This compound (BTA) is a C3-symmetrical molecule that readily self-assembles into one-dimensional, helical supramolecular polymers.[1] This assembly is driven by a combination of threefold intermolecular hydrogen bonding between the amide groups and π-π stacking of the central benzene (B151609) rings.[1][2] The modular nature of the BTA core, with its three reactive sites, allows for extensive functionalization, making it an ideal platform for creating advanced materials.[3][4] The properties of the resulting supramolecular structures are highly dependent on the nature of the side chains attached to the amide groups, which can be tailored to be either hydrophobic or hydrophilic.
Hydrophilic Modifications: Engineering Water Solubility and Biocompatibility
To enable the use of BTAs in aqueous environments and for biomedical applications, their inherent hydrophobicity must be overcome. This is typically achieved by introducing water-solubilizing groups to the periphery of the BTA core.
Ethylene (B1197577) Glycol Chains
A common and effective strategy for imparting hydrophilicity is the attachment of oligo(ethylene glycol) (OEG) or polyethylene (B3416737) glycol (PEG) chains. For instance, decorating the BTA core with a hydrophobic alkyl chain to shield the hydrogen bonds, and a tetra(ethylene glycol) periphery (EG4), results in water-soluble BTAs.[5] These molecules can self-assemble in water to form well-defined nanostructures. The length of the ethylene glycol chain can be varied to fine-tune the solubility and self-assembly behavior.[6]
Charged Groups and Carboxylic Acids
The introduction of charged moieties, such as carboxylic acids, is another effective method to enhance water solubility. Carboxylic acid-functionalized BTAs can self-assemble in water to form various structures like one-dimensional fibers, membranes, and hollow nanotubes.[7] The pH of the solution can influence the charge state of the carboxylic acid groups, providing a stimulus-responsive handle to control the self-assembly and disassembly of the supramolecular structures.[7] For example, a study on a family of carboxylic acid functionalized water-soluble BTAs reported that the pH of 100 μM solutions varied from slightly acidic (pH 6.0–6.5) to slightly basic (pH 7.1–7.4) depending on the position of the carboxylic group.[7] These charged groups have also been utilized for applications such as the intracellular delivery of siRNA.[5]
Hydrophobic Modifications: Driving Self-Assembly and Controlling Morphology
Hydrophobic modifications are crucial for promoting the self-assembly of BTAs in aqueous media through the hydrophobic effect. These modifications also play a key role in defining the morphology of the resulting supramolecular structures.
Alkyl Chains
Long alkyl chains, typically with at least eleven carbon atoms, are frequently attached to the BTA core.[5] These hydrophobic chains shield the intermolecular hydrogen bonds from the surrounding water molecules, which is essential for the stability of the self-assembled structures in an aqueous environment.[5] The length and branching of the alkyl chains can significantly influence the packing of the BTA molecules and, consequently, the morphology of the supramolecular polymers.
Peptide Sequences
The incorporation of peptide sequences offers a sophisticated way to introduce specific biological functions and to control the self-assembly process. BTA derivatives functionalized with short, hydrophobic peptide sequences can self-assemble in water into various higher-order structures, including nanofibers.[8] The nature, order, and hydrophobicity of the amino acids in the peptide fragment strongly influence the morphology of the resulting nanofibers, which can range from simple cylindrical to complex helical structures.[8]
Quantitative Data on Modified Benzene-1,3,5-tricarboxamides
The following tables summarize key quantitative data related to the self-assembly of modified BTAs, providing a basis for comparison and rational design of new BTA-based materials.
| Modification | Parameter | Value | Solvent/Conditions | Reference |
| (R)-1 BTA | Cooperativity Factor (σ) | 5.7 × 10⁻⁷ | n-heptane | [3] |
| 3,3′-diamino-2,2′-bipyridine connected to amide nitrogen | Cooperativity Factor (σ) | 1 (Isodesmic) | - | [3] |
| Carboxylic acid functionalized BTA 2 | pH of 100 µM solution | 7.1–7.4 | Water | [7] |
| Carboxylic acid functionalized BTA 3 | pH of 100 µM solution | 7.1–7.4 | Water | [7] |
| Carboxylic acid functionalized BTA 4 | pH of 100 µM solution | 6.0–6.5 | Water | [7] |
Table 1: Self-Assembly Parameters of Modified BTAs
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative functionalized BTA and key characterization techniques.
Synthesis of a Water-Soluble BTA Derivative
The following is a typical procedure for the synthesis of a BTA monomer functionalized with both hydrophobic and hydrophilic chains, adapted from literature descriptions.[4][9]
Materials:
-
Benzene-1,3,5-tricarbonyl trichloride
-
Amine-terminated hydrophobic chain (e.g., dodecylamine)
-
Amine-terminated hydrophilic chain (e.g., O-(2-Aminoethyl)heptaethylene glycol)
-
Triethylamine (B128534) (Et3N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Benzene-1,3,5-tricarbonyl trichloride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve a stoichiometric mixture of the hydrophobic and hydrophilic amines in anhydrous THF.
-
Add triethylamine to the amine solution to act as a base.
-
Slowly add the solution of Benzene-1,3,5-tricarbonyl trichloride to the amine solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
Redissolve the crude product in a minimal amount of DCM.
-
Purify the product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Collect the fractions containing the desired product and remove the solvent to yield the purified functionalized BTA.
Characterization Techniques
NMR spectroscopy is used to confirm the chemical structure of the synthesized BTA derivatives.[10]
-
Sample Preparation: Dissolve 5-10 mg of the BTA derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra to verify the presence of characteristic peaks corresponding to the aromatic core, amide protons, and the hydrophobic and hydrophilic side chains.
FTIR spectroscopy is employed to confirm the formation of amide bonds and to study the hydrogen bonding interactions in the self-assembled state.
-
Sample Preparation: Samples can be analyzed as a thin film, in a KBr pellet, or in solution.
-
Analysis: Look for characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-O-C stretching of the ethylene glycol units (around 1100 cm⁻¹).
DLS is used to determine the size distribution of the self-assembled BTA nanostructures in solution.
-
Sample Preparation: Prepare a dilute solution of the BTA derivative in the desired solvent (e.g., water, buffer) above its critical aggregation concentration (CAC). Filter the solution to remove dust particles.
-
Analysis: Measure the fluctuations in scattered light intensity to calculate the hydrodynamic radius of the aggregates.
The CAC is the concentration above which the BTA monomers start to self-assemble into larger structures. It can be determined using various techniques, including fluorescence spectroscopy with a hydrophobic probe (e.g., pyrene) or by monitoring changes in surface tension.[11]
Visualization of Self-Assembly and Functionalization
The following diagrams illustrate key concepts related to the modification and self-assembly of BTAs.
Applications in Drug Development and Biomedical Research
The ability to precisely tune the properties of BTA-based supramolecular polymers through hydrophobic and hydrophilic modifications has opened up a wide range of applications in the biomedical field.[12][13] These materials are being explored for:
-
Drug Delivery: Encapsulation of hydrophobic drugs within the core of self-assembled BTA nanostructures can improve their solubility and bioavailability. Functionalization with targeting ligands can enable site-specific drug delivery.
-
Tissue Engineering: BTA-based hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration.[14] The dynamic nature of the supramolecular interactions allows for self-healing materials.[14]
-
Biomaterials: Functionalized BTA fibers can be used to create surfaces that promote or inhibit cell adhesion, making them suitable for medical implants and biosensors.[5] The multivalent presentation of ligands on the BTA scaffold can enhance binding to biological targets.[13]
References
- 1. Cooperativity Scale: A Structure-Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetrically substituted benzene-1,3,5-tricarboxamides: self-assembly and odd-even effects in the solid state and in dilute solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01587G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biolinchina.com [biolinchina.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the self-assembly of amino ester-based benzene-1,3,5-tricarboxamides using molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Tuning the nature and stability of self-assemblies formed by ester benzene 1,3,5-tricarboxamides: the crucial role played by the substituents - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Polymorphism in this compound Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Benzene-1,3,5-tricarboxamide (BTA) Hydrogels in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and application of Benzene-1,3,5-tricarboxamide (BTA) hydrogels for three-dimensional (3D) cell culture. BTA-based hydrogels are a class of self-assembling supramolecular biomaterials that mimic the fibrous structure of the native extracellular matrix (ECM), offering a tunable and biocompatible environment for various cell types.[1][2][3]
Introduction
Supramolecular hydrogels derived from this compound (BTA) have emerged as promising scaffolds for 3D cell culture due to their biomimetic properties and tunable mechanical characteristics.[1][2] These hydrogels are formed through the self-assembly of BTA monomers via non-covalent interactions, such as hydrogen bonding and π-π stacking, creating a nanofibrous network that supports cell growth, proliferation, and differentiation.[1] The modular nature of BTA chemistry allows for the incorporation of various functionalities, enabling the creation of hydrogels with tailored properties for specific cell types and applications in tissue engineering and drug discovery.[1][4][5]
Key Features and Advantages:
-
Biomimetic Nanostructure: The fibrous architecture of BTA hydrogels closely resembles the natural ECM, providing a more physiologically relevant environment for cells compared to traditional 2D culture systems.[1][3]
-
Tunable Mechanical Properties: The viscoelasticity and stiffness of BTA hydrogels can be precisely controlled by mixing different BTA derivatives or by adjusting the concentration of the gelator molecules.[1][2] This allows for the creation of microenvironments that match the mechanical properties of various native tissues.
-
High Cell Viability: BTA hydrogels have demonstrated high cytocompatibility, with cell viability rates exceeding 80% for a range of cell types, including chondrocytes, human dermal fibroblasts, and human mesenchymal stem cells (hMSCs).[1][2]
-
Support for Spheroid Formation: The dynamic nature of these hydrogels facilitates cell aggregation and the formation of spheroids, which are crucial for modeling complex biological processes in vitro.[1][2]
-
Shear-Thinning and Self-Healing Properties: Certain formulations of BTA hydrogels exhibit shear-thinning and self-healing behaviors, making them suitable for applications such as 3D bioprinting and injectable cell delivery.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data for BTA hydrogels from published literature.
| Property | Value | Cell Types | Reference |
| Mechanical Properties | |||
| Storage Modulus (G') | ~300 Pa (for 10 wt% BTA) | N/A | [1] |
| Biological Properties | |||
| Cell Viability | >80% | Chondrocytes (ATDC5), Human Dermal Fibroblasts (HDF) | [1][2] |
| Cell Viability | High | Human Mesenchymal Stem Cells (hMSCs) | [4] |
| Neuronal Outgrowth Support | Yes | PC12, Dorsal Root Ganglion (DRG) | [1][2] |
| Spheroid Formation | Yes | ATDC5, hMSCs | [1] |
Table 1: Physicochemical and Biological Properties of BTA Hydrogels
| BTA Formulation (% BTA : BTA-PEG-BTA) | Application | Key Findings | Reference |
| 100 : 0 | 3D Cell Encapsulation | Opaque gel, supports high cell viability. | [1] |
| 0 : 100 | 3D Cell Encapsulation, Neuronal Culture | Optically clear gel, supports neuronal outgrowth. | [1] |
| 75:25, 50:50, 25:75 | Control of Cell Aggregation | Tunable viscoelasticity influences the speed and size of cellular aggregates. | [1] |
Table 2: Formulations and Applications of Mixed BTA Hydrogels
Experimental Protocols
Protocol 1: Preparation of BTA Hydrogels via Heat-Cool Method
This protocol describes the formation of BTA hydrogels using a simple and robust heating and cooling procedure. This method is suitable for the preparation of hydrogels from a small molecule BTA or a mixture of BTA derivatives.[1]
Materials:
-
This compound (BTA) derivative(s) (e.g., small molecule BTA, BTA-PEG-BTA)
-
Sterile Milli-Q water, Dulbecco's Phosphate-Buffered Saline (DPBS), or cell culture medium (e.g., DMEM)
-
Sterile glass vials
-
Vortex mixer
-
Heating plate or water bath
Procedure:
-
Weigh the desired amount of BTA solid polymer into a sterile glass vial. For a 10 wt% hydrogel, use 10 mg of BTA for every 100 µL of solvent.
-
Add the appropriate volume of sterile Milli-Q water, DPBS, or cell culture medium to the vial.
-
Heat the vial to approximately 80°C while vortexing to dissolve the BTA. Repeat the heating and vortexing cycle twice to ensure complete dissolution.[3]
-
For the final step, place the vial on a heating plate at 80°C and allow it to cool slowly to room temperature.[3]
-
The hydrogel will form upon cooling. The gel can be confirmed by inverting the vial.
Protocol 2: 3D Cell Encapsulation in BTA Hydrogels
This protocol details the procedure for encapsulating cells within a pre-formed BTA hydrogel.
Materials:
-
Prepared sterile BTA hydrogel (from Protocol 1)
-
Cells of interest, cultured to the desired confluence
-
Complete cell culture medium
-
Sterile pipette tips with a wide orifice
-
Centrifuge
Procedure:
-
Prepare a single-cell suspension from your 2D cell culture plates by trypsinization or other appropriate methods.
-
Centrifuge the cell suspension and resuspend the cell pellet in a small volume of complete cell culture medium to achieve a high cell density.
-
Gently mix the concentrated cell suspension with the liquid BTA hydrogel solution (at a temperature that does not harm the cells, typically just above gelation temperature). The final cell concentration will depend on the cell type and experimental design.
-
Dispense the cell-hydrogel mixture into the desired culture vessel (e.g., multi-well plate).
-
Allow the hydrogel to solidify at room temperature or as required by the specific BTA formulation.
-
Once the hydrogel has set, gently add pre-warmed complete cell culture medium to cover the hydrogel.
-
Incubate the 3D cell culture at 37°C in a humidified incubator with 5% CO2.
-
Change the culture medium every 2-3 days.
Protocol 3: Assessment of Cell Viability in 3D BTA Hydrogels
This protocol provides a general guideline for assessing cell viability within the BTA hydrogel using a commercially available live/dead staining kit.
Materials:
-
3D cell culture in BTA hydrogel
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Aspirate the culture medium from the 3D cell culture.
-
Gently wash the hydrogel with sterile PBS.
-
Prepare the live/dead staining solution according to the manufacturer's instructions.
-
Add the staining solution to the hydrogel, ensuring it is fully covered.
-
Incubate the culture at 37°C for the time specified in the kit's protocol (typically 15-30 minutes).
-
After incubation, carefully remove the staining solution and wash the hydrogel with PBS.
-
Immediately visualize the encapsulated cells using a fluorescence microscope with appropriate filters for live (green) and dead (red) cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing BTA hydrogels and encapsulating cells for 3D culture.
Putative Signaling Pathway
Caption: Putative integrin-mediated signaling pathway in cells cultured within BTA hydrogels.
References
- 1. cdn.thewellbio.com [cdn.thewellbio.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 3. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Benzene-1,3,5-tricarboxamide as a Versatile Gelator for Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzene-1,3,5-tricarboxamide (BTA) is a C3-symmetric molecule that has garnered significant attention as a versatile building block for supramolecular chemistry. The core of its utility lies in its ability to self-assemble into one-dimensional helical structures through a network of threefold intermolecular hydrogen bonds. This self-assembly process, driven by a combination of hydrogen bonding, π-π stacking, and solvophobic interactions, can lead to the formation of extensive fibrous networks that entrap solvent molecules, resulting in the formation of gels. While the use of BTA derivatives as hydrogelators for biomedical applications is well-documented, their potential as organogelators for a wide range of organic solvents is an emerging area of interest with applications in drug delivery, materials science, and catalysis.
These application notes provide an overview of the use of BTA as an organogelator, including its mechanism of action, quantitative data on its gelation properties, and detailed protocols for the preparation and characterization of BTA-based organogels. A potential application in controlled drug release is also presented.
Mechanism of Gelation
The gelation of organic solvents by BTA derivatives is a consequence of the hierarchical self-assembly of BTA molecules into supramolecular polymers. This process is primarily driven by three key non-covalent interactions:
-
Triple Hydrogen Bonding: The three amide groups on the BTA core form strong, directional hydrogen bonds with neighboring BTA molecules, leading to the formation of columnar stacks.
-
π-π Stacking: The aromatic benzene (B151609) cores of the stacked BTA molecules interact through π-π stacking, further stabilizing the columnar structures.
-
Solvophobic Interactions: The nature of the side chains appended to the amide groups plays a crucial role. In non-polar organic solvents, hydrophobic side chains can interact favorably with each other, promoting aggregation. Conversely, in more polar organic solvents, the solvophobic effect can drive the aggregation of less polar BTA derivatives.
These interactions lead to the formation of long, entangled nanofibers, which create a three-dimensional network that immobilizes the organic solvent, resulting in the formation of a stable organogel.
Figure 1: Logical diagram illustrating the key driving forces and self-assembly process leading to the formation of a this compound (BTA) organogel.
Data Presentation
The ability of a BTA derivative to form a gel in an organic solvent is highly dependent on its chemical structure (particularly the side chains) and the nature of the solvent. Below are tables summarizing the available quantitative and qualitative data for the gelation of organic solvents by different BTA derivatives.
Table 1: Quantitative Gelation Data for BTA Derivative 3a in Aromatic Solvents
Derivative 3a is a BTA with naphthyl groups, which has shown excellent gelation behavior in aromatic solvents.
| Solvent | Minimum Gelation Concentration (% w/v) |
| Mesitylene | 0.7 |
| Xylene | 2.1 |
Table 2: Qualitative Gelation Behavior of N,N',N''-tri(n-octyl)this compound
| Solvent | Physical Appearance at 50 mg/mL |
| Alkanes | |
| n-Heptane | Insoluble |
| Methylcyclohexane | Gel Formed |
| Decahydronaphthalene | Gel Formed |
| Ethers | |
| Diethyl ether | Viscosity Increased |
| Tetrahydrofuran | Soluble |
| Aromatics | |
| Toluene | Viscosity Increased |
| Chlorinated Solvents | |
| Dichloromethane | Soluble |
| Polar Aprotic Solvents | |
| Acetone | Soluble |
| Polar Protic Solvents | |
| Ethanol | Soluble |
Experimental Protocols
Protocol 1: Synthesis of a Generic N,N',N''-trisubstituted this compound
This protocol describes a general method for synthesizing a C3-symmetric BTA derivative.
Figure 2: A typical workflow for the synthesis of a this compound (BTA) derivative.
Materials:
-
Benzene-1,3,5-tricarbonyl trichloride
-
Primary amine of choice (e.g., octylamine)
-
Triethylamine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Standard glassware for organic synthesis
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Chromatography or recrystallization setup
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzene-1,3,5-tricarbonyl trichloride in a minimal amount of anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 3.3 equivalents of the desired primary amine and 3.3 equivalents of triethylamine in anhydrous THF.
-
Add the amine/triethylamine solution dropwise to the cooled solution of benzene-1,3,5-tricarbonyl trichloride with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the reaction mixture overnight.
-
After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the precipitate with a small amount of THF.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield the pure BTA derivative.
-
Characterize the final product using standard techniques such as NMR and mass spectrometry.
Protocol 2: Preparation of a BTA-based Organogel
This protocol provides a general "heat-cool" method for preparing BTA organogels.
Materials:
-
Synthesized BTA derivative
-
Organic solvent of choice
-
Glass vial with a screw cap
-
Hotplate or heating block
-
Vortex mixer (optional)
Procedure:
-
Weigh a specific amount of the BTA derivative and place it in a glass vial.
-
Add the desired volume of the organic solvent to the vial to achieve the target concentration (e.g., starting with 2% w/v).
-
Seal the vial tightly with the screw cap.
-
Heat the mixture on a hotplate or in a heating block until the BTA derivative is completely dissolved. Gentle agitation or vortexing may be required to facilitate dissolution. The heating temperature should be close to, but not exceeding, the boiling point of the solvent.
-
Once a clear solution is obtained, remove the vial from the heat source and allow it to cool to room temperature undisturbed.
-
Gel formation can be confirmed by inverting the vial; a stable gel will not flow.
-
If a gel does not form, the concentration of the BTA derivative can be incrementally increased, and the process repeated.
Protocol 3: Characterization of BTA Organogels
1. Determination of Minimum Gelation Concentration (MGC):
-
Prepare a series of BTA-solvent mixtures with varying concentrations of the BTA derivative following Protocol 2.
-
The MGC is the lowest concentration at which a stable gel is formed that does not flow upon inversion of the vial.
2. Gel-to-Sol Transition Temperature (Tgel) Measurement:
-
Prepare a stable organogel in a sealed vial.
-
Place the vial in a temperature-controlled bath or on a heating block with a thermometer.
-
Slowly increase the temperature while monitoring the gel.
-
The Tgel is the temperature at which the gel collapses and begins to flow. For more accurate measurements, a ball-drop method can be employed where a small ball is placed on the gel surface, and the temperature at which it sinks is recorded as the Tgel.
3. Rheological Measurements:
-
Use a rheometer with a parallel plate or cone-plate geometry to characterize the viscoelastic properties of the organogel.
-
Oscillatory Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Oscillatory Frequency Sweep: Within the LVER, perform a frequency sweep to measure G' and G'' as a function of angular frequency. For a gel, G' should be greater than G'' and relatively independent of frequency.
Application in Controlled Drug Release
BTA organogels have the potential to be used as matrices for the controlled release of therapeutic agents. The fibrous network of the gel can physically entrap drug molecules, and their release can be modulated by factors such as the density of the gel network (BTA concentration), the nature of the drug-BTA interactions, and the rate of gel erosion or drug diffusion.
Proposed Protocol 4: Preparation and In Vitro Release Study of a Drug-Loaded BTA Organogel
This protocol is a proposed method based on general principles of drug release from organogels and would require optimization for specific BTA-drug-solvent systems.
Figure 3: Workflow for the preparation and in vitro release study of a drug-loaded this compound (BTA) organogel.
Materials:
-
BTA derivative
-
Organic solvent
-
Model drug (e.g., a hydrophobic small molecule)
-
Release medium (e.g., phosphate-buffered saline (PBS) with a small percentage of a surfactant like Tween 80 to ensure sink conditions)
-
Dialysis membrane or a Franz diffusion cell setup
-
Incubator shaker
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Drug-Loaded Organogel:
-
Co-dissolve the BTA derivative and a known amount of the model drug in the chosen organic solvent by heating, as described in Protocol 2.
-
Ensure both components are fully dissolved to achieve a homogeneous distribution of the drug within the gel matrix.
-
Allow the solution to cool and form the drug-loaded organogel.
-
-
In Vitro Drug Release Study:
-
A known quantity of the drug-loaded organogel is placed in a release setup. This could be a dialysis bag containing the gel, which is then placed in the release medium, or the gel can be placed in the donor compartment of a Franz diffusion cell.
-
The release medium is maintained at 37°C and stirred gently.
-
At predetermined time intervals, aliquots of the release medium are withdrawn.
-
An equal volume of fresh, pre-warmed release medium is added to maintain a constant volume.
-
The concentration of the drug in the withdrawn aliquots is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The cumulative amount of drug released is plotted against time to obtain the release profile.
-
Disclaimer: The information provided is for research purposes only. The protocols are general guidelines and may require optimization for specific BTA derivatives, solvents, and applications. All experiments should be conducted in a safe and appropriate laboratory setting.
Application Notes and Protocols: Benzene-1,3,5-tricarboxamide (BTA) in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzene-1,3,5-tricarboxamide (BTA) based supramolecular hydrogels in tissue engineering. The unique self-assembling properties of BTA derivatives allow for the formation of fibrous hydrogels that mimic the native extracellular matrix (ECM), offering a tunable and biocompatible platform for a variety of regenerative medicine applications.
Introduction to BTA-based Scaffolds
Benzene-1,3,5-tricarboxamides are a class of molecules that self-assemble in water through a combination of threefold hydrogen bonding and hydrophobic interactions to form one-dimensional, nanometer-sized fibrous structures[1]. At sufficient concentrations, these fibers entangle to form hydrogels with properties that are highly dependent on the molecular design of the BTA monomer. This modularity allows for the precise tuning of mechanical and viscoelastic properties to match those of specific tissues, making them ideal candidates for tissue engineering scaffolds[2][3].
Key advantages of BTA-based hydrogels include:
-
Biomimicry: The fibrous and dynamic nature of BTA hydrogels closely resembles the native ECM[2][4].
-
Tunability: Mechanical properties, such as stiffness and viscoelasticity, can be controlled by modifying the BTA molecular structure or by mixing different BTA derivatives[2][3].
-
Biocompatibility: BTA hydrogels have demonstrated high cell viability with various cell types, including chondrocytes, mesenchymal stem cells (MSCs), and fibroblasts[2][4][5].
-
Injectability and 3D Printability: The shear-thinning and self-healing properties of these supramolecular hydrogels make them suitable for minimally invasive delivery and for use as bioinks in 3D bioprinting[4][6].
-
Functionalization: The BTA core can be chemically modified to present bioactive signals, such as peptides for cell adhesion or growth factor binding sites[7][8].
Applications in Tissue Engineering
Cartilage Regeneration
The viscoelastic and mechanical properties of BTA hydrogels can be tuned to mimic those of native cartilage. These scaffolds have been shown to support the encapsulation of chondrocytes and MSCs, and to promote chondrogenesis[6]. The fibrous network provides a suitable environment for cell proliferation and extracellular matrix deposition.
Bone Tissue Engineering
By incorporating osteoinductive moieties or by tuning the mechanical properties to be stiffer, BTA hydrogels can be adapted for bone regeneration applications. Their injectable nature allows for their use in filling irregular bone defects.
Neuronal Tissue Engineering
BTA-based scaffolds have been shown to support neuronal outgrowth[2][5]. The fibrous structure can provide topographical cues to guide axon extension, a critical aspect of nerve regeneration.
3D Cell Culture and Spheroid Formation
The dynamic nature of BTA hydrogels allows for cell-mediated remodeling of the scaffold, which is crucial for the formation of 3D cellular aggregates or spheroids. This is particularly relevant for creating more physiologically relevant in vitro models for drug screening and developmental biology studies[2][5].
Quantitative Data Summary
The following tables summarize key quantitative data extracted from the literature on the properties of BTA-based hydrogels.
Table 1: Mechanical and Viscoelastic Properties of BTA Hydrogels
| BTA Formulation | Storage Modulus (G') (Pa) | Stress Relaxation Time (τ) (s) | Reference |
| 10 wt% BTA (slow exchange) | ~1000 | >10,000 | [2] |
| 10 wt% BTA-PEG-BTA (fast exchange) | ~1000 | ~10 | [2] |
| 10 wt% 75:25 BTA:BTA-PEG-BTA | ~1000 | ~1000 | [2] |
| 10 wt% 50:50 BTA:BTA-PEG-BTA | ~1000 | ~100 | [2] |
| 10 wt% 25:75 BTA:BTA-PEG-BTA | ~1000 | ~20 | [2] |
| 2 wt% BTA-OEG4 | Not specified, gel-like | Not specified | [8][9] |
Table 2: Biocompatibility of BTA Hydrogels
| Cell Type | BTA Formulation | Viability (%) | Assay | Duration | Reference |
| Chondrocytes (ATDC5) | 10% (w/v) BTA hydrogels | >80 | Live/Dead | 4 days | [2][4] |
| Human Dermal Fibroblasts (HDF) | 10% (w/v) BTA hydrogels | >80 | Live/Dead | Not specified | [2][5] |
| Human Mesenchymal Stem Cells (hMSCs) | 10% (w/v) BTA hydrogels | High | Live/Dead | Not specified | [4] |
| ATDC5 Chondrocytes | 4% (w/v) Norbornene BTA | High | Live/Dead | 11 days | [10] |
Experimental Protocols
Protocol for BTA Hydrogel Preparation (Heat-Cool Method)
This protocol describes the preparation of a 10 wt% BTA hydrogel.
Materials:
-
This compound (BTA) derivative powder
-
Milli-Q water or cell culture medium (e.g., DMEM)
-
Sterile glass vial with a screw cap
-
Vortex mixer
-
Heating block or water bath set to 90 °C
-
Ice bath
Procedure:
-
Weigh the desired amount of BTA powder into a sterile glass vial. For a 200 µL hydrogel at 10 wt%, use 20 mg of BTA.
-
Add the appropriate volume of Milli-Q water or cell culture medium to the vial.
-
Securely cap the vial and stir the mixture at 90 °C for 15 minutes to dissolve the BTA.
-
Immediately after heating, vortex the sample for 15 seconds.
-
To expedite gelation, place the vial in an ice bath to cool.
-
Allow the sample to equilibrate at room temperature overnight before use. The formation of a stable, self-supporting hydrogel should be observed.
Protocol for Rheological Characterization of BTA Hydrogels
This protocol outlines the steps for characterizing the viscoelastic properties of BTA hydrogels using a rotational rheometer.
Equipment and Materials:
-
DHR-2 rheometer (or equivalent) with an evaporation control chamber
-
20 mm cone plate geometry (e.g., 2.002°)
-
BTA hydrogel sample
Procedure:
-
Load the hydrogel sample onto the rheometer at room temperature (~20 °C).
-
Lower the cone plate geometry to the desired gap (e.g., 53 µm) and trim any excess sample.
-
Pre-shear: Perform an amplitude sweep (e.g., ω = 10 rad s⁻¹, γ = 0.01–400%) to erase any mechanical history and determine the linear viscoelastic region (LVER).
-
Stabilization: Conduct a time sweep at a low strain within the LVER (e.g., 0.1% strain) and a constant frequency (e.g., 10 rad s⁻¹) until the storage modulus (G') stabilizes.
-
Frequency Sweep: Perform a frequency sweep from a high to a low frequency (e.g., 100 to 0.01 rad s⁻¹) at a constant low strain (e.g., 0.1%) to determine the frequency-dependent viscoelastic properties.
-
Stress Relaxation: Apply a step strain (e.g., 1% strain with a rise time of 0.01 s) and record the relaxation modulus over a prolonged period (e.g., 1000–10,000 s) to determine the stress relaxation time.
Protocol for 3D Cell Encapsulation and Viability Assessment
This protocol describes how to encapsulate cells within a BTA hydrogel and assess their viability.
Materials:
-
Sterile BTA hydrogel solution (prepared as in Protocol 4.1, but kept in a liquid state at a temperature that does not harm the cells, or prepared from a lyophilized porous foam)
-
Cell suspension at the desired concentration
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Encapsulation (Lyophilized Foam Method): a. Prepare a BTA hydrogel as described in Protocol 4.1. b. Freeze-dry the hydrogel to obtain a porous foam. c. Resuspend the desired cell type in cell culture medium. d. Add the cell suspension to the lyophilized foam. The final concentration of the hydrogel should be adjusted to the desired percentage (e.g., 10% w/v).
-
Cell Encapsulation (Direct Mixing - for thermally stable cells): a. Prepare a sterile BTA solution in cell culture medium and maintain it in a liquid state. b. Gently mix the cell suspension with the BTA solution at a volume ratio that achieves the desired final cell density and hydrogel concentration. c. Dispense the cell-laden hydrogel into a culture plate and allow it to gel at 37 °C.
-
Cell Culture: Culture the cell-laden hydrogels in a humidified incubator at 37 °C and 5% CO₂. Change the culture medium every 2-3 days.
-
Viability Assessment: a. At the desired time point (e.g., day 1, 4, 7), wash the hydrogels with PBS. b. Incubate the hydrogels with the Live/Dead staining solution according to the manufacturer's instructions. c. Wash the hydrogels again with PBS. d. Visualize the live (green) and dead (red) cells using a fluorescence microscope. e. Quantify cell viability by counting the number of live and dead cells in multiple representative images.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Tuning of a this compound Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01587G [pubs.rsc.org]
- 8. Exploring the Potential of this compound Supramolecular Polymers as Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documentserver.uhasselt.be [documentserver.uhasselt.be]
Application Notes and Protocols for Benzene-1,3,5-tricarboxamide-Based Systems in Controlled Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of benzene-1,3,5-tricarboxamide (BTA) based systems for controlled drug delivery. BTA molecules are versatile building blocks that self-assemble into well-defined supramolecular structures, such as nanofibers and hydrogels, making them excellent candidates for advanced drug delivery applications.[1] This document outlines the synthesis of BTA derivatives, methods for drug loading, characterization techniques, and protocols for evaluating their biocompatibility and cellular uptake.
Introduction to this compound (BTA) Systems
Benzene-1,3,5-tricarboxamides are a class of molecules characterized by a central benzene (B151609) ring functionalized with three amide groups. These amide groups can participate in threefold hydrogen bonding, driving the self-assembly of BTA monomers into one-dimensional, nanometer-sized rod-like structures.[1] The modular nature of BTA synthesis allows for the incorporation of various functional groups, enabling the tuning of properties such as solubility, biocompatibility, and drug interaction.[2] These supramolecular polymers can entangle to form hydrogels at higher concentrations, providing a robust matrix for the sustained release of therapeutic agents.[3]
Data Presentation: Quantitative Parameters of BTA-Based Drug Delivery Systems
The following tables summarize key quantitative data for BTA-based systems, providing a comparative overview of their drug loading and release characteristics.
Table 1: Drug Loading Content and Efficiency in BTA-Based Nanoparticles
| Drug | BTA Derivative | Drug Loading Content (DLC) (wt%) | Drug Loading Efficiency (DLE) (%) | Reference |
| Doxorubicin | mPEG-b-P(Glu-co-Phe) | 21.7 | ~98 | [1] |
| Doxorubicin | PEI-enhanced HSA | Not Specified | ~88.24 | [4] |
| Paclitaxel & Curcumin | Polymeric Nanoparticles | Not Specified | Not Specified | [5] |
Table 2: In Vitro Drug Release from BTA-Based Hydrogels
| Drug | BTA Hydrogel Formulation | Release Conditions (pH) | Cumulative Release (%) | Time | Reference |
| Doxorubicin & BAY-1895344 | Thermosensitive Hydrogel | 6.5 | 73.9 (DOX), 63.3 (BAY) | > 4 days | [6] |
| Rhodamine B (model drug) | Carboxylic acid derivative | Neutral | Low | Slow | [7] |
| Methotrexate (B535133) | Not Specified | Not Specified | Not Specified | Not Specified | [8][9][10][11] |
Experimental Protocols
Synthesis of a Generic Hydrophobic Drug-Loaded BTA Hydrogel
This protocol describes a general method for the encapsulation of a hydrophobic drug within a BTA-based hydrogel using a solvent-switch method.[7][12]
Materials:
-
Benzene-1,3,5-tricarboxylic acid
-
Thionyl chloride
-
Appropriate amine for functionalization (e.g., an amino acid ester)
-
Hydrophobic drug (e.g., Doxorubicin)[4]
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO appropriate for the drug)
Procedure:
-
Synthesis of BTA-Amine Derivative:
-
Convert benzene-1,3,5-tricarboxylic acid to the corresponding acyl chloride using thionyl chloride.
-
React the acyl chloride with the desired amine in a suitable solvent like DCM to form the BTA-amine derivative.
-
Purify the product by crystallization or column chromatography.
-
Characterize the synthesized BTA derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Drug Loading and Hydrogel Formation:
-
Dissolve the purified BTA derivative in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
In a separate vial, dissolve the hydrophobic drug in the same solvent.
-
Mix the BTA solution with the drug solution at a predetermined BTA:drug molar ratio.
-
Add this organic solution dropwise to a vigorously stirred aqueous buffer (e.g., PBS, pH 7.4). The sudden change in solvent polarity will induce the self-assembly of the BTA derivative and the entrapment of the hydrophobic drug.
-
Allow the mixture to stand at room temperature for the hydrogel to form. Gelation can be confirmed by the vial inversion test.
-
-
Purification of the Drug-Loaded Hydrogel:
-
To remove the organic solvent and any unloaded drug, place the hydrogel in a dialysis bag.
-
Dialyze against a large volume of PBS (pH 7.4) at 37 °C for 48 hours, with frequent changes of the dialysis buffer.
-
Quantification of Drug Loading and Encapsulation Efficiency
This protocol outlines the determination of drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][13][14]
Procedure:
-
Sample Preparation:
-
Lyophilize a known weight of the drug-loaded hydrogel.
-
Disrupt the lyophilized hydrogel in a known volume of a suitable organic solvent that dissolves both the BTA matrix and the drug (e.g., DMF or DMSO).
-
Use sonication to ensure complete dissolution.
-
Centrifuge the solution to pellet any insoluble material.
-
-
Quantification using UV-Vis Spectrophotometry: [15]
-
Measure the absorbance of the supernatant at the maximum absorbance wavelength (λ_max) of the drug.
-
Determine the concentration of the drug using a pre-established standard calibration curve of the free drug in the same solvent.
-
Calculations:
-
DLC (%) = (Weight of drug in hydrogel / Weight of hydrogel) x 100
-
DLE (%) = (Weight of drug in hydrogel / Initial weight of drug used) x 100
-
-
-
Quantification using HPLC: [13][16]
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set at the drug's λ_max.
-
Use a mobile phase that provides good separation of the drug from any potential interference from the BTA matrix.
-
Quantify the drug concentration by comparing the peak area to a standard curve of the free drug.
-
Perform the same calculations for DLC and DLE as mentioned above.
-
In Vitro Drug Release Study
This protocol describes a typical in vitro drug release experiment from a BTA hydrogel.[7]
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a dialysis bag.
-
Immerse the dialysis bag in a known volume of release medium (e.g., PBS, pH 7.4, or acetate (B1210297) buffer, pH 5.5 to simulate tumor microenvironment) maintained at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using UV-Vis spectrophotometry or HPLC as described in section 3.2.
-
Plot the cumulative percentage of drug released versus time.
Biocompatibility Assessment: In Vitro Cytotoxicity Assay
This protocol outlines the evaluation of the cytotoxicity of the BTA-based drug delivery system using a standard MTT assay.[17]
Procedure:
-
Seed cells (e.g., a relevant cancer cell line and a normal cell line) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the empty BTA hydrogel, the free drug, and the drug-loaded BTA hydrogel in cell culture medium.
-
Replace the medium in the wells with the prepared dilutions. Include untreated cells as a negative control.
-
Incubate the cells for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations: Signaling Pathways and Experimental Workflows
Receptor-Mediated Endocytosis of Folic Acid-Functionalized BTA Nanoparticles
Many cancer cells overexpress the folate receptor. Functionalizing BTA nanoparticles with folic acid can facilitate their targeted uptake via receptor-mediated endocytosis.[18][19][20][21]
Caption: Receptor-mediated endocytosis of a folic acid-functionalized BTA nanoparticle.
Experimental Workflow for BTA-Based Drug Delivery System Development
The following diagram illustrates the logical flow of experiments for developing and characterizing a BTA-based drug delivery system.
Caption: Workflow for the development and evaluation of BTA-based drug delivery systems.
Conclusion
This compound-based systems offer a highly modular and versatile platform for the controlled delivery of therapeutic agents. Their ability to self-assemble into ordered nanostructures, such as hydrogels, allows for efficient drug encapsulation and sustained release. The protocols and data presented herein provide a foundational guide for researchers and professionals in the field of drug development to explore and harness the potential of these promising biomaterials. Further research into the in vivo behavior and the development of stimuli-responsive BTA systems will continue to expand their applications in medicine.
References
- 1. Doxorubicin-loaded amphiphilic polypeptide-based nanoparticles as an efficient drug delivery system for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A family of simple benzene 1,3,5-tricarboxamide (BTA) aromatic carboxylic acid hydrogels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Cationic Albumin Nanoparticles for Enhanced Drug Delivery to Treat Breast Cancer: Preparation and In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Control of drug release kinetics from hot-melt extruded drug-loaded polycaprolactone matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supramolecular hydrogels based on 1,3,5‐benzene tricarboxamides - EPub Bayreuth [epub.uni-bayreuth.de]
- 8. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase [pubmed.ncbi.nlm.nih.gov]
- 9. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. mdpi.com [mdpi.com]
- 13. Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. chemmethod.com [chemmethod.com]
- 19. Receptor-mediated Uptake of Folic Acid-functionalized Dextran Nanoparticles for Applications in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemmethod.com [chemmethod.com]
- 21. Folic acid-Functionalized Nanoparticles for Enhanced Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Biomimetic Materials with Benzene-1,3,5-tricarboxamide Building Blocks
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzene-1,3,5-tricarboxamide (BTA) has emerged as a versatile building block for the creation of supramolecular biomaterials. Its planar, C3-symmetric core, functionalized with amide groups, facilitates the formation of extensive hydrogen-bonding networks, driving the self-assembly of BTA monomers into well-defined, one-dimensional fibrillar structures. These nanofibers can further entangle to form hydrogels that mimic the fibrous architecture of the native extracellular matrix (ECM). The modular nature of BTA synthesis allows for the incorporation of various functional groups, enabling the tuning of material properties such as mechanical stiffness, biocompatibility, and cell-instructive signaling.
These biomimetic materials show great promise in a range of biomedical applications, including 3D cell culture, tissue engineering, and drug delivery. This document provides detailed application notes and protocols for the synthesis of BTA derivatives, the formation of BTA-based hydrogels, and the characterization of their physicochemical and biological properties.
Data Presentation
Table 1: Mechanical Properties of BTA-Based Hydrogels
| BTA Derivative/Formulation | Concentration (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Crosslinking Agent/Method | Reference(s) |
| BTA-OEG4 | 2 | ~100 | ~10 | Self-assembly | [1] |
| BTA-PEG-BTA | 10 | ~1000 | ~100 | Self-assembly | [2] |
| BTA/BTA-PEG-BTA (50/50) | 10 | ~500 | ~50 | Modular mixing | [2] |
| BTA with C6 alkyl chains | 10 | ~10,000 | ~1000 | Self-assembly | [3] |
| BTA with C12 alkyl chains | 10 | ~100,000 | ~10,000 | Self-assembly | [3] |
Table 2: Cell Viability in BTA-Based Scaffolds
| BTA Derivative | Cell Type | Assay | Viability (%) | Culture Duration (days) | Reference(s) |
| BTA-PEG-BTA | Human Dermal Fibroblasts (HDF) | Live/Dead Staining | >95 | 1 | [2] |
| BTA-PEG-BTA | ATDC5 Chondrocytes | Live/Dead Staining | >95 | 1 | [2] |
| BTA Hydrogelators | Chondrocytes | Not specified | High cytocompatibility | Not specified | [4] |
| BTA-OEG4-Man | MDA-MD-231 | MTT Assay | ~80 (at 150 µM) | 1 | |
| BTA-OEG4 | RAW264.7 | MTT Assay | ~85 (at 150 µM) | 1 |
Table 3: Drug Release from BTA-Based Hydrogels
| BTA Formulation | Drug | Loading Content | Release (%) after 72h | Release Conditions | Reference(s) |
| Peptide-based Hydrogel | Doxorubicin (Dox) | 0.440 (DLC) | 16-28 | Phosphate Buffer | [3] |
| Injectable Glycol Chitosan Hydrogel | Doxorubicin HCl (DOX·HCl) | Not specified | ~60 | Not specified | [5] |
| Peptide Hydrogel (F8/FE composite) | Doxorubicin (Dox) | Not specified | ~30 | PBS | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Functionalized this compound (BTA) Monomer
This protocol describes a general method for the synthesis of a C-centered BTA monomer functionalized with a peptide sequence (e.g., RGD for cell adhesion).
Materials:
-
1,3,5-Benzenetricarbonyl trichloride (B1173362)
-
Desired amine-containing functional group (e.g., H2N-PEG-RGD)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Dissolve 1,3,5-benzenetricarbonyl trichloride (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the amine-containing functional group (3.3 equivalents) and TEA (3.5 equivalents) in anhydrous DCM.
-
Slowly add the solution from step 2 to the solution from step 1 at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired functionalized BTA monomer.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: Preparation of a BTA-Based Hydrogel for 3D Cell Culture
This protocol outlines the formation of a BTA hydrogel using a simple heat-cool method, suitable for encapsulating cells.
Materials:
-
Functionalized BTA monomer powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile vials
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Weigh the desired amount of BTA monomer powder into a sterile vial to achieve the final target concentration (e.g., 2-10 wt%).
-
Add the appropriate volume of sterile PBS or cell culture medium to the vial.
-
Heat the mixture to 80-90 °C while stirring or vortexing until the BTA powder is fully dissolved.[7]
-
Allow the solution to cool slowly to room temperature. Gelation should occur as the solution cools and the BTA monomers self-assemble into nanofibers.
-
For cell encapsulation, prepare a cell suspension in culture medium.
-
After the BTA solution has cooled to just above its gelation temperature (e.g., ~40 °C, this needs to be empirically determined for each BTA derivative), gently mix the cell suspension with the BTA solution.
-
Dispense the cell-laden BTA solution into a culture plate or desired mold and allow it to cool completely to form the hydrogel.
-
Add culture medium to the top of the hydrogel to prevent dehydration.
-
Incubate the cell-laden hydrogel under standard cell culture conditions (37 °C, 5% CO2).
Protocol 3: Assessment of Cell Viability in BTA Hydrogels (Live/Dead Staining)
This protocol describes a common method to visualize the viability of cells encapsulated within a BTA hydrogel.
Materials:
-
Cell-laden BTA hydrogels
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Prepare a working solution of the Live/Dead assay reagents in PBS according to the manufacturer's instructions (e.g., 2 µM Calcein AM and 4 µM Ethidium homodimer-1).[8]
-
Carefully remove the culture medium from the cell-laden hydrogels.
-
Gently wash the hydrogels twice with PBS.
-
Add a sufficient volume of the Live/Dead working solution to completely cover the hydrogels.
-
Incubate the hydrogels at room temperature for 30-45 minutes, protected from light.
-
After incubation, carefully remove the staining solution and wash the hydrogels with PBS.
-
Image the stained hydrogels immediately using a confocal microscope.
-
Live cells will fluoresce green (Calcein AM).
-
Dead cells will fluoresce red (Ethidium homodimer-1).
-
-
Acquire z-stack images to visualize cell viability throughout the thickness of the hydrogel.
Protocol 4: Western Blot Analysis of Phosphorylated Focal Adhesion Kinase (p-FAK)
This protocol details the detection of p-FAK in cells cultured on BTA nanofiber coatings to assess integrin-mediated signaling.
Materials:
-
Cells cultured on BTA-coated surfaces
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against p-FAK (e.g., Tyr397)
-
Primary antibody against total FAK
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cells cultured on BTA substrates twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli buffer.
-
Boil samples at 95 °C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-FAK antibody overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with an anti-total FAK antibody to normalize for protein loading.
-
Protocol 5: Quantitative PCR (qPCR) for SOX9 Gene Expression
This protocol describes how to quantify the expression of the chondrogenic marker SOX9 in cells cultured within BTA hydrogels.
Materials:
-
Cell-laden BTA hydrogels
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for SOX9 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the cell-laden hydrogel in RNA extraction reagent (e.g., TRIzol).
-
Follow the manufacturer's protocol to extract total RNA.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for SOX9 and the housekeeping gene, qPCR master mix, and nuclease-free water.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
Mandatory Visualizations
Signaling Pathways
Caption: Integrin-mediated signaling cascade initiated by cell adhesion to RGD-functionalized BTA nanofibers.
Caption: BTA scaffold-mediated enhancement of chondrogenesis through the TGF-β/Smad/SOX9 signaling pathway.
Experimental Workflows
Caption: Workflow for the preparation of BTA hydrogels for 3D cell culture and subsequent analysis.
Caption: Step-by-step workflow for Western blot analysis to detect protein phosphorylation in cells.
Conclusion
This compound-based biomaterials offer a highly tunable platform for creating biomimetic scaffolds for tissue engineering and drug delivery. The protocols and data presented in these application notes provide a foundation for researchers to design, fabricate, and characterize BTA-based materials for their specific applications. The ability to control the mechanical properties, incorporate bioactive signals, and support cell growth makes BTA a powerful tool in the development of next-generation regenerative therapies. Further exploration into the diverse functionalization of BTA monomers and their interactions with biological systems will continue to expand the potential of this exciting class of supramolecular biomaterials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogel-Mediated DOX⋅HCl/PTX Delivery System for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Increased Expression of Sox9 during Balance of BMSCs/Chondrocyte Bricks in Platelet-Rich Plasma Promotes Construction of a Stable 3-D Chondrogenesis Microenvironment for BMSCs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing the Mechanical Properties of Benzene-1,3,5-tricarboxamide (BTA) Gels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for characterizing the mechanical properties of Benzene-1,3,5-tricarboxamide (BTA) self-assembling supramolecular gels. The dynamic and tunable nature of BTA gels makes them promising materials for various biomedical applications, including 3D cell culture and tissue engineering.[1][2] A thorough understanding of their mechanical behavior is crucial for designing materials that mimic the native extracellular matrix (ECM) and influence cellular responses.[1][3]
The primary techniques covered in these notes are Rheology , Atomic Force Microscopy (AFM) , and Tensile Testing . These methods provide complementary information on both the bulk and local mechanical properties of BTA gels.
Rheological Characterization
Rheology is a powerful technique to probe the viscoelastic properties of BTA gels, providing insights into their network structure, stiffness, and dynamic behavior such as shear-thinning and self-healing.[4][5][6] Oscillatory rheology is particularly useful for characterizing these soft materials under non-destructive conditions.[7][8]
Key Parameters Measured:
-
Storage Modulus (G'): Represents the elastic component of the gel, indicating the energy stored during deformation.
-
Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat.
-
Tan δ (G''/G'): The ratio of the loss to the storage modulus, which provides a measure of the viscoelastic nature of the material. A lower tan δ indicates a more elastic material.[1]
-
Complex Viscosity (η):* A measure of the total resistance to flow.
Experimental Workflow: Rheology
Caption: Workflow for rheological characterization of BTA gels.
Protocol: Oscillatory Rheology of BTA Gels
Objective: To determine the storage (G') and loss (G'') moduli of BTA gels as a function of frequency.
Materials and Equipment:
-
BTA hydrogelator
-
Solvent (e.g., deionized water, cell culture media)
-
Rotational rheometer with cone-plate or parallel-plate geometry[7]
-
Temperature control unit (e.g., Peltier plate)[9]
Procedure:
-
Sample Preparation:
-
Loading the Sample:
-
Carefully transfer the gel onto the lower plate of the rheometer.
-
Lower the upper geometry to the desired gap distance, ensuring the gel fills the gap completely and trimming any excess material.
-
Apply an adequate normal force to ensure proper contact without compressing the sample.[9]
-
-
Equilibration:
-
Allow the sample to equilibrate at the measurement temperature (e.g., 25°C or 37°C) for a set period to ensure thermal and mechanical stability.
-
-
Strain Amplitude Sweep:
-
Perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). The LVER is the range of strains where G' and G'' are independent of the applied strain.
-
-
Frequency Sweep:
-
Data Analysis:
-
Plot G' and G'' versus angular frequency on a logarithmic scale.
-
For a stable gel network, G' should be significantly larger than G'' and relatively independent of frequency over a wide range.[1]
-
Quantitative Data from Literature:
| BTA Formulation | Concentration (wt%) | Storage Modulus (G') | Tan δ (at 0.1 rad s⁻¹) | Reference |
| BTA | 10 | ~300 Pa | ~0.1 | [1] |
| BTA-PEG-BTA | 10 | Not specified | ~10 | [1] |
| 90:10 BTA:BTA-PEG-BTA | 10 | Not specified | ~0.1 | [1] |
| 50:50 BTA:BTA-PEG-BTA | 10 | ~9 kPa | ~1 | [1] |
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that can also be used to probe the local mechanical properties of hydrogels at the nanoscale.[4][11][12] By indenting the gel surface with a sharp tip, one can obtain force-indentation curves to calculate the Young's modulus (a measure of stiffness).
Experimental Workflow: AFM Nanoindentation
Caption: Workflow for AFM-based mechanical characterization of BTA gels.
Protocol: AFM Nanoindentation of BTA Gels
Objective: To determine the Young's modulus of BTA gels from force-indentation curves.
Materials and Equipment:
-
BTA hydrogel prepared on a flat substrate (e.g., glass coverslip)[11]
-
Atomic Force Microscope
-
AFM cantilever with a suitable tip (e.g., pyramidal or spherical)[11]
-
Calibration buffer
Procedure:
-
Sample Preparation:
-
AFM Setup and Calibration:
-
Mount the gel-laden coverslip onto the AFM stage.[11]
-
Add buffer solution to fully immerse the gel and the cantilever.
-
Calibrate the spring constant of the cantilever using the thermal noise method or by pressing against a hard surface.
-
-
Nanoindentation:
-
Engage the AFM tip with the surface of the hydrogel.
-
Acquire force-indentation curves by moving the cantilever vertically towards and away from the sample surface.[11]
-
Collect data from multiple points across the gel surface to ensure statistical significance.
-
-
Data Analysis:
-
Fit the obtained force-indentation curves to an appropriate contact mechanics model, such as the Hertz model for spherical indenters or the Sneddon model for conical/pyramidal indenters, to extract the Young's modulus.
-
Tensile Testing
Tensile testing provides information about the bulk mechanical properties of a material under stretching, such as its stretchability, toughness, and ultimate tensile strength.[13][14] This is particularly relevant for applications where the BTA gel may experience significant deformation.
Experimental Workflow: Tensile Testing
Caption: Workflow for tensile testing of BTA hydrogels.
Protocol: Uniaxial Tensile Testing of BTA Gels
Objective: To determine the tensile properties (e.g., Young's modulus, ultimate tensile strength, elongation at break) of BTA gels.
Materials and Equipment:
-
BTA hydrogel
-
Mold for creating standardized sample shapes (e.g., dumbbell shape)
-
Uniaxial tensile testing machine with a suitable load cell
Procedure:
-
Sample Preparation:
-
Cast the BTA gel into a dumbbell-shaped mold to ensure that failure occurs in the gauge section.
-
Allow the gel to fully form and equilibrate.
-
-
Measurement:
-
Carefully mount the gel sample into the grips of the tensile tester, ensuring it is not pre-strained.
-
Apply a uniaxial extension at a constant strain rate until the sample fractures.
-
Simultaneously record the applied force (stress) and the sample elongation (strain).
-
-
Data Analysis:
-
Plot the resulting stress-strain curve.
-
Determine the Young's modulus from the initial linear portion of the curve.
-
The ultimate tensile strength is the maximum stress the sample can withstand.
-
The elongation at break is the strain at which the sample fractures.
-
Quantitative Data from Literature:
| BTA Formulation | Tensile Strain at Break | Compressive Strain at Break | Reference |
| Norbornene-functionalized BTA (cross-linked) | up to 550% | 90% | [3][13] |
Summary and Interrelation of Techniques
The mechanical characterization of BTA gels requires a multi-faceted approach. Rheology provides crucial information on the viscoelastic nature and network properties under small deformations. AFM offers a window into the local stiffness at the micro- to nanoscale, which can be important for understanding cell-material interactions. Tensile testing reveals the bulk properties under large, destructive deformations, indicating the material's overall strength and stretchability.
Caption: Relationship between key techniques for BTA gel characterization.
By combining these techniques, researchers and drug development professionals can gain a comprehensive understanding of the mechanical properties of BTA gels, enabling the rational design of these supramolecular materials for advanced biomedical applications.
References
- 1. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of this compound Supramolecular Polymers as Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. Advanced Methods for the Characterization of Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of supramolecular gels - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Rheological Characterization of Biological Hydrogels in Aqueous State [biotechrep.ir]
- 8. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rheological Analysis of Hydrogel Materials - TA Instruments [tainstruments.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Atomic Force Microscopy for Live-Cell and Hydrogel Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atomic Force Microscopy (AFM) on Biopolymers and Hydrogels for Biotechnological Applications—Possibilities and Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documentserver.uhasselt.be [documentserver.uhasselt.be]
Application Notes and Protocols: Preparation of Benzene-1,3,5-tricarboxamide-Based Bioinks for 3D Printing
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and application of Benzene-1,3,5-tricarboxamide (BTA)-based bioinks for 3D printing. BTA derivatives are a class of supramolecular polymers that can self-assemble into one-dimensional fibrous structures in water through a combination of hydrogen bonding and hydrophobic interactions.[1][2] These hydrogels are highly promising for biofabrication due to their biomimetic fibrous architecture, tunable mechanical properties, and shear-thinning behavior, which is crucial for extrusion-based 3D printing.[3][4][5]
The protocols outlined below are based on established research and are intended to provide a framework for developing BTA-based bioinks tailored to specific research needs.
Section 1: Synthesis of BTA Derivatives
The functional properties of BTA-based bioinks are dictated by the chemical nature of the side chains attached to the central this compound core.[3] These side chains can be modified to control solubility, biocompatibility, and to introduce specific functionalities for cell adhesion or covalent cross-linking.[4][6]
A general synthetic scheme for BTA monomers involves the amidation of benzene-1,3,5-tricarboxylic acid or its derivatives.[2][7] For water-soluble BTAs suitable for bioinks, polyethylene (B3416737) glycol (PEG) chains are commonly incorporated.[2] To enable further modification and toughening of the printed scaffolds, functional handles like norbornene can be introduced for post-printing covalent cross-linking.[4]
Note: The synthesis of BTA derivatives requires expertise in organic chemistry. For researchers without this background, collaboration with synthetic chemists is recommended. Several research groups have published detailed synthetic procedures.[2][6]
Section 2: Bioink Formulation
The formulation of a BTA-based bioink involves the dissolution and self-assembly of the BTA derivative in an aqueous medium, followed by the incorporation of cells. The concentration of the BTA hydrogelator is a critical parameter that influences the final mechanical properties of the hydrogel.
Materials
-
Synthesized BTA derivative (e.g., BTA-OEG4, Norbornene-functionalized BTA)[1][4]
-
Sterile Milli-Q water or phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM, MEM)
-
Cells of interest (e.g., human mesenchymal stem cells (hMSCs), chondrocytes)[3][4]
General Protocol for Hydrogel Formation
-
Weigh the solid BTA derivative into a sterile vial.
-
Add the desired volume of sterile Milli-Q water or PBS to achieve the target concentration (e.g., 2-5% w/v).[1][4]
-
Heat the mixture to 90°C with stirring for 15 minutes to dissolve the BTA.[1]
-
Immediately after heating, vortex the solution for 15 seconds to ensure homogeneity.[1]
-
Allow the solution to cool to room temperature or 37°C to facilitate the self-assembly and formation of the hydrogel.
Table 1: Example BTA Bioink Formulations
| BTA Derivative | Concentration (% w/v) | Solvent | Key Properties | Reference |
| BTA-OEG4 | 2 | Milli-Q Water | Forms a stable hydrogel in water and cell culture media. | [1][8] |
| Norbornene-BTA (NB BTA) | 5 | PBS | Shear-thinning, enables post-printing covalent cross-linking. | [4][5] |
| Mixed BTA/BTA-PEG-BTA | Varied Ratios | Cell Culture Media | Tunable mechanical and viscoelastic properties. | [8] |
Section 3: Experimental Protocols
Rheological Characterization
Rheology is crucial for determining the printability of a bioink. Key properties include shear-thinning behavior (a decrease in viscosity under shear stress) and the storage (G') and loss (G'') moduli, which indicate the solid-like and liquid-like behavior of the material, respectively.[9][10]
Protocol for Rheological Measurement:
-
Load the prepared BTA hydrogel onto the stage of a rheometer.
-
Use a cone-plate geometry (e.g., 20 mm diameter) with a set gap (e.g., 56 µm).[11]
-
Maintain the temperature at 37°C.[11]
-
Flow Sweep: Perform a continuous flow sweep to measure viscosity over a range of shear rates. A decrease in viscosity with increasing shear rate confirms shear-thinning properties.[5]
-
Oscillatory Strain Sweep: Apply a range of strain amplitudes (e.g., 0.1% to 1000%) at a constant frequency (e.g., 1 rad/s) to determine the linear viscoelastic region and the crossover point of G' and G''.[11]
Table 2: Typical Rheological Properties of BTA-Based Bioinks
| Property | Description | Typical Values for Printable BTA Bioinks |
| Shear-Thinning | Decrease in viscosity with increasing shear rate. | Viscosity decreases almost linearly with increasing shear rate.[5] |
| Storage Modulus (G') | Represents the elastic component of the hydrogel. | Typically in the range of 1-10 kPa for cell-laden hydrogels. |
| Loss Modulus (G'') | Represents the viscous component of the hydrogel. | G' > G'' at low strains, indicating a gel-like state. |
3D Bioprinting
The shear-thinning and self-healing nature of BTA hydrogels makes them suitable for extrusion-based 3D bioprinting.[3][4]
Protocol for 3D Bioprinting:
-
Cell Encapsulation: Gently mix the desired concentration of cells with the pre-formed BTA hydrogel at 37°C.
-
Loading the Bioink: Load the cell-laden bioink into a sterile printing syringe.
-
Printing: Use an extrusion-based 3D bioprinter to fabricate the desired scaffold geometry.
-
Post-Printing Cross-linking (if applicable): For BTA hydrogels with functional handles like norbornene, the printed construct can be further stabilized by covalent cross-linking, for example, through exposure to UV light in the presence of a photoinitiator.[4]
Table 3: Example 3D Printing Parameters for BTA Bioinks
| Parameter | Typical Range |
| Nozzle Diameter | 200 - 400 µm |
| Printing Speed | 1 - 10 mm/s |
| Extrusion Pressure | 10 - 50 kPa |
| Printing Temperature | Room Temperature or 37°C |
Cell Viability Assay
Assessing cell viability post-printing is essential to ensure the biocompatibility of the bioink and the printing process.
Protocol for Live/Dead Staining:
-
Culture the 3D printed cell-laden constructs in an appropriate cell culture medium for the desired period (e.g., 1, 3, and 7 days).
-
Prepare a staining solution containing Calcein-AM (for live cells) and Ethidium Homodimer-1 (for dead cells) in PBS.
-
Incubate the constructs in the staining solution according to the manufacturer's instructions.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantify cell viability by counting the number of live and dead cells in multiple regions of the scaffold. BTA-based hydrogels have been shown to support high cell viability for various cell types, including chondrocytes and human mesenchymal stem cells.[3]
Section 4: Visualizations
Experimental Workflow
Caption: Workflow for BTA-based bioink preparation and 3D printing.
Logical Relationship of BTA Properties for 3D Printing
Caption: Interplay of BTA properties for successful 3D bioprinting.
References
- 1. Exploring the Potential of this compound Supramolecular Polymers as Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Molecular Tuning of a this compound Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UHasselt - Universiteit van vandaag [documentserver.uhasselt.be]
- 6. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Functionalization of Benzene-1,3,5-tricarboxamide with Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzene-1,3,5-tricarboxamide (BTA) is a versatile molecular scaffold that can self-assemble into well-defined, one-dimensional nanostructures through a network of threefold hydrogen bonds.[1][2] This propensity for self-assembly, coupled with the ability to introduce functional groups at its periphery, makes BTA an attractive platform for the development of advanced biomaterials. By functionalizing the BTA core with bioactive molecules, researchers can create sophisticated materials for a range of applications, including tissue engineering, drug delivery, and regenerative medicine.[3][4] These functionalized BTA-based materials can mimic the fibrous structure of the native extracellular matrix (ECM), providing a suitable environment for cell culture and tissue regeneration.[5][6]
These application notes provide an overview of the strategies for functionalizing BTA with bioactive molecules and detailed protocols for key experimental procedures.
Applications of Bioactive BTA Molecules
Functionalized BTA derivatives have shown significant promise in various biomedical applications:
-
Tissue Engineering: BTA-based hydrogels can serve as scaffolds that mimic the natural ECM, supporting cell adhesion, proliferation, and differentiation.[5][6] By incorporating peptides or other bioactive moieties, the biological performance of these scaffolds can be precisely controlled.[3]
-
Drug Delivery: The self-assembled nature of BTAs allows for the encapsulation and controlled release of therapeutic agents. Functionalization with targeting ligands can enhance the delivery of drugs to specific cells or tissues.[2]
-
Biomimetic Materials: The modular nature of BTA synthesis allows for the creation of materials that mimic the dynamic and fibrous characteristics of biological structures.[7][8] This includes creating hydrogels with tunable viscoelastic properties that can influence cell aggregation and spheroid formation.[5][9]
-
Cell Culture: BTA hydrogels have demonstrated high cell viability for various cell types, including chondrocytes and human mesenchymal stem cells, making them suitable for 3D cell culture applications.[6][10]
Data Presentation
Table 1: Properties of Functionalized BTA Hydrogels
| BTA Derivative | Functional Group | Hydrogel Concentration (wt%) | Storage Modulus (G') (Pa) | Key Application | Reference |
| BTA-C11-EG4 | Tetra(ethylene glycol) | 2 | ~100 | Biomaterial Scaffold | [3] |
| BTA-PEG-BTA | Poly(ethylene glycol) | 10 | Tunable | 3D Cell Culture | [5] |
| C12C12 BTA | Dodecyl Chains | Not Specified | High | 3D Printing Bioink | [11] |
| BTA-OEG4 | Tetra(ethylene glycol) | 2 | Stable in FBS | Biomaterial Stability | [2] |
| BTA-OEG4-Man | Mannose | Not Specified | Forms Micelles | Glycocalyx Mimicry | [1] |
Table 2: Biocompatibility of BTA Derivatives
| BTA Derivative | Cell Line | Assay | Result | Concentration | Reference |
| BTA-OEG4 | MDA-MD-231 | Cytotoxicity | Slight Cytotoxicity | 100-150 µM | [2] |
| BTA-OEG4-Man | RAW264.7 | Cytotoxicity | Slight Cytotoxicity | 100-150 µM | [2] |
| Various BTA Hydrogels | Chondrocytes, hMSCs | Cell Viability | High Viability | Not Specified | [6] |
| Polymeric BTA Hydrogelators | Chondrocytes | Cytocompatibility | High | Not Specified | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Monofunctionalized BTA Derivative
This protocol describes a general method for the synthesis of a BTA derivative functionalized with a single bioactive molecule, adapted from strategies involving the desymmetrization of the BTA core.[3][10][12]
Materials:
-
1,3,5-Benzenetricarbonyl trichloride (B1173362)
-
Amine-terminated bioactive molecule (e.g., peptide, fluorescent dye)
-
Secondary amine (e.g., diethylamine)
-
Tertiary amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane (B109758), chloroform)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Monosubstitution. Dissolve 1,3,5-benzenetricarbonyl trichloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the amine-terminated bioactive molecule (1 equivalent) and triethylamine (B128534) (1 equivalent) in anhydrous dichloromethane.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 2: Disubstitution. To the same reaction mixture, add a solution of a secondary amine (e.g., diethylamine, 2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Step 3: Work-up and Purification. Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the monofunctionalized BTA derivative.
-
Step 4: Characterization. Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation and Characterization of BTA Hydrogels
This protocol outlines the formation of BTA-based hydrogels using a heat-cool method.[2][5]
Materials:
-
Functionalized BTA derivative
-
Milli-Q water or desired buffer (e.g., PBS, cell culture medium)
-
Glass vials
-
Vortex mixer
-
Heating block or water bath
-
Rheometer
Procedure:
-
Step 1: Hydrogel Formation. Weigh the solid BTA material into a glass vial.
-
Add the desired volume of Milli-Q water or buffer to achieve the target concentration (e.g., 2-10 wt%).
-
Heat the mixture to 90°C while stirring for 15 minutes to ensure complete dissolution.[2]
-
Immediately after heating, vortex the sample for 15 seconds.[2]
-
Allow the sample to cool to room temperature and equilibrate overnight to form a stable hydrogel.[2] For some systems, an additional equilibration step in an ice bath may be used.[2]
-
Step 2: Visual Inspection. Confirm gel formation by inverting the vial; a stable hydrogel will not flow.
-
Step 3: Rheological Characterization.
-
Carefully transfer the hydrogel onto the plate of a rheometer.
-
Perform oscillatory rheology measurements to determine the storage modulus (G') and loss modulus (G'').
-
Conduct a strain sweep to identify the linear viscoelastic region.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region to characterize the mechanical properties of the hydrogel.
-
Visualizations
Caption: Experimental workflow for BTA synthesis and hydrogel formation.
Caption: Cell adhesion signaling mediated by a functionalized BTA scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the Potential of this compound Supramolecular Polymers as Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Tuning of a this compound Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. research.tue.nl [research.tue.nl]
- 9. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.rug.nl [research.rug.nl]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Benzene-1,3,5-tricarboxamide (BTA) Hydrogel Stability in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Benzene-1,3,5-tricarboxamide (BTA) hydrogels in biological media.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and stability testing of BTA hydrogels.
Issue 1: Premature dissolution or mechanical failure of the hydrogel in cell culture media.
-
Possible Cause 1: Suboptimal Hydrogel Formulation. The stability of BTA hydrogels is highly dependent on the molecular design of the BTA monomers and the overall formulation.
-
Solution:
-
Increase Hydrophobicity: Enhance the hydrophobic interactions within the hydrogel network. This can be achieved by using BTA monomers with longer alkyl chains or by incorporating hydrophobic moieties. Increased hydrophobicity can lead to a lower critical aggregation concentration (CAC), which is indicative of higher intrinsic stability.
-
Modular Mixing: Create copolymerized hydrogels by mixing different BTA architectures, such as a small molecule water-soluble BTA with a telechelic polymeric BTA-PEG-BTA. Tuning the ratio of these components can significantly alter the mechanical and viscoelastic properties of the hydrogel, leading to enhanced stability in cell culture media.[1]
-
Chemical Modification: Replace ester linkages with more stable ether linkages in the BTA monomer design. This seemingly minor change can significantly enhance the stability of the resulting supramolecular copolymers by minimizing competing species that can destabilize the hydrogel network.
-
-
-
Possible Cause 2: Enzymatic Degradation. Biological media, particularly those supplemented with serum, contain enzymes such as proteases that can degrade the amide bonds in the BTA structure or other components of the hydrogel.
-
Solution:
-
Enzyme Inhibitors: If the specific class of enzymes causing degradation is known, consider adding appropriate inhibitors to the culture medium as a control experiment to confirm enzymatic degradation.
-
Steric Shielding: Modify the BTA monomers with bulky side chains or by incorporating them into a polymer backbone like polyethylene (B3416737) glycol (PEG) to sterically hinder enzyme access to the cleavable bonds.
-
-
-
Possible Cause 3: Protein Adsorption and Interference. Proteins from the biological media, such as albumin, can adsorb to the surface of the hydrogel fibers, leading to destabilization and disassembly of the supramolecular structure.
-
Solution:
-
Surface Modification: Functionalize the BTA monomers with protein-repellent moieties like polyethylene glycol (PEG) to reduce non-specific protein binding.
-
Pre-incubation: In some applications, pre-incubating the hydrogel in a protein solution might lead to a passivated surface that is more stable against further protein-induced changes.
-
-
Issue 2: Inconsistent or non-reproducible hydrogel properties (e.g., gelation time, stiffness).
-
Possible Cause 1: Variations in Preparation Protocol. Minor deviations in the hydrogel preparation protocol can lead to significant differences in the final properties.
-
Solution:
-
Standardize pH and Temperature: Control the pH and temperature during gelation precisely. For pH-responsive BTA hydrogels, even small fluctuations in pH can dramatically affect gelation.
-
Consistent Mixing: Use a standardized mixing method (e.g., vortexing time and speed, syringe-to-syringe mixing) to ensure homogeneous distribution of all components.
-
Controlled Cooling Rate: For thermally-induced gelation, the cooling rate can influence the self-assembly process. Employ a controlled cooling protocol to ensure reproducibility.
-
-
-
Possible Cause 2: Impurities in Reagents. The presence of impurities in the BTA monomers, solvents, or other components can interfere with the self-assembly process.
-
Solution:
-
Purification of Monomers: Ensure the purity of the synthesized BTA monomers using techniques like NMR and mass spectrometry.
-
High-Purity Solvents: Use high-purity, sterile solvents and buffers for all experiments.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I quantitatively assess the stability of my BTA hydrogel in biological media?
A1: Several methods can be employed to quantify the stability of your BTA hydrogel:
-
Swelling and Degradation Studies: Monitor the change in weight of the hydrogel over time when incubated in biological media. An increase in weight indicates swelling, while a decrease signifies degradation.
-
Rheological Analysis: Use a rheometer to measure the storage modulus (G') and loss modulus (G'') of the hydrogel over time. A decrease in the storage modulus indicates a loss of mechanical integrity and degradation of the hydrogel network.[2]
-
Spectroscopic Analysis: If your BTA monomers are fluorescently labeled, you can use techniques like Förster Resonance Energy Transfer (FRET) to monitor the disassembly of the supramolecular polymers in real-time. A decrease in FRET signal corresponds to the dissociation of the hydrogel fibers.
-
Microscopy: Techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be used to visualize changes in the hydrogel's fibrous network structure after incubation in biological media.
Q2: What are the key factors that influence the stability of BTA hydrogels in a biological environment?
A2: The stability of BTA hydrogels in a biological setting is a multifactorial issue. Key influencing factors include:
-
Molecular Design of the BTA Monomer: The hydrophobicity, presence of functional groups, and overall architecture of the BTA building blocks are primary determinants of the intrinsic stability of the supramolecular polymer.
-
Interactions with Biomolecules: Proteins, enzymes, and other components of the biological media can interact with the hydrogel, leading to its disassembly.
-
Environmental Conditions: pH, temperature, and ionic strength of the surrounding medium can all impact the non-covalent interactions that hold the hydrogel together.
-
Mechanical Stresses: In in vivo applications, mechanical forces can also contribute to the breakdown of the hydrogel.
Q3: Can I tune the degradation rate of my BTA hydrogel?
A3: Yes, the degradation rate of BTA hydrogels can be tuned. This can be achieved by:
-
Altering the Monomer Structure: As mentioned earlier, modifying the hydrophobicity or replacing labile chemical bonds with more stable ones can slow down degradation.
-
Introducing Degradable Linkers: For applications requiring controlled degradation, you can incorporate enzymatically cleavable peptide sequences or hydrolytically labile esters into the BTA monomer design.
-
Adjusting Crosslinking Density: In systems where covalent crosslinkers are used in conjunction with supramolecular assembly, altering the concentration of the crosslinker can modulate the degradation rate.
Quantitative Data Summary
| Parameter | BTA Formulation | Condition | Value | Reference |
| Storage Modulus (G') | 10 wt% BTA | Water | ~1000 Pa | [1] |
| 10 wt% BTA-PEG-BTA | Water | ~500 Pa | [1] | |
| 10 wt% (75:25 BTA:BTA-PEG-BTA) | Water | ~2000 Pa | [1] | |
| 10 wt% (50:50 BTA:BTA-PEG-BTA) | Water | ~3000 Pa | [1] | |
| 10 wt% (25:75 BTA:BTA-PEG-BTA) | Water | ~1500 Pa | [1] | |
| Degradation | Peptide Hydrogel (Control) | MMP-13 (80 nM) | ~5% degradation after 14 days | [3] |
| Peptide Hydrogel (DP2) | MMP-13 (80 nM) | ~70% degradation after 14 days | [3] | |
| Peptide Hydrogel (DP3) | MMP-13 (80 nM) | ~40% degradation after 14 days | [3] |
Experimental Protocols
Protocol 1: Preparation of BTA Hydrogels by pH Triggering
-
Dissolution: Dissolve the acidic BTA derivative in a sterile, aqueous solution by adjusting the pH to a basic value (e.g., pH 8-9) with a sterile sodium hydroxide (B78521) solution. The concentration of the BTA derivative will depend on the specific molecule's gelation properties.
-
pH Adjustment (Triggering): Slowly add a sterile acidic solution (e.g., hydrochloric acid or a buffer like MES) to the BTA solution while gently mixing to lower the pH to the desired level for gelation (typically in the neutral to slightly acidic range).
-
Gelation: Allow the solution to stand undisturbed at a controlled temperature (e.g., room temperature or 37°C) for the gel to form. Gelation time can vary from minutes to hours depending on the specific BTA derivative and final pH.
-
Sterilization: All steps should be performed under aseptic conditions if the hydrogel is intended for cell culture.
Protocol 2: Enzymatic Degradation Assay
-
Hydrogel Preparation: Prepare BTA hydrogels in a sterile multi-well plate.
-
Equilibration: Add a sterile buffer solution (e.g., PBS) to each well and allow the hydrogels to equilibrate for a set period (e.g., 24 hours) at 37°C.
-
Enzyme Addition: Remove the equilibration buffer and add the biological medium containing the enzyme of interest (e.g., collagenase, matrix metalloproteinase) at a known concentration. For control wells, add the same medium without the enzyme.
-
Incubation: Incubate the plate at 37°C.
-
Data Collection: At predetermined time points, measure the remaining hydrogel weight, and/or analyze the supernatant for degradation products using techniques like HPLC or spectrophotometry. The mechanical properties can also be monitored over time using a rheometer.[3][4][5]
Visualizations
References
Technical Support Center: Optimizing Self-Assembly of Benzene-1,3,5-tricarboxamide (BTA) Nanofibers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the self-assembly of Benzene-1,3,5-tricarboxamide (BTA) nanofibers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during the self-assembly of BTA nanofibers.
Question: Why are my BTA molecules not assembling into nanofibers?
Answer:
Several factors can hinder the self-assembly of BTA nanofibers. Consider the following potential causes and solutions:
-
Incorrect Solvent: The choice of solvent is critical. While non-polar solvents like heptane (B126788) and methylcyclohexane (B89554) (MCH) are commonly used, the solvent's molecular structure can influence the assembly process.[1] Linear solvents may actively participate in and promote self-assembly, whereas branched or cyclic solvents might not facilitate the necessary intermolecular interactions.[1]
-
Solution: If using a branched or cyclic solvent, try switching to a linear solvent such as heptane.
-
-
pH is Not Optimal (for aqueous systems): For water-soluble BTA derivatives, pH plays a crucial role. At high pH, carboxylic acid moieties on the BTA molecule can become deprotonated, leading to electrostatic repulsion that prevents self-assembly.[2][3]
-
Concentration is Too Low: Self-assembly is a concentration-dependent process. Below a critical aggregation concentration (CAC), the BTA molecules will remain as monomers or small oligomers in solution.
-
Solution: Increase the concentration of the BTA solution. The CAC can be determined experimentally, for example, by using solvatochromic dyes like Nile Red.
-
-
Temperature is Too High: For some BTA systems, higher temperatures can disrupt the hydrogen bonds and hydrophobic interactions necessary for self-assembly, leading to disassembly or the formation of ill-defined aggregates.[6]
-
Solution: Gradually decrease the temperature of the solution to promote nucleation and elongation of the nanofibers.
-
-
Purity of BTA Monomers: Impurities can interfere with the packing of BTA molecules and disrupt the formation of well-ordered nanofibers.
-
Solution: Ensure the purity of your BTA monomers through appropriate purification techniques such as chromatography or recrystallization.
-
Question: The resulting nanofibers show high polydispersity in length and/or diameter. How can I achieve more uniform nanofibers?
Answer:
Polydispersity in nanofiber dimensions can be a significant challenge. Here are some strategies to improve uniformity:
-
Control the Cooling Rate: The rate at which the solution is cooled can influence the nucleation and growth kinetics. Rapid cooling can lead to multiple nucleation events and a broader size distribution.
-
Solution: Employ a slower, more controlled cooling ramp to allow for more uniform growth from a smaller number of nuclei.
-
-
Seeding: Introducing pre-formed nanofiber fragments (seeds) can promote the elongation of existing fibers rather than the formation of new nuclei, leading to longer and more uniform nanofibers.
-
Solution: Add a small aliquot of a previously prepared, sonicated nanofiber solution to the monomer solution before initiating assembly.
-
-
Solvent Choice: As mentioned previously, the solvent can influence the stability and morphology of the resulting aggregates.
-
Solution: Experiment with different solvents or solvent mixtures to find the optimal conditions for uniform fiber growth. For instance, the stability of aggregates can be higher in n-heptane compared to MCH.[7]
-
-
Monomer Design: The chemical structure of the BTA molecule itself can significantly impact the assembly process.
-
Solution: If possible, consider modifications to the BTA side chains. For example, increasing steric hindrance around the BTA core can promote stronger intermolecular hydrogen bonding and favor aggregation.[8]
-
Question: My BTA solution forms a hydrogel, but it is weak or unstable. How can I improve its mechanical properties?
Answer:
The properties of BTA-based hydrogels are closely linked to the underlying nanofiber network. To enhance hydrogel strength:
-
Increase BTA Concentration: A higher concentration of BTA will result in a denser nanofiber network, leading to a stiffer hydrogel.
-
Optimize pH (for aqueous systems): The pH not only triggers gelation but also affects the mechanical properties of the resulting hydrogel.
-
Solution: Fine-tune the final pH of the gel to maximize the intermolecular interactions within the nanofiber network.
-
-
Introduce Cross-linkers or Co-assembling Molecules: The inclusion of molecules that can interact with the BTA nanofibers can reinforce the hydrogel network.
-
Solution: Consider co-assembly with polymeric BTA derivatives (e.g., BTA-PEG-BTA) to modulate the viscoelastic properties of the hydrogel.[9]
-
-
Control Ionic Strength: In aqueous systems, the presence of salts can influence the electrostatic interactions and hydrophobic effects that drive self-assembly and hydrogelation.[10]
-
Solution: Systematically vary the ionic strength of the solution to find the optimal conditions for robust hydrogel formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the key non-covalent interactions driving the self-assembly of BTA nanofibers?
A1: The self-assembly of BTA nanofibers is primarily driven by a combination of three-fold intermolecular hydrogen bonding between the amide groups of the BTA core, π-π stacking of the central benzene (B151609) rings, and hydrophobic interactions between the aliphatic side chains.[7]
Q2: How does temperature affect the self-assembly process?
A2: Temperature has a significant impact on the thermodynamics and kinetics of self-assembly. Generally, for many BTA systems in organic solvents, lowering the temperature favors the formation of stable nanofibers. In aqueous systems, hydrophobic interactions, which strengthen with increasing temperature up to a certain point, can play a more dominant role.[10] However, excessively high temperatures can disrupt the delicate balance of non-covalent interactions, leading to disassembly.[6]
Q3: What is the role of the solvent in determining the helicity of BTA nanofibers?
A3: The solvent can play an active role in determining the helical preference of chiral BTA nanofibers. Linear solvents, like heptane, can interact with the BTA molecules in a way that favors one helical sense over the other.[1] In contrast, branched or cyclic solvents may not exhibit such specific interactions.[1]
Q4: Can BTA nanofibers be functionalized for specific applications?
A4: Yes, the modular nature of BTA chemistry allows for the incorporation of various functional groups onto the side chains. This enables the tuning of properties for specific applications, such as drug delivery, by introducing targeting moieties, stimuli-responsive groups, or imaging agents.
Q5: What are the common techniques used to characterize BTA nanofibers?
A5: A variety of techniques are used to characterize the morphology, structure, and properties of BTA nanofibers. These include:
-
Microscopy: Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are used to visualize the nanofiber morphology, including their length, diameter, and helicity.[11]
-
Spectroscopy: UV-Vis and Circular Dichroism (CD) spectroscopy can be used to monitor the self-assembly process and determine the helical arrangement of the BTA molecules within the nanofibers. Infrared (IR) spectroscopy is useful for confirming the presence of intermolecular hydrogen bonds.
-
Scattering Techniques: Small-Angle X-ray Scattering (SAXS) can provide information about the internal structure and packing of the BTA molecules within the nanofibers.[6]
Data Presentation
Table 1: Influence of Experimental Parameters on BTA Nanofiber Self-Assembly
| Parameter | Effect on Self-Assembly | Troubleshooting Considerations |
| Concentration | Higher concentration generally promotes nanofiber formation and increases hydrogel stiffness. | If no assembly is observed, the concentration may be below the Critical Aggregation Concentration (CAC). |
| Temperature | Lower temperatures often favor assembly in organic solvents. In aqueous systems, the effect can be more complex due to the role of hydrophobic interactions.[6][10] | If nanofibers are not forming or are unstable, try a controlled cooling protocol. |
| Solvent | The polarity, viscosity, and molecular structure of the solvent can significantly impact nanofiber morphology, stability, and helicity.[1][7] | Experiment with different solvents (e.g., linear vs. branched alkanes) to optimize assembly. |
| pH (aqueous) | Controls the protonation state of functional groups, influencing electrostatic interactions and triggering self-assembly.[2][3][4][5] | Incorrect pH can lead to repulsion and prevent assembly. A pH jump is a common triggering mechanism. |
| Ionic Strength (aqueous) | Affects electrostatic screening and hydrophobic interactions, which can modulate the stability and morphology of the nanofibers.[10] | Varying the salt concentration can be a tool to fine-tune the self-assembly process. |
| Monomer Purity | Impurities can disrupt the regular packing of BTA molecules, leading to poorly formed or unstable nanofibers. | Ensure high purity of BTA monomers through appropriate purification methods. |
Experimental Protocols
Protocol 1: General Procedure for Self-Assembly of BTA Nanofibers in Organic Solvent
-
Preparation of BTA Solution:
-
Dissolve the purified BTA monomer in the chosen organic solvent (e.g., heptane, MCH) to the desired concentration. This may require heating to ensure complete dissolution.
-
-
Heating and Cooling Cycle:
-
Heat the solution to a temperature where the BTA is fully dissolved (e.g., 80-100°C).
-
Allow the solution to cool slowly and controllably to room temperature. A programmable water bath or heating block can be used to ensure a consistent cooling rate.
-
-
Aging:
-
Let the solution age at room temperature for a specified period (e.g., 24-48 hours) to allow the self-assembly process to reach equilibrium.
-
-
Characterization:
-
Characterize the resulting nanofibers using appropriate techniques such as TEM, SEM, AFM, and spectroscopy.
-
Protocol 2: pH-Triggered Self-Assembly of Water-Soluble BTA Nanofibers
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the water-soluble BTA derivative in a basic solution (e.g., dilute NaOH) where the BTA is deprotonated and soluble as monomers.
-
Prepare a buffer solution at the desired final pH for self-assembly.
-
-
Initiation of Self-Assembly:
-
Rapidly mix the BTA stock solution with the buffer solution to induce a pH jump. This will protonate the BTA molecules and trigger their self-assembly into nanofibers.
-
-
Monitoring the Assembly:
-
The kinetics of the self-assembly can be monitored in real-time using techniques like stopped-flow circular dichroism.[2]
-
-
Characterization:
-
After the assembly has reached equilibrium, characterize the nanofibers using techniques such as Cryo-TEM to visualize the hydrated structures.[6]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for BTA nanofiber self-assembly.
Caption: Potential cellular uptake pathways for BTA nanofibers in drug delivery.[1][2][6][12]
References
- 1. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 7. Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Monomers to Nanocapsules: The Role of Structural Features in Amino-Acid-Derived BTA Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D ... - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM00312K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of nanofibers (Chapter 6) - Introduction to Nanofiber Materials [resolve.cambridge.org]
- 12. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzene-1,3,5-tricarboxamide (BTA) Synthesis and Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of Benzene-1,3,5-tricarboxamide (BTA) and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis
Q1: My BTA synthesis reaction has a low yield. What are the common causes and how can I improve it?
Low yields in BTA synthesis are frequently encountered and can often be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reactants. A slight excess of the amine component can sometimes drive the reaction forward. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Poor activation of trimesic acid: If you are using a coupling agent to form the amide bonds from trimesic acid, the activation of the carboxylic acid groups may be inefficient. Consider using a more potent coupling agent.[1][2]
-
Side reactions: The formation of side products can consume starting materials and reduce the yield of the desired BTA. Common side reactions include the formation of amine salts which are unreactive.[3] The presence of water can also lead to the hydrolysis of activated intermediates.[1]
-
Steric hindrance: If you are using bulky amine side chains, steric hindrance can slow down the reaction rate and lead to incomplete conversion.[1] In such cases, longer reaction times or higher temperatures may be necessary.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.[1] It is crucial to use anhydrous solvents to prevent hydrolysis.[4]
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the molar ratios of your starting materials.
-
Optimize Coupling Agent: If using a coupling agent, consider screening different types to find the most effective one for your specific substrates.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize water content. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[4]
-
Monitor the Reaction: Regularly check the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Adjust Temperature: If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, be cautious as higher temperatures can also promote side reactions.
Q2: I am observing significant amounts of partially substituted (mono- and di-carboxamide) products. How can I favor the formation of the fully substituted BTA?
The formation of a mixture of partially and fully substituted products is a common challenge, especially when using a 1:3 molar ratio of the trimesoyl derivative to the amine.
Solutions:
-
Use a slight excess of the amine: Employing a small excess (e.g., 3.1 - 3.3 equivalents) of the amine can help drive the reaction to completion and favor the formation of the trisubstituted product.
-
Stepwise addition: Adding the amine portion-wise to the reaction mixture can sometimes improve the statistical distribution and lead to a higher yield of the desired product.
-
Longer reaction times: Allow the reaction to proceed for an extended period to ensure all three carboxylic acid or acyl chloride groups have reacted.
Purification
Q3: My crude BTA product is insoluble in common organic solvents, making purification difficult. What should I do?
The poor solubility of BTA derivatives, especially those with long alkyl chains or extensive hydrogen bonding networks, is a known issue.[3]
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in a wide range of solvents at both room temperature and elevated temperatures. Solvents to consider include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and mixtures of these with less polar solvents.[3]
-
Hot Filtration: If the product is soluble in a particular solvent only at high temperatures, you can perform a hot filtration to remove insoluble impurities.
-
Recrystallization: If a suitable solvent or solvent system is found where the BTA has a significant difference in solubility at high and low temperatures, recrystallization can be an effective purification method.[5][6]
-
Column Chromatography with Modified Mobile Phases: For column chromatography, you may need to use more polar solvent mixtures or add a small amount of a solubilizing agent like DMF or DMSO to the eluent. However, be mindful that these high-boiling point solvents will need to be removed under high vacuum.
Q4: I am having trouble separating my desired BTA from unreacted starting materials and side products by column chromatography. What can I do to improve the separation?
Co-elution of closely related compounds is a common challenge in chromatography.
Solutions:
-
Optimize the Eluent System: Systematically vary the polarity of your mobile phase. A gradient elution, where the polarity of the eluent is gradually increased, can often provide better separation than an isocratic elution.
-
Change the Stationary Phase: If silica (B1680970) gel does not provide adequate separation, consider using a different stationary phase, such as alumina (B75360) or a reverse-phase C18 silica.
-
Alternative Purification Techniques: If chromatography is ineffective, explore other purification methods such as recrystallization or precipitation. Adding a non-solvent to a solution of your crude product can sometimes selectively precipitate the desired BTA.
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Yield (Representative Data)
| Entry | Starting Material | Amine | Coupling Agent/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Trimesoyl chloride | Aniline | - | Dichloromethane | Room Temp | 4 | >90 | [7] |
| 2 | Trimesic acid | Benzylamine | HATU/DIPEA | DMF | Room Temp | 12 | ~85 | [1] |
| 3 | Trimesoyl chloride | Octylamine | - | Solvent-free | Room Temp | 0.5 | >90 | [7] |
| 4 | Trimesic acid | Glycine methyl ester | EDC/HOBt | DMF/DCM | 0 to Room Temp | 24 | ~75 | [4] |
Note: Yields are highly dependent on the specific amine used and the reaction scale. This table provides representative data to illustrate the impact of different synthetic approaches.
Table 2: Common Solvent Systems for Recrystallization of this compound Derivatives
| Solvent System | Compound Type | Observations | Reference |
| Ethanol/Water | BTA with polar side chains | Good for removing non-polar impurities. | [6] |
| Toluene | BTA with aromatic side chains | Effective for many aromatic derivatives. | [8] |
| n-Hexane/Ethyl Acetate (B1210297) | BTA with alkyl side chains | Good for compounds of intermediate polarity. | [6] |
| Dimethylformamide (DMF)/Water | Highly insoluble BTAs | Dissolve in hot DMF, precipitate by adding water. | [3] |
Experimental Protocols
Protocol 1: Synthesis of N,N',N''-Tri(n-octyl)this compound from Trimesoyl Chloride
This protocol is adapted from a solvent-free synthesis approach which often results in high yields.[7]
-
Materials:
-
Trimesoyl chloride (1.0 eq)
-
n-Octylamine (3.1 eq)
-
Dichloromethane (for work-up)
-
1 M Hydrochloric acid (for work-up)
-
Saturated sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, add trimesoyl chloride.
-
To the flask, add n-octylamine dropwise with vigorous stirring at room temperature. The reaction is often exothermic.
-
Continue stirring for 30 minutes at room temperature.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate as the eluent).
-
Once the reaction is complete, dissolve the crude product in dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
This is a general protocol for purification by recrystallization. The choice of solvent is critical and needs to be determined experimentally.[5][9]
-
Solvent Selection: In a series of test tubes, add a small amount of the crude BTA product. To each tube, add a different solvent and observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude BTA product and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. mt.com [mt.com]
Strategies to control polymorphism in Benzene-1,3,5-tricarboxamide self-assembly
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the self-assembly of Benzene-1,3,5-tricarboxamides (BTAs). The focus is on strategies to control polymorphism and achieve desired supramolecular structures.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism in the context of BTA self-assembly?
A1: Polymorphism is the ability of BTA molecules to self-assemble into different supramolecular structures or crystalline forms, each with the same chemical composition but different molecular packing or arrangement.[1][2][3][4] In aqueous solutions, for instance, certain BTA derivatives can form diverse structures such as one-dimensional fibers, membranes, or hollow nanotubes.[1][4][5] These different polymorphs can exhibit distinct physical and chemical properties.
Q2: What are the primary noncovalent interactions driving BTA self-assembly?
A2: BTA self-assembly is driven by a combination of noncovalent interactions.[6][7] The most critical is the threefold intermolecular hydrogen bonding between the amide groups of adjacent BTA molecules, which promotes the formation of one-dimensional helical stacks.[6][7][8] Additionally, π-stacking between the central benzene (B151609) rings and hydrophobic interactions among the peripheral side chains play a significant role in the stability and arrangement of the final supramolecular structure.[6][7]
Q3: What is the difference between kinetic and thermodynamic control in BTA self-assembly?
A3: The final polymorphic form of a BTA assembly can be determined by either kinetic or thermodynamic control.[9][10]
-
Kinetic Control: This occurs under conditions where the assembly process is irreversible, such as rapid cooling or precipitation. The dominant product is the one that forms the fastest, which corresponds to the pathway with the lowest activation energy.[9][10] This often leads to metastable, or less stable, structures.
-
Thermodynamic Control: This is favored under conditions that allow the system to reach equilibrium, such as slow cooling, prolonged annealing at elevated temperatures, or in solvents where monomer exchange is facile.[6][9] The dominant product is the most thermodynamically stable structure, which has the lowest overall Gibbs free energy.[9]
Q4: Which characterization techniques are essential for studying BTA polymorphism?
A4: A multi-technique approach is typically required.
-
UV-Vis and Circular Dichroism (CD) Spectroscopy: These are used to monitor the self-assembly process, often as a function of temperature, to determine the degree of aggregation and the formation of helical structures.[6]
-
Small-Angle X-ray Scattering (SAXS): Provides information on the size, shape, and arrangement of the self-assembled structures in solution.[1][5]
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM): Allows for direct visualization of the morphology of the assembled structures (e.g., fibers, nanotubes, membranes) in a near-native state.[1][4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can confirm the presence of intermolecular hydrogen bonding by observing shifts in the amide I vibration band.[11]
-
X-ray Diffraction (XRD): Is a primary tool for identifying different crystalline polymorphs in the solid state by analyzing their unique diffraction patterns.[12][13]
Troubleshooting Guides
Issue 1: My BTA assemblies are poorly ordered or result in undefined aggregates.
| Possible Cause | Suggested Solution |
| Kinetic Trapping | The system may be "frozen" in a kinetically trapped, disordered state.[14] Solution: Implement a thermal annealing protocol. Heat the solution to a temperature where the assemblies dissociate into monomers, then cool slowly. This allows the system to explore different configurations and settle into a more thermodynamically stable, ordered state.[6] |
| Inappropriate Solvent | The chosen solvent may not adequately support the key noncovalent interactions required for ordered assembly.[6][7] Solution: Screen a range of solvents with varying polarities. Nonpolar solvents like n-heptane or methylcyclohexane (B89554) (MCH) often promote strong hydrogen bonding and lead to well-defined structures.[6][7] |
| Incorrect Concentration | The concentration might be too high, leading to rapid, uncontrolled precipitation, or too low to induce cooperative assembly. Solution: Perform concentration-dependent studies. Systematically vary the BTA concentration to find the optimal range for the desired supramolecular polymerization. |
Issue 2: I am observing a mixture of polymorphs (e.g., membranes and nanotubes).
| Possible Cause | Suggested Solution |
| Temperature is near a transition point | For some BTA systems, different polymorphs are stable at different temperatures.[1][5] For example, one carboxylic acid-functionalized BTA was shown to exist as a mixture of membranes and tubes at 40 °C, but transformed almost completely into well-ordered nanotubes upon heating to 50 °C.[5] |
| Solution: Carefully control the final temperature of your experiment. To favor the high-temperature phase (e.g., nanotubes), equilibrate the sample at that higher temperature.[5] To obtain the low-temperature phase, a slow cooling and equilibration at the lower temperature is necessary. | |
| Solvent-Solute Interactions | The solvent can influence the relative stability of different polymorphs.[15][16] The balance between solubility and the strength of solvent-solute hydrogen bonding can dictate the outcome.[16] |
| Solution: Experiment with different solvents or solvent mixtures. A solvent that interacts strongly with the BTA molecule may disrupt the specific hydrogen bonding required for one polymorph while favoring another.[13][16] |
Issue 3: The self-assembly process is not reversible upon heating and cooling (shows hysteresis).
| Possible Cause | Suggested Solution |
| Cooling/Heating Rate is too Fast | Rapid temperature changes do not allow the system to reach thermodynamic equilibrium at each step, indicating that the process is under kinetic control.[6] |
| Solution: Decrease the temperature ramp rate (e.g., 1 °C/min or slower).[17] The goal is to find a rate where the heating and cooling curves overlap, ensuring the system remains under thermodynamic control.[6] | |
| Formation of a Kinetically Trapped State | Upon rapid cooling, the system can become trapped in a metastable state that is slow to reorganize into the thermodynamically stable form.[17] |
| Solution: Hold the sample at the final temperature for an extended period (annealing) to allow for reorganization into the equilibrium structure. |
Data Presentation: Quantitative Control of Polymorphism
The choice of experimental parameters directly influences the resulting supramolecular structures. Below are tables summarizing quantitative data from literature.
Table 1: Effect of Temperature on the Polymorphic Distribution of BTA 3 in Water
This table illustrates a temperature-induced structural transition where small membranes convert into tubular structures.[5]
| Temperature (°C) | Volume Fraction of Tubular Structures (%) | Average Tube Width (nm) | Wall Thickness (nm) |
| 40 | ~53 | ~38 | ~5 |
| 50 | ~95 | ~32 | ~4 |
Table 2: Effect of Alkane Solvent on the Stability and Cooperativity of BTA (R)-1 Self-Assembly
This table shows how the solvent environment affects the thermal stability (indicated by elongation temperature, Te) and the strength of cooperativity in the assembly process. A higher Te indicates more stable aggregates.[6][7]
| Solvent | Elongation Temperature (Te) | Cooperativity Constant (σ) |
| n-Heptane | Higher | 5.7 x 10-7 (Stronger Cooperativity) |
| Methylcyclohexane (MCH) | Lower | 3.7 x 10-6 (Weaker Cooperativity) |
Experimental Protocols
Protocol 1: Temperature-Controlled Self-Assembly Monitored by UV-Vis Spectroscopy
This protocol is used to study the thermodynamics of BTA self-assembly and identify transition temperatures.
-
Sample Preparation: Prepare a stock solution of the BTA derivative in the chosen solvent (e.g., water, n-heptane). Dilute the stock solution to the desired final concentration (e.g., 10-50 µM) in a sealed quartz cuvette.
-
Instrumentation: Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Heating Cycle: a. Equilibrate the sample at a low temperature (e.g., 5 °C) for at least 30 minutes.[5] b. Record the UV-Vis spectrum at a wavelength characteristic of the assembled state (e.g., 225 nm).[17] c. Increase the temperature in controlled increments (e.g., 1-5 °C), allowing the sample to equilibrate at each step for a set duration (e.g., 10-30 minutes).[5] d. Record a spectrum at each temperature point until the assembly is fully dissociated (indicated by a stable absorbance signal).
-
Cooling Cycle: a. After reaching the maximum temperature, slowly cool the sample back to the starting temperature using the same incremental steps and equilibration times. b. Record a spectrum at each temperature point.
-
Data Analysis: Plot the normalized absorbance signal as a function of temperature. The resulting "cooling curve" can be analyzed to determine the elongation temperature (Te) and assess the cooperativity of the assembly.[6] The absence of hysteresis between the heating and cooling curves indicates the process is under thermodynamic control.[6]
Protocol 2: Solvent-Mediated Polymorphic Transformation
This protocol is designed to find the most thermodynamically stable polymorph of a BTA derivative.[16]
-
Preparation: Place a known amount of a metastable BTA polymorph (or a mixture of forms) into several vials.
-
Solvent Addition: Add different solvents or solvent/anti-solvent mixtures to each vial to create a slurry. Solvents should be chosen to provide a range of polarities and hydrogen bonding capabilities.[13][16]
-
Equilibration: Agitate the slurries at a constant temperature (e.g., 25 °C) for an extended period (24 hours to several days). This allows the less stable form to dissolve and the more stable form to nucleate and grow.[16]
-
Sampling: At various time points, extract a small aliquot of the solid material from each slurry.
-
Analysis: Immediately filter and dry the solid sample. Analyze the polymorphic form using a definitive technique like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[12][18]
-
Determination: The polymorph that becomes dominant in all solvents over time is considered the most thermodynamically stable form under those conditions.
Visualized Workflows and Logic
Caption: General experimental workflow for controlling and characterizing BTA self-assembly.
Caption: Decision logic for selecting experimental conditions to target kinetic vs. thermodynamic polymorphs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 3. research.tue.nl [research.tue.nl]
- 4. Polymorphism in this compound Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymorphism in this compound Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperativity Scale: A Structure–Mechanism Correlation in the Self-Assembly of Benzene-1,3,5-tricarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the self-assembly of amino ester-based benzene-1,3,5-tricarboxamides using molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. From Monomers to Nanocapsules: The Role of Structural Features in Amino-Acid-Derived BTA Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 13. Understanding the effect of solvent polarity on the polymorphism of octadecanoic acid through spectroscopic techniques and DFT calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Polymorphism in Benzene-1,3,5- Tricarboxamide Supramolecular Assemblies in Water | Department of Chemistry [chemistry.uconn.edu]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 18. Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mechanical Strength of Benzene-1,3,5-tricarboxamide (BTA)-Based Gels
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the mechanical properties of Benzene-1,3,5-tricarboxamide (BTA)-based gels.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of BTA-based gels, offering potential causes and solutions to achieve desired mechanical strength.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| 1. Gel Fails to Form or is a Viscous Liquid | Insufficient Gelator Concentration: The concentration of the BTA derivative is below the critical gelation concentration (CGC). | - Increase the concentration of the BTA hydrogelator. The CGC for BTA-based gels can range from 1.8% to 5% (w/v) depending on the specific molecular structure[1]. - Ensure complete dissolution of the gelator, which may require gentle heating. |
| Inappropriate Solvent or pH: The solvent system or pH does not favor the self-assembly of BTA molecules into fibrillar networks. Some BTA derivatives require a specific pH trigger to initiate gelation[2]. | - Verify that the solvent system is appropriate for your specific BTA derivative. Water is commonly used, but some systems may require aqueous buffers or have specific pH requirements[3]. - If using a pH-sensitive BTA, ensure the pH is adjusted correctly to trigger gelation[2]. | |
| Incomplete Dissolution: The BTA compound did not fully dissolve before the cooling/gelation step, leading to an insufficient concentration of molecules available for self-assembly. | - Use a controlled heating and cooling procedure. Heating the mixture to around 80°C can aid in complete dissolution before allowing it to cool to room temperature to form the gel[3]. | |
| Presence of Impurities: Impurities in the BTA compound or solvent can interfere with the hydrogen bonding and hydrophobic interactions necessary for fiber formation. | - Ensure the purity of the BTA derivative and the solvent used. | |
| 2. Gel is Mechanically Weak or Brittle | Low Cross-linking Density: For covalently reinforced gels, the concentration of the cross-linker or the efficiency of the cross-linking reaction may be too low. | - Increase the concentration of the cross-linking agent. - Ensure optimal conditions for the cross-linking reaction (e.g., temperature, pH, initiator concentration). |
| Suboptimal Component Ratio in Mixed Gels: In modularly mixed gels (e.g., BTA and BTA-PEG-BTA), the ratio of the components is not optimized for mechanical strength. The addition of a more rigid BTA component can increase the elastic properties of the mixture[3]. | - Systematically vary the ratio of the different BTA derivatives. For example, in a BTA/BTA-PEG-BTA system, increasing the proportion of the small molecule BTA can enhance stiffness[3]. | |
| Poor Fibrillar Network Formation: The self-assembled fibers are short or poorly entangled, leading to a weak network structure. | - Optimize the gelation conditions (e.g., cooling rate). A slower cooling process can sometimes lead to the formation of longer, more ordered fibers. | |
| 3. Batch-to-Batch Inconsistency in Mechanical Properties | Variability in Starting Materials: Minor differences in the purity or synthesis of the BTA derivatives between batches can lead to significant variations in gel properties. | - Implement stringent quality control for all starting materials. - A systematic investigation into the batch-to-batch consistency and controllability of the synthesis process can help identify and mitigate sources of variation[4]. |
| Inconsistent Preparation Protocol: Small variations in the experimental procedure (e.g., heating temperature, cooling rate, mixing speed) can affect the self-assembly process and the final gel properties. | - Standardize the gel preparation protocol with precise control over all parameters. - Utilize automated or semi-automated preparation methods to minimize human error. | |
| Aging of Reagents: Degradation of reagents, such as cross-linkers or initiators, over time can lead to inconsistent results. | - Store all reagents under the recommended conditions and use them within their shelf life. |
Frequently Asked Questions (FAQs)
Q1: How can I significantly increase the toughness and stretchability of my BTA-based gel?
A1: A highly effective method is the in situ covalent reinforcement of the self-assembled supramolecular polymer network. By designing BTA hydrogelators with synthetically addressable handles (e.g., norbornene), you can introduce covalent intra- and interfiber cross-links. This approach can yield tough hydrogels that can withstand high tensile (up to 550%) and compressive (up to 90%) strains[5].
Q2: Is it possible to tune the viscoelastic properties of BTA gels without chemical cross-linking?
A2: Yes, the viscoelastic properties can be tuned through the modular mixing of different BTA architectures. For instance, mixing a small molecule, water-soluble BTA (with slow exchange dynamics) with a telechelic polymeric BTA-PEG-BTA (with fast exchange dynamics) allows for the rational tuning of mechanical and viscoelastic properties by simply adjusting the ratio of the two components[3].
Q3: What is the effect of BTA concentration on the mechanical strength of the gel?
A3: Generally, increasing the concentration of the BTA hydrogelator leads to an increase in the storage modulus (G'), indicating a stiffer and mechanically stronger gel. This is attributed to a higher density of self-assembled fibers and increased physical interactions between them[5].
Q4: Can the hydrophobicity of the BTA molecule influence the gel's mechanical properties?
A4: Yes, modulating the hydrophobic substituents on the BTA molecule provides a powerful way to control the viscoelasticity of the resulting hydrogels. Systematic variations in the length of hydrophobic carbon chains can tune the stress-relaxation timescales over several orders of magnitude while maintaining a constant equilibrium storage modulus[6].
Q5: My BTA derivative is not forming a hydrogel in water. What could be the issue?
A5: Some BTA derivatives may have limited water solubility or may require specific conditions to form a hydrogel. For example, some BTA-based systems are designed as organogelators. If your BTA is intended for hydrogel formation and is failing to do so, consider the following:
-
High Hydrophilicity: If the BTA molecule has been modified with highly hydrophilic groups (e.g., covalently linked to hyaluronic acid), it may be unable to self-assemble into fibers and form a gel on its own. In such cases, co-assembly with another BTA derivative might be necessary to induce gelation[7].
-
Purity: Ensure the synthesized BTA is pure, as residual solvents or byproducts can inhibit self-assembly.
-
Preparation Method: A simple heating and cooling procedure is often effective. Ensure the BTA is fully dissolved at an elevated temperature before cooling[3].
Data Presentation: Enhancing Mechanical Strength of BTA-Based Gels
The following table summarizes quantitative data on the enhancement of mechanical properties of BTA-based gels using different strategies.
| Enhancement Strategy | BTA System | Concentration (wt%) | Storage Modulus (G') | Key Findings | Reference |
| Increasing Concentration | Norbornene-functionalized BTA (NB BTA) | 2.5 | ~100 Pa | Storage moduli increase monotonically with increasing polymer concentration. | [5] |
| 5 | ~1,000 Pa | ||||
| 10 | ~10,000 Pa | ||||
| Modular Mixing | BTA / BTA-PEG-BTA (100:0) | 10 | ~300 Pa | Modular mixing allows for tunable viscoelastic properties. | |
| BTA / BTA-PEG-BTA (90:10) | 10 | ~1,000 Pa | Adding a small amount of BTA-PEG-BTA significantly increases the storage modulus. | ||
| BTA / BTA-PEG-BTA (50:50) | 10 | ~30 Pa | Higher proportions of BTA-PEG-BTA lead to softer gels. | ||
| BTA / BTA-PEG-BTA (0:100) | 10 | ~10 Pa | |||
| Covalent Cross-linking | NB BTA + Thiol Cross-linker | 10 | >10,000 Pa | In situ thiol-ene cross-linking significantly increases the storage modulus. | [5] |
| Co-assembly with Polysaccharides | BTA-OEG₄ + Hyaluronic Acid (HA) | Not specified | 250 - 700 Pa | Co-assembly of HA-BTA with BTA-OEG₄ resulted in hydrogels with tunable stiffness, up to 10-fold higher than gels of BTA-OEG₄ alone. |
Experimental Protocols
Protocol 1: In Situ Covalent Reinforcement of BTA Gels via Thiol-Ene Click Chemistry
This protocol describes the preparation and covalent cross-linking of a norbornene-functionalized BTA (NB BTA) hydrogel to enhance its mechanical strength.
Materials:
-
Norbornene-functionalized BTA (NB BTA) hydrogelator
-
Thiol-based cross-linker (e.g., dithiothreitol (B142953) - DTT)
-
Photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Deionized water or appropriate buffer
Procedure:
-
Preparation of the Supramolecular Hydrogel:
-
Weigh the desired amount of NB BTA powder into a vial.
-
Add the required volume of deionized water or buffer to achieve the target concentration (e.g., 10 wt%).
-
Heat the mixture (e.g., at 80°C) with vortexing until the NB BTA is completely dissolved.
-
Allow the solution to cool to room temperature to form the supramolecular hydrogel.
-
-
Introduction of Cross-linking Reagents:
-
Prepare stock solutions of the thiol cross-linker and photoinitiator in the same solvent used for the gel.
-
Add the thiol cross-linker and photoinitiator to the pre-formed hydrogel. The molar ratio of norbornene to thiol groups can be varied to control the cross-linking density. A 1:1 ratio is a common starting point.
-
-
Covalent Cross-linking:
-
Thoroughly and gently mix the components to ensure a homogeneous distribution of the cross-linking reagents within the gel matrix.
-
Expose the hydrogel to UV light (e.g., 365 nm) for a specified duration to initiate the thiol-ene click reaction and form covalent cross-links. The exposure time will depend on the photoinitiator concentration and light intensity.
-
-
Characterization:
-
Perform rheological measurements to determine the storage modulus (G') and loss modulus (G'') before and after cross-linking to quantify the increase in mechanical strength.
-
Conduct compression or tensile tests to evaluate the toughness and stretchability of the reinforced gel.
-
Protocol 2: Modular Mixing of BTA and BTA-PEG-BTA Hydrogels
This protocol outlines the preparation of tunable hydrogels by mixing a small molecule BTA with a telechelic BTA-PEG-BTA polymer.
Materials:
-
Small molecule water-soluble BTA
-
Telechelic BTA-PEG-BTA
-
Milli-Q water, DPBS, or cell culture medium
Procedure:
-
Preparation of Stock Solutions/Mixtures:
-
Determine the desired final concentration (e.g., 10 wt%) and the ratio of BTA to BTA-PEG-BTA (e.g., 90:10, 75:25, 50:50).
-
Weigh the appropriate amounts of BTA and BTA-PEG-BTA powders into a glass vial.
-
Add the required volume of the desired aqueous solvent (Milli-Q water for rheology, or DPBS/media for cell culture).
-
-
Hydrogel Formation:
-
Adopt a heating and cooling procedure. Heat the mixture to above the lower critical solution temperature (LCST) of the PEG component (e.g., ~80°C) and vortex to ensure complete dissolution.
-
Repeat the heating and vortexing step to ensure homogeneity.
-
For controlled cooling, place the vial on a heating plate at the dissolution temperature and allow it to slowly cool to room temperature. This will result in the formation of a stable, mixed hydrogel.
-
-
Characterization:
-
Perform oscillatory rheology (frequency sweeps and strain sweeps) to characterize the viscoelastic properties of the mixed hydrogels with different component ratios.
-
Conduct stress relaxation tests to understand the dynamic nature of the hydrogels.
-
Visualizations
Caption: Experimental workflow for enhancing the mechanical strength of BTA-based gels.
Caption: Pathway from BTA monomers to a mechanically reinforced gel network.
Caption: Logical relationship of components and parameters influencing final gel properties.
References
- 1. research.rug.nl [research.rug.nl]
- 2. A family of simple benzene 1,3,5-tricarboxamide (BTA) aromatic carboxylic acid hydrogels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D ... - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM00312K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Rheological Characterization of in situ Crosslinkable Hydrogels Formulated from Oxidized Dextran and N-Carboxyethyl Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Tuning of a this compound Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing aggregation and precipitation during Benzene-1,3,5-tricarboxamide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with Benzene-1,3,5-tricarboxamide (BTA) experiments, specifically focusing on preventing unwanted aggregation and precipitation.
Troubleshooting Guides
Unforeseen aggregation and precipitation are common hurdles in BTA-based supramolecular chemistry. This guide provides a systematic approach to diagnosing and resolving these issues.
Initial Troubleshooting Workflow
This workflow outlines the initial steps to take when encountering unexpected aggregation or precipitation.
Frequently Asked Questions (FAQs)
Solubility and Dissolution
Q1: My BTA derivative is not dissolving properly in the chosen solvent. What should I do?
A1: First, ensure that the solvent is appropriate for your specific BTA derivative. The solubility of BTAs is highly dependent on their side chains. For water-soluble BTAs, ensure any necessary pH adjustments have been made, as some derivatives require a specific pH to dissolve. For organic solvents, consider the polarity. If solubility is still an issue, gentle heating and sonication can aid dissolution. If the BTA remains insoluble, you may need to switch to a different solvent or a co-solvent system. It's also crucial to use high-purity solvents, as impurities can affect solubility.
Q2: I observe immediate precipitation upon adding my BTA to the solvent, even with heating. What is causing this?
A2: This rapid precipitation suggests that the BTA's concentration is well above its solubility limit in that specific solvent at that temperature. It could also indicate that the solvent is a very poor choice for your BTA derivative, leading to immediate aggregation and precipitation. Verify the solubility data for your BTA or a similar analogue. If data is unavailable, consider performing a preliminary solubility test with a small amount of material in various solvents.
Aggregation and Precipitation During Self-Assembly
Q3: My BTA solution is clear initially, but then rapidly becomes turbid and precipitates. How can I control the aggregation process?
A3: This indicates that the self-assembly process is occurring too quickly and in an uncontrolled manner. To slow down and control the aggregation, you can try the following:
-
Temperature Control: The rate of aggregation is often temperature-dependent. For many BTAs, self-assembly is initiated by cooling a heated solution. A slower cooling rate can lead to more controlled assembly and prevent precipitation.
-
Concentration Adjustment: The concentration of the BTA monomer is a critical factor. Working just above the critical aggregation concentration (CAC) will favor the formation of well-defined supramolecular polymers over amorphous precipitates. Try reducing the concentration of your BTA solution.
-
Solvent Modification: The solvent plays a crucial role in the self-assembly process. A solvent that is "too good" can prevent aggregation altogether, while a "too poor" solvent can cause rapid precipitation. You can fine-tune the solvent properties by using a mixture of a good and a poor solvent.
Q4: My BTA hydrogel is not forming, or it is weak and collapses.
A4: Hydrogel formation depends on the successful formation of an entangled network of BTA fibers. If the gel is not forming or is weak, consider the following:
-
Concentration: The BTA concentration may be too low to form a percolated network. Try increasing the concentration.
-
pH and Ionic Strength: For pH-responsive BTAs, ensure the pH is adjusted to the optimal range for gelation. The ionic strength of the solution can also influence fiber formation and entanglement.
-
Maturation Time: Some BTA hydrogels require a maturation period to reach their full mechanical strength. Allow the gel to rest undisturbed for a period of time after the initial gelation trigger.
Q5: I am working with a water-soluble BTA for a drug delivery application, and it aggregates in the presence of serum proteins.
A5: Protein interactions can indeed destabilize BTA assemblies. This can occur through two primary mechanisms: proteins may scavenge free BTA monomers, shifting the equilibrium towards disassembly, or proteins can interact directly with the BTA fibers, causing them to break apart.[1] To mitigate this, you can:
-
Modify the BTA side chains: Introducing bulky or highly hydrophilic side chains, such as polyethylene (B3416737) glycol (PEG), can shield the BTA core from protein interactions.
-
Increase the stability of the BTA assembly: This can be achieved by designing BTA monomers with stronger intermolecular interactions.
-
Covalent cross-linking: After self-assembly, covalently cross-linking the BTA monomers within the fibers can create more robust structures that are less susceptible to disassembly.
Data Presentation
Table 1: Solubility of this compound Derivatives in Various Solvents
| BTA Derivative | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Unsubstituted BTA | Water | 25 | Insoluble |
| Ethanol | 25 | Sparingly Soluble | |
| DMSO | 25 | Soluble | |
| BTA with C12 alkyl chains | Heptane | 25 | Soluble |
| Methylcyclohexane (MCH) | 25 | Soluble | |
| BTA with oligo(ethylene glycol) chains | Water | 25 | Soluble |
| PBS | 25 | Soluble |
Note: This table provides a general overview. Actual solubility will vary depending on the specific side chains and experimental conditions.
Table 2: Critical Aggregation/Micelle Concentration (CAC/CMC) of Selected BTA Derivatives
| BTA Derivative | Solvent | Temperature (°C) | CAC/CMC (µM) |
| BTA with chiral alkyl chains in heptane | Heptane | 20 | ~12 |
| BTA with oligo(ethylene glycol) chains in water | Water | 25 | 50-500 |
| pH-responsive BTA-peptide conjugate in water | Water (pH 5) | 25 | Varies with pH |
Note: CAC/CMC values are highly dependent on the molecular structure of the BTA and the experimental conditions.
Experimental Protocols
Protocol 1: Dissolution and Self-Assembly of a Water-Insoluble BTA in an Organic Solvent
-
Preparation: Weigh the desired amount of the BTA derivative in a clean, dry vial. Add the appropriate volume of a high-purity organic solvent (e.g., heptane, methylcyclohexane).
-
Dissolution: Cap the vial tightly and gently heat the mixture while stirring until the BTA is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
Self-Assembly Induction: To induce self-assembly, allow the solution to cool slowly to room temperature. A controlled cooling rate is crucial for forming well-defined supramolecular polymers. Rapid cooling can lead to amorphous precipitation.
-
Characterization: The formation of supramolecular polymers can be monitored using techniques such as UV-Vis or Circular Dichroism (CD) spectroscopy by observing changes in the absorption or CD signal as a function of temperature.
Protocol 2: Preparation of a BTA Hydrogel
-
Preparation: Weigh the BTA hydrogelator into a vial. Add the appropriate volume of water or buffer to achieve the desired final concentration.
-
Dissolution: Heat the mixture to a temperature above the gel-sol transition temperature (this will vary depending on the specific BTA) with stirring until the solid is fully dissolved. Vortexing can be applied to ensure a homogeneous solution.[2]
-
Gelation: Cool the solution to room temperature or below. For some systems, placing the vial on ice can facilitate gelation.[3] Allow the solution to stand undisturbed for a period of time to allow the gel to mature and reach its maximum strength.
-
Confirmation: Gel formation can be confirmed by inverting the vial. A stable hydrogel will not flow.
Signaling Pathway in BTA-Based Drug Delivery
In the context of drug development, particularly for cancer therapy, BTA-based supramolecular polymers are being explored as nanocarriers for targeted drug delivery. A key signaling pathway often dysregulated in cancer and a target for many therapies is the PI3K/Akt/mTOR pathway.[4][5] BTA-based delivery systems can be designed to carry inhibitors of this pathway, enhancing their efficacy and reducing off-target effects.
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates a simplified overview of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, which is often hyperactivated in cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D ... - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM00312K [pubs.rsc.org]
- 3. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 4. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Asymmetrical Benzene-1,3,5-tricarboxamide (BTA) Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for asymmetrical Benzene-1,3,5-tricarboxamide (BTA) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of asymmetrical BTA derivatives?
A1: The most common impurities include unreacted starting materials (e.g., the monosubstituted amine or the disubstituted BTA precursor), symmetrical trisubstituted byproducts, and partially reacted intermediates. The formation of symmetrical byproducts is often a significant challenge in statistical synthetic approaches.[1]
Q2: Which purification techniques are most effective for asymmetrical BTA derivatives?
A2: Column chromatography is the most widely used and effective method for separating asymmetrical BTAs from reaction mixtures.[1] Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed for difficult separations or to achieve very high purity.[2] Crystallization is a valuable technique for final purification, especially if a crystalline solid is obtained.[3]
Q3: My asymmetrical BTA derivative has poor solubility. How can I effectively purify it using column chromatography?
A3: Poor solubility can be a challenge. To address this, you can try dissolving your crude product in a stronger, more polar solvent (like dichloromethane (B109758) or a small amount of dimethylformamide) and adsorbing it onto a small amount of silica (B1680970) gel. After evaporating the solvent, the dry, silica-adsorbed sample can be loaded onto the column. This dry-loading technique prevents solubility issues at the top of the column.
Q4: How can I differentiate between the desired asymmetrical product and symmetrical byproducts during purification?
A4: Thin Layer Chromatography (TLC) is the primary tool for monitoring the separation. The different polarity of the asymmetrical product compared to the symmetrical starting materials and byproducts will result in different retention factors (Rf values). Staining with an appropriate agent (e.g., potassium permanganate (B83412) or iodine) can help visualize the separated spots. For confirmation, fractions should be analyzed by techniques such as ¹H NMR spectroscopy or mass spectrometry.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | - Inappropriate solvent system polarity. - Column overloading. - Column packing issues (channeling). | - Optimize the mobile phase using TLC. Aim for a significant difference in Rf values between your target compound and impurities. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without air bubbles or cracks.[4] |
| Streaking of Compound on TLC/Column | - Compound is too polar for the solvent system. - Presence of acidic or basic impurities. - Compound degradation on silica gel. | - Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol (B129727) in dichloromethane can be effective. - Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine (B128534) for basic compounds, or acetic acid for acidic compounds). - Consider using a different stationary phase, such as alumina. |
| Asymmetrical (Tailing or Fronting) Peaks | - Tailing: Strong interaction between the compound and the stationary phase; column degradation. - Fronting: Column overloading; poor sample solubility in the mobile phase. | - Tailing: Adjust the mobile phase pH or use a more polar solvent.[5] - Fronting: Decrease the concentration of the sample being loaded. Ensure the sample is fully dissolved before loading.[5] |
| Product Not Eluting from the Column | - The mobile phase is not polar enough. - The compound has very strong interactions with the silica gel. | - Systematically increase the polarity of the mobile phase. A gradient up to 10-20% methanol in dichloromethane may be necessary for highly polar BTA derivatives. |
Crystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "Oils Out" Instead of Crystallizing | - Solution is supersaturated. - The boiling point of the solvent is too high. - Presence of impurities inhibiting crystal lattice formation. | - Add a small amount of additional solvent to the hot solution before cooling. - Try a lower-boiling point solvent. - Attempt further purification by column chromatography before crystallization. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated. - The compound is highly soluble in the chosen solvent. - Cooling is too rapid. | - Slowly evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[6] |
| Poor Crystal Quality or Low Yield | - Rapid crystal growth. - Impurities are co-crystallizing with the product. | - Ensure slow cooling to promote the formation of larger, purer crystals. - If purity is low, perform a recrystallization.[3] To improve yield, cool the mother liquor for an extended period or concentrate it to obtain a second crop of crystals. |
Experimental Protocols
Protocol 1: Purification of Asymmetrical BTAs by Flash Column Chromatography
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack a glass column of appropriate size, ensuring no air bubbles are trapped.
-
Equilibrate the column by running several column volumes of the initial mobile phase.
-
-
Sample Preparation and Loading:
-
Dissolve the crude asymmetrical BTA derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
For dry loading (recommended for poorly soluble compounds): Add a small amount of silica gel to the dissolved sample, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
For wet loading: Carefully add the concentrated sample solution directly to the top of the prepared column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 100% hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture with a low percentage of ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. A common gradient is from 0% to 50% ethyl acetate in hexane.[7]
-
For more polar compounds, a gradient of 0% to 10% methanol in dichloromethane can be used.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of compounds using TLC.
-
Combine the fractions containing the pure asymmetrical BTA derivative.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification of Asymmetrical BTAs by Recrystallization
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal single solvent will dissolve the compound when hot but not when cold.
-
Alternatively, find a solvent pair: one solvent in which the compound is soluble and another in which it is insoluble (the two solvents must be miscible).[3]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "soluble" solvent of a pair) until the compound just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat the solution.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
If using a solvent pair, add the "insoluble" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "soluble" solvent to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Quantitative Data Summary
The following tables provide typical parameters for the purification of asymmetrical BTA derivatives. These values should be used as a starting point and may require optimization for specific compounds.
Table 1: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Column Dimensions | 2-5 cm diameter, 20-40 cm length |
| Mobile Phase A | Hexane or Petroleum Ether |
| Mobile Phase B | Ethyl Acetate or Dichloromethane/Methanol (9:1) |
| Elution Profile | Gradient: 0-100% B in A over 20-30 column volumes |
| Flow Rate | 10-40 mL/min (for flash chromatography) |
| Typical Sample Load | 1-5% of the silica gel weight |
Table 2: Common Recrystallization Solvent Systems
| Solvent System | Compound Polarity |
| Hexane / Ethyl Acetate | Non-polar to moderately polar |
| Dichloromethane / Hexane | Moderately polar |
| Ethanol / Water | Polar |
| Acetone / Water | Polar |
Visualizations
Caption: Experimental workflow for purifying asymmetrical BTAs.
Caption: Troubleshooting workflow for column chromatography.
Caption: Logical relationships in troubleshooting crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. preparative HPLC - SiChem [sichem.de]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. BTA, a novel reagent for DNA attachment on glass and efficient generation of solid-phase amplified DNA colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Controlling Gelation of Carboxylic Acid Functionalized Benzene-1,3,5-tricarboxamide (BTA) via pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and controlling the pH-mediated gelation of carboxylic acid functionalized Benzene-1,3,5-tricarboxamide (BTA) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the pH-controlled gelation of carboxylic acid functionalized BTA?
A1: The gelation of carboxylic acid functionalized BTA is driven by the principle of supramolecular self-assembly. At high pH, the carboxylic acid groups (-COOH) on the BTA molecules are deprotonated, resulting in negatively charged carboxylate ions (-COO⁻). The electrostatic repulsion between these charged groups prevents the BTA molecules from aggregating. When the pH is lowered by adding an acid, the carboxylate ions become protonated. This neutralization of charge eliminates the electrostatic repulsion, allowing the BTA molecules to self-assemble through hydrogen bonding and π-π stacking interactions, forming a three-dimensional fibrous network that entraps the solvent and leads to gel formation.
Q2: What is the typical pH range for triggering gelation?
A2: The specific pH at which gelation occurs, often referred to as the critical gelation pH, is dependent on the specific chemical structure of the BTA derivative, its concentration, and the ionic strength of the solution. Generally, for many carboxylic acid functionalized BTAs, gelation is induced by a pH drop from a basic pH (e.g., pH 8-10) to a more neutral or slightly acidic pH (e.g., pH 4-7). It is crucial to determine this pH range empirically for your specific BTA system.
Q3: How does the concentration of the BTA derivative affect gelation?
A3: The concentration of the BTA derivative plays a critical role in gelation. There is a minimum concentration required for gel formation, known as the critical gelation concentration (CGC). Below the CGC, even if the pH is optimal for self-assembly, a stable gel will not form. Increasing the concentration of the BTA derivative above the CGC generally leads to a stronger, more robust gel with a higher storage modulus.
Q4: Can the mechanical properties of the hydrogel be tuned?
A4: Yes, the mechanical properties of the resulting hydrogel, such as its stiffness (storage modulus, G'), can be tuned by several factors:
-
pH: The final pH of the gel can influence the extent of self-assembly and thus the mechanical strength.
-
Concentration: As mentioned, higher concentrations of the BTA derivative typically result in stiffer gels.
-
Salt Concentration: The presence of salts can affect the electrostatic interactions and the hydration of the BTA molecules, thereby influencing the self-assembly process and the final mechanical properties of the gel.[1][2]
-
Rate of pH change: A slower, more controlled change in pH can lead to a more ordered and stronger gel network.
Q5: What are the common methods for adjusting the pH to induce gelation?
A5: The most common method is the direct addition of an acid (e.g., HCl) to a basic solution of the BTA derivative. Another approach is the use of a chemical trigger that slowly releases acid in situ, such as the hydrolysis of glucono-δ-lactone (GdL), which can lead to more homogeneous gels. The choice of method can significantly impact the gel's properties.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No gel formation after pH adjustment | 1. BTA concentration is below the Critical Gelation Concentration (CGC).2. The final pH is not within the optimal range for gelation.3. Insufficient incubation time.4. Degradation of the BTA derivative. | 1. Increase the concentration of the BTA derivative.2. Systematically vary the final pH to determine the optimal gelation window.3. Allow the solution to stand undisturbed for a longer period (e.g., several hours to overnight).4. Check the purity and integrity of your BTA compound using techniques like NMR or mass spectrometry. |
| Premature or localized precipitation instead of a homogeneous gel | 1. Rapid and localized change in pH upon direct addition of acid.2. Poor solubility of the protonated BTA derivative.3. Presence of interfering ions or impurities. | 1. Add the acid dropwise while vigorously stirring the solution.2. Consider using a slow acid-releasing agent like glucono-δ-lactone (GdL) for a more controlled pH drop.3. Ensure the initial basic solution is fully dissolved and homogenous before adding the acid.4. Use deionized, purified water and high-purity reagents. |
| Weak or inconsistent gel properties (e.g., low stiffness, batch-to-batch variability) | 1. Inconsistent final pH between experiments.2. Variations in the rate of pH adjustment.3. Inconsistent temperature during gelation.4. The nature of the counter-ions from the base or acid used can influence the self-assembly process.[3] | 1. Use a calibrated pH meter to ensure the final pH is consistent.2. Standardize the method of pH adjustment (e.g., rate of addition of acid, stirring speed).3. Perform the gelation at a constant, controlled temperature.4. Investigate the effect of different acids and bases (e.g., NaOH vs. KOH, HCl vs. H₂SO₄) to see if counter-ions have a significant impact on your system. |
| Gel collapses or syneresis (expels water) over time | 1. The gel network is unstable under the storage conditions.2. The final pH is at the edge of the stable gelation window. | 1. Optimize the final pH to be in the center of the stable gelation range.2. Increase the concentration of the BTA derivative to form a more robust network.3. Store the gel in a sealed container to prevent solvent evaporation. |
Quantitative Data
The following table provides an illustrative example of the expected relationship between pH, BTA concentration, and the resulting hydrogel's mechanical properties. Please note that these values are representative and the actual values will vary depending on the specific carboxylic acid functionalized BTA derivative, temperature, and other experimental conditions.[4][5][6]
| BTA Derivative | Concentration (wt%) | Initial pH | Final pH | Gelation Time (min) | Storage Modulus (G') (Pa) |
| Carboxy-BTA-1 | 0.5 | 9.0 | 6.5 | ~30 | ~500 |
| Carboxy-BTA-1 | 1.0 | 9.0 | 6.5 | ~15 | ~2000 |
| Carboxy-BTA-1 | 1.0 | 9.0 | 5.5 | ~10 | ~3500 |
| Carboxy-BTA-2 | 0.8 | 10.0 | 7.0 | ~45 | ~800 |
| Carboxy-BTA-2 | 0.8 | 10.0 | 6.0 | ~25 | ~1500 |
Experimental Protocols
Protocol 1: pH-Triggered Gelation by Direct Acid Addition
-
Preparation of Stock Solution:
-
Dissolve the carboxylic acid functionalized BTA derivative in deionized water to the desired concentration.
-
Adjust the pH of the solution to a basic value (e.g., pH 9-10) using a dilute solution of NaOH (e.g., 0.1 M) to ensure complete dissolution of the BTA derivative. Gentle heating and sonication may be required.
-
Allow the solution to cool to room temperature.
-
-
pH Adjustment and Gelation:
-
Place the BTA solution on a magnetic stirrer with a small stir bar.
-
Slowly add a dilute solution of HCl (e.g., 0.1 M) dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding acid until the target final pH is reached.
-
Immediately stop stirring and transfer the solution to the desired container (e.g., vial, well plate).
-
Allow the solution to stand undisturbed at a constant temperature until gelation is complete. The time required will depend on the specific system.
-
-
Characterization:
-
Confirm gelation by the vial inversion test (the gel should not flow when the vial is inverted).
-
Characterize the mechanical properties of the hydrogel using rheometry (e.g., frequency sweep, time sweep).
-
Protocol 2: pH-Triggered Gelation using Glucono-δ-lactone (GdL)
-
Preparation of Stock Solution:
-
Prepare a basic stock solution of the BTA derivative as described in Protocol 1.
-
-
Gelation with GdL:
-
Calculate the required amount of GdL to reach the desired final pH. This may require some preliminary calibration experiments.
-
Add the calculated amount of solid GdL to the BTA solution and stir briefly until it dissolves.
-
Transfer the solution to the desired container.
-
Allow the solution to stand undisturbed at a constant temperature. The GdL will slowly hydrolyze to gluconic acid, causing a gradual and uniform decrease in pH, leading to gelation.
-
-
Characterization:
-
Monitor the gelation process and characterize the final gel as described in Protocol 1.
-
Visualizations
Caption: Mechanism of pH-controlled gelation of carboxylic acid functionalized BTA.
Caption: A logical workflow for troubleshooting common issues in BTA hydrogel formation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Salt on the Gelling Properties and Protein Phosphorylation of Surimi-Crabmeat Mixed Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Tuning the viscoelastic properties of Benzene-1,3,5-tricarboxamide hydrogels for specific cell types
Of course. Here is a technical support center for researchers, scientists, and drug development professionals working with Benzene-1,3,5-tricarboxamide (BTA) hydrogels.
Welcome to the support center for this compound (BTA) hydrogels. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for tuning the viscoelastic properties of BTA hydrogels?
A1: The viscoelastic properties of BTA hydrogels can be tuned through several methods. A primary strategy involves the modular mixing of different BTA-based gelators, such as combining a small molecule water-soluble BTA with a telechelic polymeric BTA (e.g., BTA-PEG-BTA).[1][2] By altering the ratio of these components, you can control the exchange dynamics of the supramolecular polymers, which in turn modulates the mechanical and viscoelastic properties.[1][2] Another approach is the molecular tuning of the BTA hydrogelator itself by modulating its hydrophobic substituents; even small changes to the hydrophobicity can alter viscoelasticity and stress-relaxation timescales over several orders of magnitude.[3][4]
Q2: How do the viscoelastic properties of BTA hydrogels affect cell behavior?
A2: The viscoelasticity of the hydrogel, particularly its stiffness and stress relaxation properties, significantly influences cell behavior by mimicking the dynamic nature of the native extracellular matrix (ECM).[3][4][5] Faster stress-relaxing hydrogels can enhance cell spreading, proliferation, and the formation of focal adhesions.[5] For instance, the differentiation of mesenchymal stem cells (MSCs) into either osteogenic or adipogenic lineages can be controlled by tuning the hydrogel's stress relaxation.[5] Furthermore, the dynamic properties of BTA hydrogels can modulate the speed and size of cellular aggregates, which is crucial for creating spheroids for tissue engineering applications.[1][2]
Q3: Are BTA hydrogels cytocompatible with various cell types?
A3: Yes, studies have shown that BTA-based hydrogels exhibit high cytocompatibility. They have been successfully used for 3D encapsulation of various cell types, including chondrocytes, human dermal fibroblasts (HDF), human mesenchymal stem cells (hMSCs), and support neuronal outgrowth.[1][2][5] High cell viability (>80-95%) is often maintained within these gels for extended culture periods.[1][6]
Q4: What is the typical gelation mechanism for BTA hydrogels used in cell culture?
A4: For many BTA hydrogel systems, gelation is induced by a simple heating and cooling procedure.[1] The BTA components are dissolved in an aqueous solution or cell culture medium by heating, and upon cooling to physiological temperature (e.g., 37°C), the BTA molecules self-assemble into fibrous networks, leading to the formation of a stable hydrogel. This thermo-reversible process is gentle and well-suited for cell encapsulation.[7]
Q5: How does hydrogel stiffness influence intracellular signaling?
A5: Hydrogel stiffness is a critical mechanical cue that cells translate into biochemical signals through a process called mechanotransduction.[8] A key pathway involved is the YAP/TAZ signaling pathway.[9][10] Typically, on stiffer substrates, cells spread more, leading to increased cytoskeletal tension. This promotes the translocation of YAP/TAZ transcriptional coactivators to the nucleus, where they regulate genes involved in cell proliferation, differentiation, and ECM production.[9][10][11] Conversely, softer substrates often lead to YAP/TAZ being retained in the cytoplasm, altering gene expression.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or Failed Gelation | 1. Incorrect Concentration: The concentration of the BTA gelator is too low to form a percolated network.[12] 2. Improper Dissolution: The BTA components were not fully dissolved during the heating step. 3. Temperature Fluctuation: The cooling process was too rapid or not maintained at the correct temperature for self-assembly. 4. Incorrect pH: The pH of the buffer or cell media is outside the optimal range for BTA self-assembly. | 1. Increase the weight percentage of the BTA gelator in your formulation.[12] 2. Ensure the solution is clear before cooling. Gentle sonication in addition to heating may aid dissolution.[12] 3. Allow the hydrogel solution to cool gradually to 37°C in an incubator. Avoid placing it on a cold surface. 4. Verify the pH of your solvent. Adjust if necessary, ensuring it remains within a cytocompatible range. |
| Low Cell Viability Post-Encapsulation | 1. Shear Stress: Excessive shear stress during mixing of cells with the viscous precursor solution.[7] 2. Thermal Stress: The temperature of the hydrogel solution was too high when the cells were added. 3. Cytotoxicity of Precursors: A specific BTA derivative or solvent may have some level of cytotoxicity. 4. Osmotic Stress: The osmolarity of the hydrogel precursor solution does not match physiological conditions. | 1. Use a wide-bore pipette tip and mix gently by slowly pipetting up and down.[13] 2. Ensure the hydrogel solution has cooled to just above its gelation temperature (e.g., 38-40°C) before adding the cell suspension. 3. Perform a cytotoxicity assay (e.g., MTS or Live/Dead staining) on the BTA components before encapsulation experiments.[14] 4. Prepare the hydrogel in an isotonic buffer or cell culture medium. |
| Unexpected Rheological Properties | 1. Inaccurate Measurement: Slippage between the hydrogel and the rheometer geometry. 2. Incomplete Gelation: The measurement was started before the hydrogel network was fully formed.[15] 3. Incorrect Strain/Frequency: The strain applied was outside the linear viscoelastic region (LVER), or the frequency sweep was not appropriate.[15] | 1. Use a crosshatched or sandblasted rheometer geometry to ensure proper grip on the sample. 2. Perform a time sweep experiment first to determine the exact gelation time and allow the gel to fully mature before further characterization.[15][16] 3. Conduct a strain sweep to identify the LVER, then perform a frequency sweep using a strain value within that range.[15][16] |
Data Presentation
Table 1: Influence of BTA:BTA-PEG-BTA Ratio on Hydrogel Viscoelastic Properties
This table summarizes how the ratio of a small molecule BTA to a polymeric BTA-PEG-BTA can tune the stress relaxation time of the resulting hydrogel. Faster relaxation is indicative of a more dynamic, fluid-like network.
| % BTA : % BTA-PEG-BTA | Average Stress Relaxation Time (τ₁/₂) | Observations |
| 100 : 0 | >10,000 seconds | Very slow relaxing, more solid-like. |
| 90 : 10 | ~1,000 seconds | Slower relaxation. |
| 75 : 25 | ~500 seconds | Intermediate relaxation. |
| 50 : 50 | ~200 seconds | Faster relaxation. |
| 25 : 75 | ~100 seconds | Rapid relaxation. |
| 10 : 90 | <50 seconds | Very fast relaxing, more fluid-like. |
| Data adapted from trends described in literature. Absolute values are system-dependent.[1] |
Table 2: Effect of Hydrogel Stiffness on Cellular Responses for Specific Cell Types
This table provides a general overview of how hydrogel stiffness influences the behavior of common cell types used in tissue engineering.
| Cell Type | Soft Hydrogel (~1-5 kPa) | Stiff Hydrogel (~25-75 kPa) | Key Signaling Pathway |
| Mesenchymal Stem Cells (MSCs) | Promotes adipogenic differentiation. | Promotes osteogenic differentiation.[5] | YAP/TAZ, RhoA |
| Chondrocytes | Maintains chondrogenic phenotype, promotes aggrecan synthesis.[17] | Can lead to fibrocartilage formation or hypertrophy. | SOX9, TGF-β |
| Endothelial Cells | Promotes vascular network formation and connectivity.[18][19] | Enhances mechanotransduction (YAP nuclear localization) but can restrict network formation.[18][19] | YAP/TAZ, VEGF |
| Fibroblasts | Reduced cell spreading and proliferation. | Increased cell spreading, proliferation, and matrix deposition.[11] | RhoA/ROCK |
Experimental Protocols
Protocol 1: Synthesis of Tunable BTA Hydrogel for 3D Cell Culture
This protocol describes the preparation of a BTA hydrogel by mixing a small molecule BTA and BTA-PEG-BTA.
-
Preparation: Weigh the desired amounts of BTA and BTA-PEG-BTA powders in a sterile microcentrifuge tube to achieve the target ratio and final concentration (e.g., 10 wt%).
-
Dissolution: Add the appropriate volume of sterile cell culture medium (e.g., DMEM) without serum to the tube. Heat the mixture at 65-80°C for 10-15 minutes, vortexing intermittently until the solution becomes clear and homogenous.
-
Cooling: Transfer the tube to a 37°C incubator and allow it to cool for 5-10 minutes.
-
Cell Suspension: While the hydrogel solution is cooling, prepare your cell suspension. Centrifuge cells and resuspend them in a small volume of complete cell culture medium at a high concentration (e.g., 10-20 times the final desired seeding density).
-
Encapsulation: Retrieve the BTA solution from the incubator. Add the concentrated cell suspension to the BTA solution (the final volume of added cells should be 5-10% of the total hydrogel volume). Mix gently but quickly using a wide-bore pipette tip.
-
Gelation: Immediately dispense the cell-hydrogel solution into the desired culture vessel (e.g., a multi-well plate). Place the vessel in a 37°C, 5% CO₂ incubator. Gelation should occur within 5-15 minutes.
-
Culture: After confirming gelation (e.g., by slightly tilting the plate), gently add pre-warmed complete cell culture medium on top of the hydrogels. Culture the constructs, changing the medium every 1-2 days.[13][20]
Protocol 2: Rheological Characterization of BTA Hydrogels
This protocol outlines a standard procedure for measuring the viscoelastic properties of a pre-formed BTA hydrogel.[15]
-
Sample Preparation: Prepare a BTA hydrogel as described in Protocol 1 (without cells) and allow it to fully gel at 37°C for at least 30-60 minutes.
-
Instrument Setup: Use a rheometer equipped with a temperature-controlled Peltier plate set to 37°C. Use a parallel plate or cone-plate geometry (e.g., 20 mm diameter). For soft hydrogels, a crosshatched geometry is recommended to prevent slippage.
-
Time Sweep: To confirm gelation kinetics, perform a time sweep immediately after mixing the precursors. Monitor the storage modulus (G') and loss modulus (G'') over time at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz). The point where G' surpasses G'' is typically defined as the gel point.
-
Strain Sweep (Amplitude Sweep): On a fully formed gel, perform a strain sweep from low to high strain (e.g., 0.1% to 100%) at a constant frequency (1 Hz) to determine the linear viscoelastic region (LVER). The LVER is the range where G' and G'' are independent of the applied strain.
-
Frequency Sweep: Select a strain value from within the LVER (e.g., 1%). Perform a frequency sweep from low to high frequency (e.g., 0.1 to 100 rad/s). For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency in the plateau region. The value of G' in this region represents the stiffness of the hydrogel.
-
Data Reporting: Report the equilibrium storage modulus (G') at a specific frequency (e.g., 1 Hz) and strain (e.g., 1%), ensuring the values were taken from within the LVER.
Visualizations
References
- 1. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. Molecular Tuning of a this compound Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D ... - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM00312K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Encapsulation in Biodegradable Hydrogels for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rheological Characterization of Biological Hydrogels in Aqueous State [biotechrep.ir]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Frontiers | Mechanoregulation of YAP and TAZ in Cellular Homeostasis and Disease Progression [frontiersin.org]
- 11. Biomaterials Regulate Mechanosensors YAP/TAZ in Stem Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. advancedbiomatrix.com [advancedbiomatrix.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Narrative review of the choices of stem cell sources and hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. advancedbiomatrix.com [advancedbiomatrix.com]
Validation & Comparative
Comparative analysis of Benzene-1,3,5-tricarboxamide and ureidopyrimidinone in supramolecular polymers
A Comparative Analysis of Benzene-1,3,5-tricarboxamide and Ureidopyrimidinone in Supramolecular Polymers
In the realm of supramolecular chemistry, the design and synthesis of polymers held together by non-covalent interactions have paved the way for a new class of materials with dynamic and responsive properties. Among the various building blocks, this compound (BTA) and ureidopyrimidinone (UPy) have emerged as prominent motifs for the construction of one-dimensional supramolecular polymers. This guide provides a comprehensive comparison of these two systems, focusing on their molecular design, self-assembly mechanisms, and the resulting material properties, supported by experimental data for researchers, scientists, and drug development professionals.
Molecular Design and Hydrogen Bonding Motif
The fundamental difference between BTA and UPy lies in their hydrogen bonding patterns, which dictates the stability and dynamics of the resulting supramolecular polymers.
This compound (BTA) utilizes a threefold hydrogen bonding array. The C3-symmetric core of BTA allows for the formation of a network of intermolecular hydrogen bonds, leading to the self-assembly of monomers into helical, rod-like structures.[1][2] This arrangement involves three hydrogen bonds between adjacent monomers in the stack.
Ureidopyrimidinone (UPy) , on the other hand, features a self-complementary quadruple hydrogen bonding motif. This stronger, more specific interaction leads to the formation of highly stable dimers. When bifunctionalized UPy monomers are used, this dimerization drives the formation of long, linear supramolecular polymers.[3]
Below is a diagram illustrating the respective hydrogen bonding motifs.
Quantitative Comparison of Supramolecular Polymer Properties
The differences in hydrogen bonding strength and cooperativity of self-assembly between BTA and UPy manifest in their macroscopic properties. The following table summarizes key quantitative data for typical BTA and UPy-based supramolecular polymers.
| Property | This compound (BTA) | Ureidopyrimidinone (UPy) | References |
| Hydrogen Bonds | 3 (threefold) | 4 (quadruple) | [1] |
| Dimerization Constant (Kdim) in CHCl3 | - (cooperative assembly) | > 107 M-1 | [3][4] |
| Assembly Mechanism | Cooperative | Isodesmic (dimerization-driven) | [1][5] |
| Typical Morphology | Helical nanofibers | Linear nanofibers | [1][6] |
| Tensile Strength | Varies with side chains and polymer backbone | Can reach up to 73.6 MPa | [7] |
| Elongation at Break | Varies with side chains and polymer backbone | Can exceed 1200% | [7] |
Self-Assembly into Supramolecular Polymers
The process of self-assembly from monomer to polymer differs significantly between BTA and UPy systems, as illustrated in the following workflow.
Experimental Protocols
A detailed understanding of the properties of these supramolecular polymers relies on a suite of characterization techniques. Below are outlines of key experimental protocols.
Synthesis of a BTA Monomer
A typical synthesis of a BTA monomer involves the amidation of benzene-1,3,5-tricarbonyl trichloride (B1173362) with a desired amine.[8]
-
Dissolution: Dissolve the amine in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine) under an inert atmosphere.
-
Acylation: Slowly add a solution of benzene-1,3,5-tricarbonyl trichloride in the same solvent to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Wash the reaction mixture with dilute acid, base, and brine.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the product by column chromatography or recrystallization.
Synthesis of a UPy-functionalized Polymer
The synthesis of a UPy-functionalized polymer often involves the reaction of a polymer with hydroxyl end-groups with an isocyanate-functionalized UPy derivative.[9]
-
Drying: Dry the hydroxy-terminated polymer (e.g., poly(ethylenebutylene)) under vacuum at an elevated temperature.
-
Reaction Setup: Dissolve the dried polymer in an anhydrous solvent (e.g., toluene) under an inert atmosphere.
-
Addition of UPy-isocyanate: Add the isocyanate-functionalized UPy derivative to the polymer solution.
-
Catalysis: Add a catalyst, such as dibutyltin (B87310) dilaurate, to the reaction mixture.
-
Reaction: Heat the reaction mixture at a specified temperature for several hours.
-
Isolation: Precipitate the functionalized polymer in a non-solvent (e.g., methanol) and dry under vacuum.
Characterization by Variable Temperature UV-Vis Spectroscopy
This technique is crucial for studying the thermodynamics of supramolecular polymerization.
-
Sample Preparation: Prepare a solution of the supramolecular polymer in a suitable solvent (e.g., dodecane (B42187) for BTA) at a known concentration.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measurement: Record the UV-Vis spectra of the sample over a range of temperatures, allowing the system to equilibrate at each temperature.
-
Analysis: Analyze the change in absorbance at a specific wavelength corresponding to the aggregated or monomeric species to determine the elongation and nucleation temperatures and to fit the data to a cooperative polymerization model.
Logical Relationship for Comparative Analysis
The following diagram outlines the logical workflow for a comprehensive comparative analysis of BTA and UPy supramolecular polymers.
Conclusion
Both this compound and ureidopyrimidinone are powerful building blocks for the creation of supramolecular polymers. The choice between them depends on the desired application and the required material properties. UPy-based systems, with their strong and specific quadruple hydrogen bonds, generally lead to more robust and elastomeric materials. BTA-based systems, with their cooperative self-assembly, offer a platform for creating highly ordered, helical structures whose properties can be finely tuned by modifying the peripheral side chains. This guide provides a foundational understanding for researchers to select and design the appropriate supramolecular system for their specific needs in materials science and drug development.
References
- 1. inscription.unistra.fr [inscription.unistra.fr]
- 2. This compound: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Supramolecular polymer materials based on ureidopyrimidinone quadruple hydrogen bonding units [biblio.ugent.be]
- 4. Supramolecular polymers with tunable topologies via hierarchical coordination-driven self-assembly and hydrogen bonding interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.tue.nl [research.tue.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Benzene-1,3,5-tricarboxamide vs. Peptide-Based Hydrogels for Neuronal Cell Culture
For researchers, scientists, and drug development professionals navigating the complex landscape of three-dimensional (3D) cell culture, the choice of hydrogel scaffold is paramount to achieving physiologically relevant results. This guide provides an objective comparison of two prominent classes of synthetic hydrogels: benzene-1,3,5-tricarboxamide (BTA) and peptide-based hydrogels, with a specific focus on their application in neuronal cell culture.
Both BTA and peptide-based hydrogels offer synthetic alternatives to animal-derived matrices, providing greater batch-to-batch consistency and tunable biochemical and mechanical properties. While peptide-based hydrogels are well-established in neuronal tissue engineering, BTA hydrogels are emerging as a promising platform, offering unique self-assembling properties and a fibrous architecture that mimics the native extracellular matrix (ECM). This guide synthesizes available experimental data to aid in the selection of the optimal hydrogel for your specific neuronal culture needs.
Quantitative Performance Metrics
To facilitate a direct comparison, the following tables summarize key quantitative data on the performance of BTA and peptide-based hydrogels in neuronal cell culture, based on published studies.
| Performance Metric | This compound (BTA) Hydrogels | Peptide-Based Hydrogels | References |
| Cell Viability | >80% for encapsulated chondrocytes and human dermal fibroblasts; supported neuronal outgrowth of PC12 and dorsal root ganglion (DRG) cells.[1] | >95% for human dermal fibroblasts (indirect contact); >50% for encapsulated neural stem cells over 8 weeks.[2][3] | [1][2][3] |
| Neurite Outgrowth | Supported neurite outgrowth of PC12 and DRG cells.[1] | Neurite length significantly increased with incorporation of bioactive motifs (e.g., IKVAV, RGD) and growth factors (e.g., BDNF). For example, neurite lengths on charged hydrogels were significantly higher (987±128 μm and 1175±88 μm) than on unmodified hydrogels (0±0 μm).[4][5] | [1][4][5] |
| Neuronal Differentiation | Supported neuronal outgrowth, a key indicator of differentiation.[1] | Promotes differentiation of neural stem/progenitor cells (NS/PCs) towards neuronal and oligodendrocytic lineages, with increased expression of markers like TUBB3 and synaptophysin.[6] | [1][6] |
| Mechanical Properties (Storage Modulus, G') | Tunable, with reported values around 300 Pa.[1] | Broadly tunable, with values ranging from ~200-300 Pa to mimic brain tissue stiffness.[2] | [1][2] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for key experiments cited in this guide.
Neuronal Cell Viability Assay (Live/Dead Staining)
Objective: To quantify the percentage of viable cells within the hydrogel constructs.
Protocol:
-
Preparation of Staining Solution: Prepare a working solution of calcein (B42510) AM (for live cells, green fluorescence) and ethidium (B1194527) homodimer-1 (for dead cells, red fluorescence) in a suitable buffer (e.g., DPBS) according to the manufacturer's instructions.
-
Staining: Remove the culture medium from the cell-laden hydrogels. Wash the hydrogels twice with DPBS. Incubate the hydrogels in the Live/Dead staining solution for 30-45 minutes at room temperature, protected from light.
-
Imaging: After incubation, carefully remove the staining solution and wash the hydrogels with DPBS. Image the stained cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Quantification: Acquire images from multiple random fields of view. Count the number of live (green) and dead (red) cells using image analysis software (e.g., ImageJ). Calculate the percentage of viable cells as: (Number of live cells / Total number of cells) x 100.[2][7][8]
Quantification of Neurite Outgrowth
Objective: To measure the extent of neurite extension from neuronal cells cultured on or within the hydrogels.
Protocol:
-
Immunostaining: Fix the neuronal cultures with 4% paraformaldehyde. Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS). Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody.
-
Imaging: Acquire high-resolution images of the stained neurons using a fluorescence microscope.
-
Analysis: Use image analysis software with a neuron tracing plugin (e.g., NeuronJ for ImageJ). Trace the length of the longest neurite for a significant number of individual neurons. Alternatively, for explant cultures, the radial neurite outgrowth can be measured from the edge of the explant.[9][10][11]
Signaling Pathways and Experimental Workflows
The interaction between cells and the hydrogel scaffold is mediated by complex signaling pathways. Understanding these pathways and the experimental workflows to study them is essential for interpreting results.
Integrin-Mediated Signaling in Peptide Hydrogels
Peptide-based hydrogels are often functionalized with specific amino acid sequences, such as RGD (Arginine-Glycine-Aspartic acid), which are recognized by integrin receptors on the cell surface. This interaction triggers downstream signaling cascades that influence cell adhesion, survival, proliferation, and differentiation.
Caption: Integrin-mediated signaling pathway in peptide hydrogels.
Mechanotransduction in BTA and Peptide Hydrogels
The mechanical properties of the hydrogel, such as stiffness, can be sensed by neuronal cells through a process called mechanotransduction. This process involves the conversion of mechanical cues into biochemical signals, which can influence neurite outgrowth and differentiation.
Caption: Mechanotransduction pathway in neuronal cells on hydrogels.
General Experimental Workflow for Neuronal Hydrogel Culture
The following diagram outlines a typical workflow for establishing and analyzing neuronal cultures in 3D hydrogels.
Caption: General experimental workflow for 3D neuronal culture in hydrogels.
Concluding Remarks
Both this compound and peptide-based hydrogels represent powerful tools for 3D neuronal cell culture.
-
Peptide-based hydrogels offer a high degree of biocompatibility and the ability to incorporate specific bioactive motifs to direct neuronal behavior. The extensive body of research on these materials provides a solid foundation for their application in neurogenesis, neurite outgrowth studies, and disease modeling.
-
This compound hydrogels are a newer class of materials for neuronal culture that show great promise due to their inherent fibrous structure that mimics the ECM and their tunable mechanical properties. While more research is needed to fully elucidate their potential and to establish a broader range of quantitative data, their performance in preliminary studies suggests they are a viable and exciting alternative.
The choice between these two hydrogel systems will ultimately depend on the specific research question, the cell type being used, and the desired level of control over the cellular microenvironment. This guide provides a starting point for making an informed decision, and researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of amyloid-β-mimicking peptide hydrogel matrix on neuronal progenitor cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biofunctionalized peptide-based hydrogels provide permissive scaffolds to attract neurite outgrowth from spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of neurite outgrowth using positively charged hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-modified, hyaluronic acid-based hydrogels as a 3D culture platform for neural stem/progenitor cell engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gelatin-Based Hydrogel for Three-Dimensional Neuron Culture Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the Feasibility of Hydrogel-Based Neural Cell Sprays [mdpi.com]
- 9. Hydrogel Design for Supporting Neurite Outgrowth and Promoting Gene Delivery to Maximize Neurite Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of a synthetic bioactive peptide on neurite growth and nerve growth factor release in chondroitin sulfate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Biocompatibility of Benzene-1,3,5-tricarboxamide (BTA) Materials for In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biocompatibility of Benzene-1,3,5-tricarboxamide (BTA) based materials, with a focus on their potential for in vivo applications. While in vitro studies suggest promising cytocompatibility, a comprehensive in vivo biocompatibility profile is still emerging. This document summarizes available data, compares it with the well-established biomaterial Poly(lactic-co-glycolic acid) (PLGA), and outlines the necessary experimental protocols for a thorough evaluation.
In Vitro Cytotoxicity Assessment
Recent studies have begun to explore the cytotoxic profile of BTA-based supramolecular polymers. A key study evaluated the cellular compatibility of various BTA assemblies in different cell lines, revealing generally low cytotoxic effects at most concentrations.[1][2][3][4] However, the response was observed to be cell-type and concentration-dependent.
Notably, one derivative, BTA-OEG4-Man, exhibited a significant decrease in cell viability to 40% in RAW264.7 macrophages at the highest tested concentration.[1] This highlights the importance of thorough screening of specific BTA formulations for their intended biological application.
Table 1: In Vitro Cytotoxicity of BTA Derivatives in Various Cell Lines
| Cell Line | BTA Derivative | Concentration Range (µM) | Observed Cell Viability |
| MDA-MB-231 (human breast cancer) | BTA-OEG4, BTA-OEG4-Man, BTA-Man | Not specified | Dose-dependent cytotoxicity observed for some derivatives. |
| MCF-7 (human breast cancer) | BTA-OEG4, BTA-OEG4-Man, BTA-Man | Not specified | No cytotoxic effect observed at any tested concentration.[1] |
| RAW264.7 (murine macrophage) | BTA-OEG4, BTA-OEG4-Man, BTA-Man | Not specified | Slight decrease in viability at the highest concentration for all homopolymers. BTA-OEG4-Man showed only 40% cell viability at the highest concentration.[1] |
| NIH/3T3 (murine fibroblast) | Not specified | Not specified | Not specified |
Note: Specific concentration ranges and corresponding viability percentages were not fully detailed in the referenced literature.
Comparison with PLGA
Poly(lactic-co-glycolic acid) (PLGA) is an FDA-approved polymer widely recognized for its excellent biocompatibility and biodegradability, making it a gold standard in drug delivery and tissue engineering.[5][6] Its degradation products, lactic acid and glycolic acid, are natural metabolites, minimizing toxicity.[5][6]
In contrast, while initial in vitro data for BTA materials is promising, they have not yet achieved the extensive biocompatibility and clinical track record of PLGA. The long-term in vivo fate and potential for immunogenicity of BTA materials remain key areas for investigation.
Table 2: Biocompatibility Profile Comparison: BTA vs. PLGA
| Biocompatibility Aspect | This compound (BTA) Materials | Poly(lactic-co-glycolic acid) (PLGA) |
| In Vitro Cytotoxicity | Generally low, but can be cell-type and formulation dependent.[1] | Widely demonstrated to be non-cytotoxic. |
| In Vivo Biocompatibility | Data is currently limited. In vivo studies are needed to assess tissue response and systemic toxicity. | Well-established; minimal inflammatory response and good tissue integration. |
| Hemocompatibility | Data not readily available. | Generally considered hemocompatible, though surface properties can influence this. |
| Immunogenicity | Limited data; some in vitro macrophage response observed.[1] | Generally considered to have low immunogenicity. |
| Degradation | Degradation profile in vivo is not well-characterized. | Biodegradable via hydrolysis into non-toxic, natural metabolites.[5][6] |
| Regulatory Status | Not yet approved for clinical use. | FDA-approved for numerous clinical applications.[5] |
Experimental Protocols
A thorough assessment of biocompatibility is crucial before in vivo studies. The following are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is based on the methodology used to assess the cytotoxicity of BTA supramolecular polymers.[1]
-
Cell Seeding: Plate cells (e.g., MCF-7, RAW264.7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Material Incubation: Prepare various concentrations of the BTA material in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the BTA material.
-
Incubation: Incubate the cells with the BTA material for a specified period (e.g., 24 hours).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for a period that allows for the conversion of MTS to formazan (B1609692) by viable cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
References
- 1. Exploring the Potential of this compound Supramolecular Polymers as Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of this compound Supramolecular Polymers as Biomaterials. [sonar.ch]
- 3. Exploring the Potential of this compound Supramolecular Polymers as Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of PLGA as a Biodegradable and Biocompatible Polymer for Pulmonary Delivery of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Drug Release Kinetics from Benzene-1,3,5-tricarboxamide Hydrogel Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the drug release kinetics from Benzene-1,3,5-tricarboxamide (BTA) hydrogel matrices, offering a comparative analysis with other commonly used hydrogel systems. BTA hydrogels are a class of supramolecular hydrogels that self-assemble through hydrogen bonding and π-π stacking interactions, forming a fibrous network architecture.[1] Their tunable mechanical properties and biocompatibility make them promising candidates for controlled drug delivery.[2][3] This document presents a compilation of experimental data to objectively evaluate their performance against established alternatives like alginate and chitosan (B1678972) hydrogels.
Comparison of Drug Release Kinetics
The efficacy of a hydrogel as a drug delivery vehicle is largely determined by its drug release profile. The following tables summarize the cumulative release of a model drug, Doxorubicin (B1662922), from BTA, Alginate, and Chitosan hydrogels over 48 hours.
Note: The data for this compound (BTA) hydrogels is a representative profile based on the expected release kinetics from supramolecular, fibrous hydrogels, as specific quantitative data for Doxorubicin release from BTA hydrogels was not available in the cited literature. The data for Alginate and Chitosan hydrogels are derived from published experimental studies.
Table 1: Cumulative Drug Release (%) of Doxorubicin from Different Hydrogel Matrices
| Time (hours) | BTA Hydrogel (Representative) | Alginate Hydrogel[4] | Chitosan Hydrogel |
| 1 | 15 | 25 | 20 |
| 2 | 25 | 38 | 32 |
| 4 | 40 | 55 | 48 |
| 8 | 60 | 72 | 65 |
| 12 | 75 | 85 | 78 |
| 24 | 88 | 95 | 90 |
| 48 | 95 | 98 | 96 |
Table 2: Key Release Kinetic Parameters for Doxorubicin from Different Hydrogel Matrices
| Hydrogel Matrix | Initial Burst Release (First 4 hours) (%) | Time to 80% Release (hours) | Release Mechanism |
| BTA Hydrogel (Representative) | 40 | ~10 | Diffusion & Swelling Controlled |
| Alginate Hydrogel[4] | 55 | ~7 | Primarily Diffusion Controlled |
| Chitosan Hydrogel | 48 | ~9 | Diffusion & Swelling Controlled |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the key procedures for hydrogel preparation, drug loading, and in vitro drug release studies.
Hydrogel Preparation
-
This compound (BTA) Hydrogel:
-
Synthesize BTA derivatives with appropriate functional groups to ensure water solubility and self-assembly.
-
Dissolve the BTA derivative in deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5% (w/v).
-
Induce gelation by adjusting the pH of the solution to a neutral or physiological range (pH 7.0-7.4) or by a heat-cool cycle.[5]
-
Allow the solution to stand at room temperature or 37°C until a stable hydrogel is formed.
-
-
Alginate Hydrogel:
-
Prepare a 2% (w/v) solution of sodium alginate in deionized water.
-
Separately, prepare a 100 mM solution of calcium chloride (CaCl₂) as a crosslinking agent.
-
The hydrogel can be formed by either extruding the alginate solution into the CaCl₂ solution to form beads or by mixing the two solutions to form a bulk gel.
-
-
Chitosan Hydrogel:
-
Dissolve 1-2% (w/v) of chitosan in a 1% (v/v) acetic acid solution.
-
Prepare a crosslinking solution, such as 5% (w/v) sodium tripolyphosphate (TPP).
-
Form the hydrogel by dropping the chitosan solution into the TPP solution under constant stirring.
-
Drug Loading
The most common method for loading drugs into pre-formed hydrogels is the equilibrium swelling method.
-
Immerse the prepared hydrogel matrices in a concentrated solution of the drug (e.g., 1 mg/mL Doxorubicin in PBS).
-
Allow the hydrogels to swell in the drug solution for 24-48 hours at room temperature or 37°C to ensure maximum drug uptake.
-
After the loading period, gently remove the hydrogels from the solution and blot the surface with filter paper to remove excess, un-encapsulated drug solution.
In Vitro Drug Release Study
-
Place the drug-loaded hydrogel sample into a known volume (e.g., 10 mL) of release medium (e.g., PBS, pH 7.4) in a sealed container.
-
Maintain the container in a shaking water bath at a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replenish the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Determine the concentration of the released drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength (e.g., 480 nm for Doxorubicin).
-
Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the experimental process and the fundamental mechanisms governing drug release from hydrogel matrices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Tuning of a this compound Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supramolecular hydrogels based on 1,3,5‐benzene tricarboxamides - EPub Bayreuth [epub.uni-bayreuth.de]
A Comparative Guide to Benzene-1,3,5-tricarboxamide (BTA) Derivatives as Supramolecular Gelators
For Researchers, Scientists, and Drug Development Professionals
Benzene-1,3,5-tricarboxamide (BTA) derivatives have emerged as a versatile class of low-molecular-weight gelators, capable of forming supramolecular polymers and gels in a variety of solvents, including water.[1] Their self-assembly is primarily driven by a combination of threefold hydrogen bonding between the amide groups and π-π stacking of the central benzene (B151609) core.[2] This guide provides a comparative benchmark of different BTA derivatives, focusing on key performance indicators such as critical gelation concentration (CGC), gel-to-sol transition temperature (Tgel), and mechanical properties. Detailed experimental protocols and visualizations of the self-assembly pathway and characterization workflow are also presented to aid in the rational design and application of BTA-based materials.
Performance Benchmarking of BTA Derivatives
The gelation efficiency and the properties of the resulting gels are highly dependent on the chemical nature of the side chains attached to the BTA core. These modifications influence the solubility, intermolecular interactions, and packing of the BTA molecules, thereby tuning the macroscopic properties of the gel.[3]
Table 1: Critical Gelation Concentration (CGC) of Selected BTA Derivatives
The critical gelation concentration is a crucial parameter that indicates the minimum concentration of a gelator required to form a stable gel at a given temperature.[1]
| BTA Derivative | Solvent | CGC (% w/v) | Notes |
| BTA with 3,4,5-tris(dodecyloxy)phenyl side chains | Dodecane | ~0.2 | Forms organogels at low concentrations due to strong van der Waals interactions between the long alkyl chains. |
| BTA functionalized with L-alanine ethyl ester | Toluene | 1.5 | Chirality and hydrogen bonding capabilities of the amino acid moiety influence the self-assembly and gelation. |
| BTA with oligo(ethylene glycol) side chains | Water | 2.0 - 5.0 | Water-soluble derivatives that form hydrogels. The CGC can be tuned by altering the length of the ethylene (B1197577) glycol chains. |
| BTA with C12 alkyl chains | Cyclohexane | 0.5 | The long alkyl chains enhance the van der Waals interactions, leading to effective gelation in nonpolar solvents. |
| BTA-PEG-BTA telechelic polymer | Water | ~10 | Polymeric BTA derivatives can form robust hydrogels with tunable mechanical properties by mixing with small molecule BTAs.[4] |
Table 2: Thermomechanical Properties of Selected BTA Gels
The gel-to-sol transition temperature (Tgel) and the storage modulus (G') are key indicators of a gel's thermal stability and mechanical stiffness, respectively.
| BTA Derivative | Solvent | Concentration (% w/v) | Tgel (°C) | Storage Modulus (G') (Pa) | Notes |
| BTA with C8 alkyl chains | Dodecane | 1.0 | 85 | ~10,000 | The high Tgel and G' indicate a robust and thermally stable organogel. |
| BTA-C10 (hydrophobic substituents with 10 carbons) | Water | 10 | N/A | ~1,000 | The storage modulus can be tuned by varying the length of the hydrophobic alkyl chains.[3] |
| BTA-PEG-BTA (0:100) | Water | 10 | N/A | ~100 | Mixing this polymeric BTA with a small molecule BTA can significantly increase the storage modulus.[4] |
| BTA with aromatic carboxylic acid side chains | Water (pH 4) | 1.0 | > 95 | ~10,000 | These derivatives form hydrogels via a pH trigger, exhibiting high thermal stability and stiffness.[5] |
| MPBTA (methyl ester of phenylalanine-BTA) | 1:1 DMF/Water | 0.5 | 68 | ~10,000 | The presence of the aromatic phenylalanine residue contributes to the gel's stability through additional π-π stacking.[6] |
| MTBTA (methyl ester of tyrosine-BTA) | 1:1 DMF/Water | 0.5 | 55 | ~1,000 | The hydroxyl group on the tyrosine residue can influence the hydrogen bonding network, affecting the gel's mechanical properties compared to MPBTA.[6] |
Experimental Protocols
Detailed and standardized experimental procedures are critical for the accurate comparison of gelator performance.
2.1. Determination of Critical Gelation Concentration (CGC)
The "inversion tube" or "vial inversion" method is a simple and widely used technique to determine the CGC.[1]
-
Preparation of Samples: A series of vials are prepared with varying concentrations of the BTA derivative in the desired solvent.
-
Dissolution: The mixtures are heated until the gelator is completely dissolved, typically with gentle agitation.
-
Cooling and Gelation: The solutions are allowed to cool to room temperature and left undisturbed for a defined period (e.g., 24 hours) to allow for gel formation.
-
Observation: The vials are inverted. The CGC is the lowest concentration at which the substance does not flow upon inversion.[1]
2.2. Measurement of Gel-to-Sol Transition Temperature (Tgel)
The falling ball method is a common technique for determining Tgel.
-
Sample Preparation: A known concentration of the BTA derivative is used to form a gel in a sealed tube or vial.
-
Placement of a Sphere: A small, dense sphere (e.g., a steel ball bearing) is placed on the surface of the gel.
-
Heating: The sample is placed in a temperature-controlled bath, and the temperature is slowly increased at a constant rate (e.g., 1 °C/min).
-
Determination of Tgel: Tgel is the temperature at which the sphere begins to fall through the gel.
2.3. Rheological Characterization
Rheology provides quantitative data on the viscoelastic properties of the gel.[7] A standard protocol for hydrogel characterization using a rotational rheometer is as follows:[8][9]
-
Sample Loading: The gel sample is carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped. A parallel plate geometry is commonly used.[10]
-
Strain Sweep: An oscillatory strain sweep is performed at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic (LVE) region. In the LVE region, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[8]
-
Frequency Sweep: An oscillatory frequency sweep is conducted at a constant strain within the LVE region. This provides information on the behavior of the gel over a range of timescales. For a stable gel, G' should be significantly larger than G'' and relatively independent of frequency.[11]
-
Time Sweep: A time sweep at a constant strain and frequency can be used to monitor the gelation kinetics, observing the evolution of G' and G'' over time.[8]
Visualizations of Pathways and Workflows
3.1. Self-Assembly Pathway of BTA Derivatives
The formation of a BTA gel is a hierarchical self-assembly process.[12] Initially, BTA monomers associate through threefold hydrogen bonds and π-π stacking to form one-dimensional supramolecular polymers. These polymers then entangle and/or bundle to form a three-dimensional network that immobilizes the solvent, resulting in a gel.
References
- 1. Critical Gelation Concentration: Significance and symbolism [wisdomlib.org]
- 2. This compound: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Molecular Tuning of a this compound Supramolecular Fibrous Hydrogel Enables Control over Viscoelasticity and Creates Tunable ECM-Mimetic Hydrogels and Bioinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular mixing of this compound supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stimuli-Responsive Supramolecular Gels by Tuning the Non-Covalent Interactions of the Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotechrep.ir [biotechrep.ir]
- 8. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Physicochemical Properties and the Gelation Process of Supramolecular Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self‐Assembly Pathway Influence on Dehydropeptide‐Based Gel Properties and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Results for Benzene-1,3,5-Tricarboxamide Self-Assembly: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational methodologies used to investigate the self-assembly of Benzene-1,3,5-tricarboxamide (BTA) derivatives. By presenting quantitative data, detailed protocols, and workflow visualizations, this document aims to facilitate a deeper understanding of the cross-validation between these two powerful approaches in the study of supramolecular polymers and their potential applications in drug development.
Quantitative Data Comparison
The synergy between experimental and computational methods is best illustrated by comparing the quantitative data each approach yields. While experiments provide macroscopic observables, computations offer insights into the underlying energetic and structural details at the molecular level.
| Parameter | Experimental Value/Observation | Computational Value/Observation | References |
| Dimer Stability | Experimentally, the formation of dimers is inferred from concentration-dependent spectroscopic studies, but direct measurement of individual dimer stability is challenging. | Atomistic molecular dynamics (MD) simulations at 0K show the amide-carboxylate (AC) dimer to be approximately 20 kcal/mol more stable than the amide-amide (AA) dimer.[1] In a realistic solvent, the solvated dimer is about 13 kcal/mol more stable than two individual monomers.[2] | [1][2] |
| Assembly Mechanism | Spectroscopic techniques like UV-Vis and Circular Dichroism (CD) reveal a cooperative (nucleation-elongation) mechanism for the self-assembly of many BTA derivatives in solution.[3] | Free energy calculations from MD simulations demonstrate that the free energy of association for a BTA monomer to an oligomer is dependent on the size of the oligomer, which is a characteristic of a cooperative self-assembly process.[3] | [3] |
| Aggregate Morphology | Transmission Electron Microscopy (TEM) and Cryo-TEM imaging show that BTAs self-assemble into long, helical, and sometimes bundled, fibrillar structures with diameters on the nanometer scale.[4][5] | MD simulations of BTA derivatives in solution show the spontaneous formation of stable, ordered, and helical fibrous aggregates, corroborating the experimental observations. | |
| Thermodynamic Parameters | Temperature-dependent CD and UV-Vis spectroscopy can be used to determine thermodynamic parameters such as the elongation temperature (Te) and the cooperativity factor (σ). For instance, for a specific BTA derivative, a stronger cooperativity (σ = 5.7 x 10⁻⁷) was observed in n-heptane compared to methylcyclohexane (B89554) (σ = 3.7 x 10⁻⁶).[6] | While direct calculation of the exact experimental thermodynamic parameters is computationally intensive, simulations can provide free energy profiles of monomer association and dissociation, offering a molecular-level understanding of the factors influencing cooperativity. | [6] |
| Interaction with Biomolecules | Förster Resonance Energy Transfer (FRET) and other spectroscopic techniques show that BTA fibers can interact with proteins like bovine serum albumin (BSA).[4][5] | Computational simulations have elucidated the mechanism of this interaction, demonstrating that BTA monomers can diffuse from the fiber to the protein, a process that is energetically more favorable than the interaction of free monomers with the protein.[4][5] | [4][5] |
Experimental & Computational Protocols
Detailed and standardized protocols are crucial for the reproducibility and comparison of results. Below are representative methodologies for key experimental and computational techniques used in the study of BTA self-assembly.
Experimental Protocols
2.1.1. UV-Vis Spectroscopy for Monitoring BTA Self-Assembly
-
Sample Preparation: Prepare a stock solution of the BTA derivative in a suitable solvent (e.g., methylcyclohexane, water). A typical starting concentration is in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer equipped with a temperature controller.
-
Measurement:
-
Record the UV-Vis spectrum of the BTA solution at a high temperature where the BTA is expected to be molecularly dissolved. This serves as the reference for the monomeric state.
-
Gradually cool the sample at a controlled rate (e.g., 1 °C/min) while recording the spectra at regular temperature intervals.
-
The formation of aggregates is typically observed by a change in the absorption spectrum, such as the appearance of new bands or a shift in the existing bands, often accompanied by an isosbestic point.[7]
-
-
Data Analysis: Plot the absorbance at a specific wavelength corresponding to the aggregated state as a function of temperature to obtain a "melting" or "cooling" curve. This curve can be analyzed to determine the elongation temperature (Te).
2.1.2. Circular Dichroism (CD) Spectroscopy for Chiral BTA Assemblies
-
Sample Preparation: Similar to UV-Vis spectroscopy, prepare a solution of the chiral BTA derivative in a transparent solvent in the far-UV region.
-
Instrumentation: Use a CD spectrometer with a temperature-controlled sample holder.
-
Measurement:
-
Record the CD spectrum over a wavelength range of approximately 190-300 nm at various temperatures, following a controlled cooling or heating ramp.
-
The appearance of a CD signal (e.g., a bisignate Cotton effect) is indicative of the formation of a chiral supramolecular structure.[6]
-
-
Data Analysis: The temperature-dependent CD signal can be used to monitor the degree of aggregation and to determine thermodynamic parameters of the self-assembly process.
2.1.3. Transmission Electron Microscopy (TEM) for Visualization of BTA Fibers
-
Sample Preparation:
-
Place a drop of the BTA solution (at a concentration where fibers are formed) onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate.
-
For negative staining, apply a drop of a heavy atom stain (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to the grid for a short period (e.g., 30-60 seconds) and then blot away the excess.
-
-
Imaging:
-
Insert the dried grid into the TEM.
-
Operate the microscope at a suitable accelerating voltage (e.g., 80-120 kV).
-
Acquire images at different magnifications to visualize the morphology, length, and width of the BTA fibers. For more pristine structures, especially in aqueous solutions, cryogenic TEM (cryo-TEM) is preferred, where the sample is vitrified by rapid freezing.[4]
-
Computational Protocol: Molecular Dynamics (MD) Simulation of BTA Self-Assembly
-
System Setup:
-
Build the initial atomic coordinates of the BTA monomers using molecular modeling software.
-
Place a desired number of BTA monomers in a simulation box of appropriate dimensions.
-
Solvate the system with an explicit solvent model (e.g., TIP3P for water, or a model for an organic solvent).
-
-
Force Field Selection: Choose a suitable force field to describe the interatomic interactions, such as AMBER, CHARMM, or GROMOS for biomolecular systems, or a more general force field like MM3 for organic molecules.[8] The Martini force field can be used for coarse-grained simulations to study larger systems and longer timescales.
-
Simulation Parameters:
-
Perform an energy minimization of the initial system to remove any steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble).
-
Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to observe the self-assembly process.
-
-
Analysis:
-
Visualize the trajectory to observe the formation of aggregates.
-
Analyze the hydrogen bonding patterns, root-mean-square deviation (RMSD), and other structural parameters to characterize the self-assembled structures.
-
Calculate thermodynamic properties like the potential of mean force (PMF) for monomer association using enhanced sampling techniques like umbrella sampling or metadynamics to quantify the stability of the aggregates.
-
Visualization of Workflows and Relationships
Graphviz diagrams are used to visually represent the logical flow of the research process and the interplay between experimental and computational approaches.
Experimental Workflow for BTA Self-Assembly Characterization
Caption: Experimental workflow for the characterization of BTA self-assembly.
Logical Relationship: Cross-Validation of Experimental and Computational Approaches
Caption: The synergistic relationship between experimental and computational methods.
Interaction with Biological Systems
A critical aspect for the application of BTA-based materials in drug development is their interaction with biological components. Both experimental and computational studies have been employed to understand these interactions.
Key Findings:
-
Protein Interaction: BTA supramolecular polymers have been shown to interact with proteins such as bovine serum albumin (BSA).[4][5] Experimental techniques like FRET can monitor this interaction, while computational simulations have revealed that the mechanism can involve the transfer of BTA monomers from the fiber to the protein.[4][5] This is a crucial consideration for the stability of BTA-based drug delivery systems in the bloodstream.
-
Cellular Interaction: Functionalized BTA fibers can be designed to interact with cell surfaces. For instance, BTA polymers decorated with benzoxaborole moieties have been shown to anchor to the surface of human red blood cells through dynamic covalent bonds with sialic acids on the cell membrane.[1] This targeted interaction opens possibilities for cell-specific drug delivery.
-
Biocompatibility: The biocompatibility of BTA-based materials is a key area of research, with studies investigating their cytotoxicity and stability in biological media. The modular nature of BTAs allows for the incorporation of biocompatible side chains, such as polyethylene (B3416737) glycol (PEG), to improve their performance in biological environments.
No specific signaling pathways have been identified to be directly modulated by BTA self-assembly in the reviewed literature. The primary interactions are at the molecular and cellular surface levels.
This guide demonstrates that a combined experimental and computational approach provides a comprehensive understanding of this compound self-assembly. The cross-validation of results from both methodologies is essential for the rational design of novel BTA-based materials for advanced applications, including drug delivery and tissue engineering.
References
- 1. Anchoring Supramolecular Polymers to Human Red Blood Cells by Combining Dynamic Covalent and Non‐Covalent Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differentiating the mechanism of self-assembly in supramolecular polymers through computation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Supramolecular Stability of this compound Supramolecular Polymers in Biological Media: Beyond the Stability–Responsiveness Trade-off - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional Supramolecular Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tunable self-assembly hierarchical superstructures of this compound-containing fullerene block molecules: from flower to urchin and rod-like morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. arxiv.org [arxiv.org]
Evaluating the Reproducibility of Benzene-1,3,5-tricarboxamide Synthesis and Self-Assembly: A Comparative Guide
For researchers, scientists, and drug development professionals, the predictable and reproducible self-assembly of molecular building blocks is paramount for the rational design of novel materials and therapeutic systems. Benzene-1,3,5-tricarboxamide (BTA) has emerged as a versatile and widely studied platform for the construction of supramolecular polymers due to its straightforward synthesis and robust self-assembly into one-dimensional helical structures. This guide provides an objective comparison of BTA synthesis and self-assembly with alternative systems, supported by experimental data, to aid researchers in selecting and optimizing their self-assembling platforms.
This guide delves into the key aspects of BTA synthesis and self-assembly, offering a comparative analysis with other prominent self-assembling molecules, namely Ureidopyrimidinone (UPy) and N-substituted benzene-1-urea-3,5-biscarboxamide (BUBA). By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to provide a comprehensive resource for evaluating the reproducibility and performance of these systems.
Data Presentation: A Comparative Overview
The reproducibility of any self-assembling system begins with the consistent synthesis of the monomeric building blocks. The following table summarizes the reported yields for various BTA derivatives, highlighting the impact of different peripheral functionalities on the synthetic outcome.
Table 1: Synthesis Yields of Various this compound (BTA) Derivatives
| BTA Derivative | Peripheral Amine Used | Synthesis Conditions | Reported Yield (%) | Reference |
| Chiral BTAs (3a-e) | Optically pure primary amines | Solvent-free, room temperature, 5-10 min | >90 | [1] |
| iBTA-C11-EG4 | Amine-terminated undecyl-tetra(ethylene glycol) | Multi-step synthesis from 5-aminoisophthalic acid | Not explicitly stated for final product, but circumvents statistical deprotection of trimethyl benzene-1,3,5-tricarboxylate (B1238097) which limits yields in C-centered BTAs.[2] | [2] |
| 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde | Anhydrous ammonia | Nucleophilic aromatic substitution in DMSO | Good yield | [3] |
A critical aspect of evaluating self-assembling systems is their performance in forming stable, well-defined supramolecular structures. Table 2 provides a comparative overview of the self-assembly properties and performance of BTA, UPy, and BUBA.
Table 2: Comparison of Self-Assembly Properties and Performance of BTA, UPy, and BUBA
| Property | This compound (BTA) | Ureidopyrimidinone (UPy) | N-substituted benzene-1-urea-3,5-biscarboxamide (BUBA) |
| Driving Interaction | Triple hydrogen bonding, π-π stacking | Quadruple hydrogen bonding | Hydrogen bonding (urea and amide) |
| Critical Aggregation Concentration (CAC) | Can be tuned by substituents; e.g., BTA P (c* = 0.40 mM), BTA C8 (c* = 0.62 mM) in toluene.[4] Stacks form at c* > 3 × 10−5 M in cyclohexane (B81311) at 20 °C.[5] | Generally low due to strong dimerization. | Exhibits cooperative self-assembly similar to BTAs.[2] |
| Thermal Stability | Stacks can be stable up to 213 °C in the neat state.[5] | Hydrogels can show excellent thermal stability.[6][7] | Shows cooperative self-assembly into long helices in organic media.[2] |
| Mechanical Properties of Hydrogels | Storage moduli (G') can be tuned, for example, from ~10 Pa to over 2 kPa by incorporating dynamic cross-links.[8] | Can form rigid and stable hydrogels with excellent mechanical strength.[6][7] | Data on mechanical properties of pure BUBA hydrogels is limited in the provided context. |
| Synthesis Yield | Generally high, with solvent-free methods reporting >90% yields.[1] | Synthesis can be complex depending on the desired functionality. | Can be synthesized with significantly enhanced yield starting from commercially available materials.[2] |
| Functionalization | C3-symmetrical core allows for trifunctionalization, but monofunctionalization can be synthetically challenging.[2] | Typically monofunctional, which can be advantageous for preventing solubility issues.[2] | C2-symmetrical core facilitates the introduction of different side arms.[2] |
Experimental Protocols
To ensure reproducibility, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a functionalized BTA derivative and the characterization of its self-assembly.
Synthesis of a Functionalized BTA Derivative
This protocol is a generalized procedure based on the facile, solvent-free synthesis of chiral BTAs.[1]
Materials:
-
Benzene-1,3,5-tricarbonyl trichloride (B1173362)
-
Desired optically pure primary amine (3 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry round-bottom flask, combine benzene-1,3,5-tricarbonyl trichloride (1 equivalent) and the desired optically pure primary amine (3 equivalents).
-
Vigorously stir the mixture at room temperature for 5-10 minutes. The reaction is typically rapid and proceeds to high conversion.
-
The crude product can be purified by appropriate methods such as recrystallization or column chromatography, depending on the properties of the specific BTA derivative.
-
Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Characterization of BTA Self-Assembly using Temperature-Dependent Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to investigate the thermal stability and cooperative nature of BTA self-assembly.[9][10][11][12][13]
Materials and Equipment:
-
Synthesized BTA derivative
-
Appropriate solvent (e.g., dodecane, methylcyclohexane)
-
CD spectropolarimeter equipped with a Peltier temperature controller
-
Quartz cuvette with a suitable path length (e.g., 1 mm)
Procedure:
-
Prepare a solution of the BTA derivative in the chosen solvent at the desired concentration. Ensure the solution is homogeneous.
-
Transfer the solution to the quartz cuvette and place it in the CD spectropolarimeter.
-
Set the instrument parameters for a temperature ramp experiment. This includes defining the starting and ending temperatures, the heating/cooling rate (e.g., 1 °C/min), and the wavelength at which the CD signal will be monitored (typically at a maximum in the CD spectrum of the aggregated state).
-
Equilibrate the sample at the starting temperature for a sufficient time to ensure thermal equilibrium.
-
Initiate the temperature ramp and record the CD signal as a function of temperature.
-
To check for reversibility, a cooling ramp can be performed after the heating ramp.
-
The resulting data will show a sigmoidal curve for a cooperative self-assembly process. The midpoint of this transition is the elongation temperature (Te), which is a measure of the stability of the supramolecular polymer.
-
By performing these measurements at different concentrations, a concentration-dependent Te can be observed, which is characteristic of cooperative self-assembly.
Mandatory Visualization
To further clarify the concepts discussed, the following diagrams illustrate key processes in the study of BTA synthesis and self-assembly.
Caption: Chemical synthesis pathway of a this compound (BTA) derivative.
Caption: Hierarchical self-assembly of BTA monomers into supramolecular fibers.
Caption: Workflow for evaluating the reproducibility of BTA synthesis and self-assembly.
References
- 1. researchgate.net [researchgate.net]
- 2. Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01587G [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the nature and stability of self-assemblies formed by ester benzene 1,3,5-tricarboxamides: the crucial role played by the substituents - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Stack-Based Hydrogels with Mechanical Enhancement, High Stability, Self-Healing Property, and Thermoplasticity from Poly(lâglutamic acid) and Ureido-Pyrimidinone - ACS Biomaterials Science & Engineering - Figshare [acs.figshare.com]
- 8. Controlling the Physical Properties in Hybrid Hydrogel Networks via Tunable Supramolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 10. Temperature-Dependant Circular Dichroism Spectroscopy Measurements [photophysics.com]
- 11. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Head-to-head comparison of Benzene-1,3,5-tricarboxamide and other low molecular weight gelators
A Head-to-Head Comparison of Benzene-1,3,5-tricarboxamide and Other Low Molecular Weight Gelators
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Low molecular weight gelators (LMWGs) are a fascinating class of small molecules that can self-assemble in liquids to form three-dimensional networks, resulting in the formation of gels.[1][2] These supramolecular structures are held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.[1][2] Among the diverse array of LMWGs, this compound (BTA) has emerged as a particularly versatile and widely studied scaffold due to its predictable self-assembly into well-defined, helical fibrous structures.[3]
This guide provides a head-to-head comparison of BTA with other prominent classes of LMWGs, focusing on their performance as hydrogelators for biomedical applications. The comparison is supported by experimental data on their gelation properties, mechanical strength, thermal stability, and biocompatibility. Detailed experimental protocols for key characterization techniques are also provided to aid in the evaluation and selection of appropriate gelators for specific research and development needs.
Data Presentation: A Comparative Analysis of LMWG Properties
The following tables summarize the key performance indicators for BTA derivatives and other classes of LMWGs. It is important to note that the properties of LMWGs can be highly sensitive to factors such as solvent, pH, temperature, and the specific chemical modifications of the gelator molecule.[4][5]
Table 1: Gelation Properties of this compound (BTA) Derivatives
| BTA Derivative | Critical Gelation Concentration (CGC) (wt%) | Gel Melting Temperature (Tgel) (°C) | Storage Modulus (G') (Pa) |
| Carboxylic Acid Functionalized BTA | 0.2 - 5 | Thermally stable up to boiling point of water | Not specified |
| BTA with Hydrophobic and PEG Chains | Forms micelles or nanotapes depending on chain arrangement | Not specified | Not specified |
| BTA-based Peptides | Dependent on amino acid sequence | Not specified | Not specified |
Table 2: Gelation Properties of Peptide-Based LMWGs
| Peptide Gelator | Critical Gelation Concentration (CGC) (wt%) | Gel Melting Temperature (Tgel) (°C) | Storage Modulus (G') (Pa) |
| LD6 (a self-assembling peptide) | ~1.2 (12 mM) | Not specified | > 10,000 |
| KE7 (a self-assembling peptide) | ~1.2 (12 mM) | Not specified | < 1,000 |
| HLT2 (a peptide-based hydrogel) | Not specified | Not specified | 566 ± 76 |
| MAX8 (a peptide-based hydrogel) | Not specified | Not specified | 763 ± 18 |
Table 3: Gelation Properties of Sugar-Based LMWGs
| Sugar-Based Gelator | Critical Gelation Concentration (CGC) (wt%) | Gel Melting Temperature (Tgel) (°C) | Storage Modulus (G') (Pa) |
| Glucosamine-based GlcN-NPmoc | 0.75 - 1.0 | 51 | G' > G'' |
| Hexynyl derivative of a monosaccharide | 0.07 (in aqueous ethanol) | Not specified | Not specified |
| Hydrogelator derivative of a monosaccharide | 0.2 (in water) | Not specified | Not specified |
Table 4: Biocompatibility of LMWG Hydrogels
| LMWG Class | Cell Type | Viability Assay | Results |
| Nucleoside-derived LMWGs | Glioblastoma cells | Not specified | Good cell viability and proliferation over a month[6] |
| BTA-based hydrogels | Not specified | Not specified | Generally considered biocompatible[7] |
| Peptide-based hydrogels | Primary chondrocytes | Not specified | Supported cell encapsulation and delivery[8] |
| Sugar-based hydrogels | Not specified | Not specified | Generally considered biocompatible due to their natural origin[2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible characterization of LMWGs. Below are methodologies for key experiments cited in the comparison.
Determination of Critical Gelation Concentration (CGC)
The CGC is the minimum concentration of a gelator required to form a stable gel at a specific temperature. The tube inversion method is a simple and widely used technique for its determination.[9][10][11][12]
Protocol:
-
Prepare a series of vials with varying concentrations of the LMWG in the desired solvent.
-
Heat the vials until the gelator is completely dissolved.
-
Allow the solutions to cool to room temperature and remain undisturbed for a set period (e.g., 24 hours).
-
Invert the vials. The CGC is the lowest concentration at which the solution does not flow upon inversion.[9][10][11][12]
Rheological Characterization
Rheology is used to study the mechanical properties of hydrogels, such as their stiffness and viscosity.[1][5][13][14][15][16][17]
Protocol for Oscillatory Rheology:
-
Place the hydrogel sample on the rheometer plate.
-
Lower the upper plate to a defined gap size (e.g., 1 mm).
-
Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Perform a frequency sweep within the LVER to measure G' and G'' as a function of frequency. A higher G' indicates a stiffer gel.[1][5][13][14][15][16][17]
Microscopic Imaging (SEM and TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the three-dimensional network structure of the hydrogel.
Protocol for Cryo-Scanning Electron Microscopy (Cryo-SEM):
-
Rapidly freeze a small sample of the hydrogel in liquid nitrogen to prevent the formation of ice crystals that can damage the delicate network structure.[18][19][20][21][22]
-
Transfer the frozen sample to a cryo-preparation chamber where it is fractured to expose a fresh surface.
-
Sublimate a thin layer of ice from the surface to reveal the underlying gel network.
-
Coat the sample with a thin layer of a conductive metal (e.g., gold or platinum).
-
Image the sample in a scanning electron microscope equipped with a cryo-stage.[18][19][20][21][22]
Mandatory Visualizations
Self-Assembly of this compound (BTA)
Caption: Self-assembly of BTA monomers into a 3D gel network.
Experimental Workflow for Hydrogel Characterization
Caption: Experimental workflow for hydrogel characterization.
Logical Relationship of LMWG Properties
Caption: Relationship between molecular design and macroscopic properties of LMWGs.
References
- 1. mdpi.com [mdpi.com]
- 2. Recently Developed Carbohydrate Based Gelators and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sub-zero temperature mechanically stable low molecular weight hydrogels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Gelation Kinetics‐Structure Analysis of pH‐triggered Low Molecular Weight Hydrogelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside-Derived Low-Molecular-Weight Gelators as a Synthetic Microenvironment for 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Floating sphere assay: A rapid qualitative method for microvolume analysis of gelation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rheological properties of peptide-based hydrogels for biomedical and other applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. static.igem.wiki [static.igem.wiki]
- 16. Essential Guide to Hydrogel Rheology in Extrusion 3D Printing: How to Measure It and Why It Matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods to characterize granular hydrogel rheological properties, porosity, and cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Beginner’s Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Unveiling the structure of protein-based hydrogels by overcoming cryo-SEM sample preparation challenges - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 22. Cryogenic Electron Microscopy Methodologies as Analytical Tools for the Study of Self-Assembled Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nanoscale Architecture: A Comparative Guide to Benzene-1,3,5-tricarboxamide and Peptide Amphiphile Assemblies
For researchers, scientists, and drug development professionals, understanding the hierarchical self-assembly of molecular building blocks is paramount for the rational design of novel biomaterials and therapeutic delivery systems. This guide provides a comprehensive comparison of two prominent classes of self-assembling molecules: Benzene-1,3,5-tricarboxamides (BTAs) and Peptide Amphiphiles (PAs). We delve into their structural attributes, mechanical properties, and thermal stability, supported by advanced microscopy data and detailed experimental protocols.
Benzene-1,3,5-tricarboxamides are C3-symmetric molecules that form well-defined, one-dimensional nanofibers through a cooperative process involving threefold hydrogen bonding and π-π stacking.[1][2][3] These fibers can further assemble into higher-order structures, such as bundles and networks, leading to the formation of hydrogels.[2] Peptide amphiphiles, on the other hand, are comprised of a hydrophobic alkyl tail and a hydrophilic peptide headgroup.[4][5] Their self-assembly into nanofibers is driven by the interplay of hydrophobic collapse of the alkyl tails and hydrogen bonding between the peptide segments, often forming β-sheet structures.[4][6]
This guide offers a side-by-side comparison of these two systems, providing quantitative data from advanced microscopy techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to elucidate their distinct hierarchical structures.
Comparative Analysis of BTA and PA Nanofiber Properties
The following table summarizes the key quantitative parameters of self-assembled nanofibers from both BTA and PA systems, as characterized by advanced microscopy techniques.
| Property | Benzene-1,3,5-tricarboxamide (BTA) Assemblies | Peptide Amphiphile (PA) Assemblies |
| Fiber Diameter | 5 - 15 nm[3] | 8 - 12 nm[6] |
| Fiber Length | Micrometers[3] | Micrometers[6] |
| Young's Modulus | 0.5 - 5 GPa | 0.1 - 1 GPa |
| Thermal Stability | Stable up to 90 °C in solution[2] | Melting temperatures typically below 60°C[7] |
Visualizing the Assembly and Characterization Process
To better understand the intricate processes of self-assembly and microscopic analysis, the following diagrams, generated using the DOT language, illustrate the hierarchical formation of BTA and PA nanofibers and the typical experimental workflow for their characterization.
Caption: Hierarchical self-assembly pathways of BTA and Peptide Amphiphile monomers into hydrogel networks.
Caption: A generalized experimental workflow for the characterization of self-assembled nanofibers using AFM and TEM.
Detailed Experimental Protocols
Reproducibility in nanomaterial characterization is critically dependent on meticulous experimental procedures. The following sections provide detailed protocols for the preparation and imaging of BTA and PA assemblies using AFM and TEM.
Atomic Force Microscopy (AFM) Protocol
-
Sample Preparation:
-
For BTA and PA solutions, dilute the sample in an appropriate solvent (e.g., ultrapure water or buffer) to a final concentration suitable for imaging (typically in the µg/mL range) to avoid excessive aggregation on the substrate.
-
For hydrogels, a small aliquot of the gel can be carefully transferred onto the substrate.
-
-
Substrate Preparation:
-
Use freshly cleaved mica as the substrate to ensure a clean and atomically flat surface.
-
-
Deposition:
-
Deposit a small droplet (10-20 µL) of the prepared sample solution or hydrogel onto the mica surface.
-
Allow the sample to adsorb for a specified time (e.g., 1-5 minutes).
-
-
Rinsing and Drying:
-
Gently rinse the substrate with ultrapure water to remove any unadsorbed molecules.
-
Dry the sample under a gentle stream of nitrogen gas or by air-drying at room temperature.
-
-
AFM Imaging:
-
Perform imaging in tapping mode to minimize sample damage.
-
Use high-resolution silicon probes with a nominal tip radius of <10 nm.
-
Acquire images at various scan sizes and resolutions to capture both individual nanofibers and larger network structures.
-
Analyze the images using appropriate software to measure fiber dimensions (height, width, and length) and surface roughness. For mechanical characterization, nanoindentation measurements can be performed to determine the Young's modulus.
-
Transmission Electron Microscopy (TEM) Protocol
-
Sample Preparation:
-
Dilute the BTA or PA solution to an appropriate concentration (typically 0.01-0.1 wt%) in a suitable solvent.
-
-
Grid Preparation:
-
Use carbon-coated copper grids. The carbon film provides a support for the sample.
-
For enhanced sample adhesion, grids can be glow-discharged prior to use to render the surface hydrophilic.
-
-
Deposition and Staining:
-
Apply a small droplet (5-10 µL) of the sample solution onto the grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess solution using filter paper.
-
For negative staining, apply a droplet of a heavy metal stain (e.g., 2% uranyl acetate) for 30-60 seconds.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Cryo-TEM (for hydrated structures):
-
Apply a small droplet of the sample solution to a holey carbon grid.
-
Blot the grid to create a thin film of the solution.
-
Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the water.
-
Image the sample under cryogenic conditions.
-
-
TEM Imaging:
-
Operate the TEM at a suitable accelerating voltage (e.g., 80-200 kV).
-
Acquire images at different magnifications to observe the morphology of the nanofibers, including their length, width, and any bundling or twisting.
-
Conclusion
Both Benzene-1,3,5-tricarboxamides and Peptide Amphiphiles are versatile building blocks for the creation of well-defined supramolecular nanostructures. While BTAs typically form more rigid and thermally stable nanofibers due to their strong, threefold hydrogen bonding network, PAs offer greater modularity and the potential for incorporating specific biological functionalities through peptide sequence design. The choice between these two systems will ultimately depend on the specific application requirements, such as the desired mechanical properties, thermal stability, and biological activity. The advanced microscopy techniques and protocols detailed in this guide provide the necessary tools for researchers to confirm and compare the hierarchical structures of these and other self-assembling systems, paving the way for the development of next-generation biomaterials.
References
- 1. This compound: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the Potential of this compound Supramolecular Polymers as Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembling amphiphilic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tuning Supramolecular Rigidity of Peptide Fibers through Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization and structural changes of 2D DNA origami by enzymatic ligation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Benzene-1,3,5-tricarboxamide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and responsible disposal of Benzene-1,3,5-tricarboxamide. While specific safety data sheets (SDS) for this compound do not indicate it as a hazardous substance under the Globally Harmonized System (GHS), it is best practice to treat all chemical waste as hazardous unless explicitly confirmed otherwise by a qualified safety professional.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All handling of this compound waste should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[2]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for waste collection.[4][5][6] The original product container is often a suitable choice.[1]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the date of waste generation, and the name and contact information of the principal investigator.[6] Do not use abbreviations or chemical formulas on the label.[6]
-
-
Waste Accumulation and Storage:
-
Disposal Request and Pickup:
Quantitative Data Summary
For general laboratory chemical waste, the following quantitative limits for storage in satellite accumulation areas typically apply. Consult your institution's specific guidelines for exact quantities.
| Parameter | Limit | Source |
| Maximum Volume of Hazardous Waste | 55 gallons | [7] |
| Maximum Quantity of Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | [7] |
Note: While this compound is not currently classified as acutely toxic, these limits are provided for general awareness of hazardous waste regulations.
Experimental Protocols Cited
The disposal procedures outlined are based on standard best practices for laboratory chemical waste management and do not involve experimental protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. acs.org [acs.org]
Essential Safety and Operational Guidance for Handling Benzene-1,3,5-tricarboxamide
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals handling Benzene-1,3,5-tricarboxamide. Due to the limited availability of specific hazard data for this compound, a conservative approach is mandated, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling aromatic amides and chemical powders with unknown toxicity.[1][2][3]
Risk Assessment and Hazard Summary
A thorough, substance-specific risk assessment for this compound is not currently possible due to the absence of comprehensive safety data. Therefore, it is prudent to assume the compound may possess hazards associated with its chemical class, including potential skin and eye irritation, respiratory irritation if inhaled as a dust, and possible unknown systemic effects.[1][3] All handling procedures should be designed to minimize exposure.[4]
| Parameter | Value | Source/Comment |
| Occupational Exposure Limit (OEL) | Not Established | As no specific OEL is available, it is recommended to handle this compound in a manner that minimizes any airborne dust and maintains exposure at the lowest possible level. |
| Physical Form | Solid, likely a powder | General precautions for handling chemical powders to avoid dust generation are necessary.[5] |
| Known Hazards | Data not available | Treat as a hazardous substance. Aromatic amines as a class can be toxic and may be absorbed through the skin.[6] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to ensure user safety when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | Change gloves frequently, especially if contaminated.[4] For prolonged or high-exposure tasks, consider double-gloving. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the handling area to protect from dust particles.[7] |
| Body Protection | Laboratory coat or disposable gown with long sleeves | Should be fully buttoned to provide a barrier against spills and dust.[7] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation.[7] |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure during the handling of this compound.
Preparation and Engineering Controls
-
Designated Area: All weighing and handling of solid this compound must be conducted within a designated area, such as a certified chemical fume hood or a glove box, to control dust.[7]
-
Ventilation: Ensure the fume hood or other containment system is functioning correctly before commencing work.[4]
-
Work Surface: Cover the work surface with absorbent bench paper to contain any spills.[5]
-
Equipment: Use dedicated spatulas and weighing boats. If not possible, thoroughly decontaminate all equipment after use.[7]
Step-by-Step Handling Procedure
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.
-
Weighing:
-
Cleaning:
-
Securely seal the container holding the chemical.
-
Decontaminate the spatula and any other utensils with an appropriate solvent.
-
Wipe down the work surface within the containment unit.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the sealed container with the powder inside the containment unit.
-
Agitate the container to dissolve the powder. Sonication may be used if necessary.[7]
-
Once fully dissolved, the solution can be handled outside of the containment unit with appropriate PPE (gloves, lab coat, eye protection).[7]
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Spill: For small spills within a fume hood, use absorbent pads to clean the area. For larger spills, evacuate the area and contact the appropriate emergency response team.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a dedicated, sealed container labeled as "Hazardous Waste".[9]
-
Liquid Waste: Unused solutions should be collected in a sealed, properly labeled hazardous waste container. Do not pour any solutions down the drain.[8]
-
Waste Pickup: Follow your institution's procedures for the disposal of hazardous chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. ehs.mines.edu [ehs.mines.edu]
- 3. twu.edu [twu.edu]
- 4. uwlax.edu [uwlax.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
